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  • Product: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
  • CAS: 100252-25-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Introduction: The Significance of Aryl Alkanolamine Ethers N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine belonging to the class of aryl alkanolamine ethers. This structural motif is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl Alkanolamine Ethers

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine belonging to the class of aryl alkanolamine ethers. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Molecules within this class are known to interact with various biological targets, and understanding their synthesis is crucial for the development of new therapeutic agents. For instance, related structures like diphenhydramine are well-known H1-receptor antihistamines.[1] This guide provides a comprehensive overview of a primary synthetic pathway to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient pathway to synthesize N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine involves a two-step process. This strategy leverages the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3] The synthesis commences with the formation of an intermediate, 2-(2-phenoxyethoxy)ethanol, which is then converted to the target molecule.

The overall transformation can be visualized as follows:

Synthesis_Pathway Phenol Phenol Intermediate 2-(2-Phenoxyethoxy)ethanol Phenol->Intermediate Williamson Ether Synthesis (Base, e.g., NaOH) TwoChloroethoxyethanol 2-(2-Chloroethoxy)ethanol TwoChloroethoxyethanol->Intermediate ChloroIntermediate 1-Chloro-2-(2-phenoxyethoxy)ethane Intermediate->ChloroIntermediate Chlorination ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ChloroIntermediate FinalProduct N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine ChloroIntermediate->FinalProduct Nucleophilic Substitution (Amination) Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->FinalProduct

Caption: A two-step synthesis pathway for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Part 1: Synthesis of the Key Intermediate: 2-(2-Phenoxyethoxy)ethanol

The initial and critical step is the formation of the ether linkage between phenol and a suitable C4 synthon. This is archetypal of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[4] In this reaction, a phenoxide ion, generated by deprotonating phenol with a base, acts as a nucleophile and attacks an electrophilic alkyl halide.[5]

Mechanism of the Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Base Base (e.g., NaOH) Water Water Phenoxide->Water + H₂O Phenoxide_ion Phenoxide Ion TransitionState [Transition State] Phenoxide_ion->TransitionState AlkylHalide 2-(2-Chloroethoxy)ethanol AlkylHalide->TransitionState Product 2-(2-Phenoxyethoxy)ethanol TransitionState->Product Chloride Cl⁻ TransitionState->Chloride

Caption: The mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(2-Phenoxyethoxy)ethanol

Materials:

  • Phenol

  • 2-(2-Chloroethoxy)ethanol

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene.

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to the flask. Stir the mixture vigorously at room temperature for 30 minutes to form the sodium phenoxide.

  • Addition of Alkyl Halide: Add 2-(2-chloroethoxy)ethanol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-phenoxyethoxy)ethanol.

  • Purification: The crude product can be purified by vacuum distillation to obtain a colorless oil.

Part 2: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

The final step involves the conversion of the hydroxyl group of the intermediate into a dimethylamino group. This is a two-step process involving an initial chlorination followed by nucleophilic substitution with dimethylamine.

Step 2a: Chlorination of 2-(2-Phenoxyethoxy)ethanol

The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.

Step 2b: Nucleophilic Substitution with Dimethylamine

The resulting chloro-intermediate, 1-chloro-2-(2-phenoxyethoxy)ethane, is then subjected to a nucleophilic substitution reaction with dimethylamine.

Reaction Scheme:

Final_Step Intermediate 2-(2-Phenoxyethoxy)ethanol ChloroIntermediate 1-Chloro-2-(2-phenoxyethoxy)ethane Intermediate->ChloroIntermediate Chlorination ThionylChloride SOCl₂ ThionylChloride->ChloroIntermediate FinalProduct N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine ChloroIntermediate->FinalProduct Amination Dimethylamine (CH₃)₂NH Dimethylamine->FinalProduct

Caption: The final steps in the synthesis of the target molecule.

Experimental Protocol: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Materials:

  • 2-(2-Phenoxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (40% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle/cooling bath

  • Standard laboratory glassware

Procedure:

  • Chlorination:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(2-phenoxyethoxy)ethanol (1.0 eq) in a suitable anhydrous solvent like dichloromethane.

    • Cool the solution in an ice bath to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-(2-phenoxyethoxy)ethane. This intermediate is often used in the next step without further purification.

  • Amination:

    • In a sealed reaction vessel, combine the crude 1-chloro-2-(2-phenoxyethoxy)ethane (1.0 eq), an excess of dimethylamine solution (e.g., 40% in water, 3.0 eq), and potassium carbonate (2.0 eq) as a base.

    • Heat the reaction mixture to 70-80 °C for 12-24 hours. Monitor the reaction's progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

  • Purification: The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.

Data Summary

StepReactantsProductTypical Yield (%)
1Phenol, 2-(2-Chloroethoxy)ethanol2-(2-Phenoxyethoxy)ethanol70-85
2a2-(2-Phenoxyethoxy)ethanol, Thionyl chloride1-Chloro-2-(2-phenoxyethoxy)ethane>90 (crude)
2b1-Chloro-2-(2-phenoxyethoxy)ethane, DimethylamineN,N-dimethyl-2-(2-phenoxyethoxy)ethanamine60-75

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Conclusion and Future Perspectives

The synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be reliably achieved through a two-part strategy involving a Williamson ether synthesis followed by chlorination and amination. This pathway utilizes common and well-understood reactions in organic chemistry, making it accessible for laboratory-scale synthesis. The principles outlined in this guide can be adapted for the synthesis of a variety of related aryl alkanolamine ethers, thereby facilitating the exploration of their structure-activity relationships in drug discovery programs. Further optimization of reaction conditions, such as screening different bases, solvents, and temperatures, could lead to improved yields and reaction times.

References

  • Buzas, A., Champagnac, A., Dehnel, G., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry, 23(2), 149-153. Available at: [Link]

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  • Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
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  • Google Patents. (n.d.). IE861925L - N-oxides of n,n-dimethyl ethylamine.
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Exploratory

An In-depth Technical Guide to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the chemical and physical properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. It is intended for researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical and physical properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's structural characteristics, physicochemical parameters, a proposed synthetic route, and its potential utility as a scaffold in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors.

Introduction

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxy ether moiety. Its structure combines the lipophilic character of the phenyl group with the hydrophilic nature of the ether and amine functionalities, suggesting its potential as a versatile building block in the synthesis of more complex molecules. The presence of a tertiary amine group also imparts basic properties and potential for salt formation, which is a critical consideration in drug design and formulation. This guide aims to consolidate the available technical information on this compound and provide expert insights into its handling, synthesis, and prospective applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The following sections detail the known and predicted characteristics of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Physical Properties

The physical properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [1]
Appearance Pale yellow to light yellow oil[2]
Boiling Point 145-146 °C (at 9 Torr)[1]
Density 0.998 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[3]
Storage Recommended storage at 2-8°C, sealed in a dry, dark place[2]
Spectroscopic Data (Predicted)

2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR chemical shifts are crucial for structure verification and purity assessment.

  • 1H NMR (Predicted):

    • Aromatic Protons (C₆H₅-): Multiplet in the range of δ 6.8-7.4 ppm.

    • Ethoxy Protons (-O-CH₂-CH₂-O-): Triplets around δ 3.6-4.2 ppm.

    • Ethanamine Protons (-O-CH₂-CH₂-N(CH₃)₂): A triplet for the methylene group adjacent to the ether oxygen and a triplet for the methylene group adjacent to the nitrogen.

    • N,N-dimethyl Protons (-N(CH₃)₂): A singlet around δ 2.2-2.4 ppm.

  • 13C NMR (Predicted):

    • Aromatic Carbons (C₆H₅-): Peaks in the range of δ 114-160 ppm.

    • Ethoxy and Ethanamine Carbons (-O-CH₂-CH₂-O-CH₂-CH₂-N(CH₃)₂): Peaks in the range of δ 58-71 ppm.

    • N,N-dimethyl Carbons (-N(CH₃)₂): A peak around δ 45 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3030-3080 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C-O-C stretching (ether): ~1050-1150 cm⁻¹ (strong)

  • C-N stretching (tertiary amine): ~1030-1230 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

2.2.3. Mass Spectrometry (MS)

The predicted fragmentation pattern in mass spectrometry is a key tool for structural elucidation.

  • Molecular Ion Peak (M⁺): Expected at m/z 209.

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of the stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 (likely the base peak).

    • Cleavage of the ether bonds, potentially leading to fragments corresponding to the phenoxy group (m/z 93) or phenoxyethyl group (m/z 137).

Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

A plausible and efficient method for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is via a two-step process involving a Williamson ether synthesis followed by nucleophilic substitution.

Proposed Synthetic Pathway

The synthesis can be logically approached as outlined in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination Phenol Phenol Intermediate 2-(2-Phenoxyethoxy)ethanol Phenol->Intermediate + 2-(2-Bromoethoxy)ethanol (Base, Solvent) Bromoethanol 2-(2-Bromoethoxy)ethanol Intermediate2 2-(2-Phenoxyethoxy)ethanol Halogenated_Intermediate 1-(2-Bromoethoxy)-2-phenoxyethane Intermediate2->Halogenated_Intermediate + Thionyl Bromide or PBr₃ Halogenated_Intermediate2 1-(2-Bromoethoxy)-2-phenoxyethane Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Halogenated_Intermediate2->Product + Dimethylamine

Caption: Proposed three-step synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical transformations.[4][5][6][7] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-(2-Phenoxyethoxy)ethanol

  • To a solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-(2-bromoethoxy)ethanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-phenoxyethoxy)ethanol.

Step 2: Synthesis of 1-(2-Bromoethoxy)-2-phenoxyethane

  • To a solution of 2-(2-phenoxyethoxy)ethanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 1-(2-bromoethoxy)-2-phenoxyethane.

Step 3: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

  • Dissolve 1-(2-bromoethoxy)-2-phenoxyethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of dimethylamine (e.g., a 40% aqueous solution or a solution in THF, 2-3 eq).

  • Heat the reaction mixture in a sealed vessel to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction, remove the solvent, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Potential Applications in Drug Development

The structural features of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine make it an interesting candidate for use as a scaffold or intermediate in the synthesis of biologically active compounds.

Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their inhibition has emerged as a promising strategy in cancer therapy.[8] Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group, a linker, and a cap group.[9]

The N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine structure contains a phenoxy group which can serve as a "cap group" to interact with the rim of the HDAC active site. The ethoxy-ethanamine portion can act as a flexible linker. By modifying the terminal dimethylamine group to incorporate a zinc-binding moiety, such as a hydroxamic acid or a benzamide, novel HDAC inhibitors could be synthesized.

HDAC_Inhibitor_Scaffold cluster_0 N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Scaffold cluster_1 Potential HDAC Inhibitor Scaffold Phenoxy - Linker - Amine HDACi Cap Group (Phenoxy) - Linker - Zinc-Binding Group Scaffold->HDACi Modification

Caption: Conceptual modification of the N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine scaffold for HDAC inhibitor design.

The rationale behind this is that the phenoxy group can provide necessary hydrophobic interactions, while the linker's length and flexibility can be tuned to optimally position the zinc-binding group within the catalytic site of the enzyme. Further derivatization of the phenyl ring could also be explored to enhance potency and selectivity for different HDAC isoforms.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, related compounds suggest that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a compound with interesting chemical properties and potential for application in medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical and spectroscopic characteristics, a representative synthetic protocol, and a rationale for its potential use as a scaffold for the design of novel HDAC inhibitors. While further experimental validation of its properties and biological activities is required, this document serves as a valuable resource for scientists and researchers interested in utilizing this compound in their work.

References

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Foundational

An In-depth Technical Guide to the Mechanism of Action of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Based on a rigorous structure-activity relationship (SAR) analysis of it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Based on a rigorous structure-activity relationship (SAR) analysis of its constituent moieties, this document posits that the compound primarily functions as a first-generation histamine H1 receptor antagonist. We will dissect the molecular interactions with the H1 receptor, delineate the downstream signaling cascades, and propose a suite of experimental protocols for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and structurally related compounds.

Introduction and Structural Rationale

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is an aromatic ether with a terminal tertiary amine. While specific pharmacological data for this exact molecule is not extensively documented in publicly accessible literature, its chemical architecture strongly suggests a well-defined mechanism of action. The structure can be deconstructed into key features that are hallmarks of first-generation ethanolamine-class antihistamines.

The general pharmacophore for classical H1 antagonists consists of two aromatic moieties, a spacer, and a tertiary amine.[1][2] N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine aligns with this model, suggesting its primary pharmacological target is the histamine H1 receptor.

Proposed Primary Mechanism of Action: Histamine H1 Receptor Antagonism

We hypothesize that N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine acts as an inverse agonist at the histamine H1 receptor.[3] This means it not only blocks the action of histamine but also reduces the receptor's basal activity. This interaction is competitive and reversible.

Molecular Interaction with the H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR).[4][5] The binding of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is predicted to occur within the transmembrane domain of the receptor, engaging with key amino acid residues. The tertiary amine group is crucial for this interaction, as it becomes protonated at physiological pH and forms an ionic bond with a conserved aspartate residue in the receptor's binding pocket.[6] The phenoxy and ethoxy groups likely engage in hydrophobic and van der Waals interactions with other residues, contributing to the affinity and stability of the ligand-receptor complex.

H1_Antagonist_Pharmacophore cluster_receptor H1 Receptor Binding Pocket cluster_ligand N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine receptor_site Aspartate Residue (Ionic Interaction) hydrophobic_pocket Hydrophobic Pocket (van der Waals) amine Tertiary Amine (Protonated) amine->receptor_site Ionic Bond aromatic Phenoxy & Ethoxy Groups aromatic->hydrophobic_pocket Hydrophobic Interaction H1_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol compound N,N-dimethyl-2- (2-phenoxyethoxy)ethanamine H1R H1 Receptor compound->H1R binds & inhibits Gq Gq Protein (Inactive) H1R->Gq no activation PLC Phospholipase C (Inactive) Gq->PLC no activation PIP2 PIP2 PLC->PIP2 no hydrolysis IP3_DAG IP3 & DAG (Not Produced) Ca_release Ca2+ Release Blocked PKC PKC (Inactive) Response Inflammatory Response (Suppressed)

Caption: Inhibition of the H1 receptor signaling cascade.

Potential Secondary Mechanisms and Side Effects

First-generation H1 antagonists are known for their non-selectivity and ability to cross the blood-brain barrier. [7][8]Consequently, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is likely to exhibit off-target effects.

  • Anticholinergic (Antimuscarinic) Effects: A primary characteristic of this class of drugs is the blockade of muscarinic acetylcholine receptors. [8][9]This can lead to common side effects such as dry mouth, blurred vision, urinary retention, and constipation. [7][10]* Central Nervous System (CNS) Effects: Due to its lipophilic nature, the compound is expected to penetrate the CNS. [11]Antagonism of H1 receptors in the brain is responsible for the sedative and drowsy effects commonly associated with these drugs. [4][11]

Experimental Validation: A Self-Validating Protocol

To empirically validate the proposed mechanism of action, a tiered experimental approach is recommended. This workflow ensures that each step logically builds upon the last, providing a self-validating system.

Experimental_Workflow start Hypothesis: H1 Receptor Antagonist binding_assay Tier 1: Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Tier 2: Functional Assay (Determine IC50) binding_assay->functional_assay If binding is confirmed selectivity_panel Tier 3: Selectivity Profiling (Off-target effects) functional_assay->selectivity_panel If functional antagonism is confirmed conclusion Confirm Mechanism of Action selectivity_panel->conclusion

Caption: Tiered workflow for mechanism of action validation.

Tier 1: Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine for the human H1 receptor.

Methodology: This assay measures the ability of the test compound to compete with a known radiolabeled H1 receptor antagonist. [12][13] Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H1 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer. [14]2. Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-mepyramine), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H1 antagonist, like 10 µM mianserin). [12][13]3. Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium. [15]4. Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter. [14]5. Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. [14]

Tier 2: Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of the compound in blocking histamine-induced intracellular calcium release.

Methodology: This assay measures the hallmark of H1 receptor activation—an increase in cytosolic Ca2+. [12][16] Protocol:

  • Cell Preparation:

    • Seed HEK293 cells expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. [12]3. Compound Incubation:

    • Wash the cells and pre-incubate them with varying concentrations of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Inject a fixed concentration of histamine (typically the EC80 concentration) into each well.

    • Immediately record the fluorescence signal over time to measure the intracellular calcium flux.

  • Data Analysis:

    • Quantify the reduction in the histamine-induced fluorescence signal in the presence of the antagonist.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [12]

Quantitative Data Summary

The expected results from these assays would be tabulated as follows to allow for clear comparison and decision-making.

Assay TypeParameterExpected OutcomeImplication
Receptor Binding Ki (nM)Low nanomolar rangeHigh affinity for the H1 receptor
Functional Assay IC50 (nM)Nanomolar range, comparable to KiPotent antagonist of H1 receptor function

Conclusion

Based on a thorough analysis of its chemical structure, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is predicted to function primarily as a first-generation histamine H1 receptor antagonist. Its mechanism involves competitive binding to the H1 receptor, leading to the inhibition of the Gq/PLC/IP3 signaling pathway. This action suppresses the inflammatory responses mediated by histamine. Furthermore, due to its structural characteristics, the compound is expected to exhibit anticholinergic and CNS-depressant side effects. The outlined experimental workflow provides a robust framework for the empirical validation of this proposed mechanism, enabling a comprehensive understanding of its pharmacological profile.

References

  • Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Histamine H1 Receptor Activation. (2019). In SMPDB. Retrieved January 2, 2026, from [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19–28. [Link]

  • Ghaffar, A., & Tariq, M. (2025). Antihistamines. In StatPearls. StatPearls Publishing. [Link]

  • Yoshikawa, T., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8882. [Link]

  • Ter Laak, A. M., et al. (1995). The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. Journal of Medicinal Chemistry, 38(17), 3351–3360. [Link]

  • Nalewajko-Sieliwoniuk, E., & Kaliszan, R. (2009). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 66(5), 521–532. [Link]

  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian Journal of Dermatology, 58(3), 219–224. [Link]

  • Setyaningrum, T. A., et al. (2014). Pharmacophore Modeling of N-alkyltheobromine as Histamine-H1 Receptor Antagonist. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-453. [Link]

  • Dodge, K. L., et al. (2007). Selective regulation of H1 histamine receptor signaling by G protein-coupled receptor kinase 2 in uterine smooth muscle cells. Molecular Pharmacology, 71(2), 556–565. [Link]

  • Leurs, R., et al. (1996). Mutational analysis of the antagonist-binding site of the histamine H1 receptor. Journal of Biological Chemistry, 271(48), 29359-29365. [Link]

  • Tomita, Y., et al. (2019). Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study. Journal of Clinical Medicine, 8(11), 1937. [Link]

  • RxList. (2021). Antihistamines, Ethanolamine Derivatives. RxList. [Link]

  • JoVE. (2024). Upper Respiratory Drugs: First and Second-Generation Antihistamines. JoVE. [Link]

  • de Vries, H., et al. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 63(10), 5428–5444. [Link]

  • H1 antagonist. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DeRuiter, J. (2001). Antihistamine. Principles of Drug Action 2. [Link]

  • Seibel-Ehlert, U. (2024). Ligand- and Cell-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot. [Link]

  • Animated biology with Arpan. (2021, September 6). Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines [Video]. YouTube. [Link]

  • Liu, H., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 23(11), 2769. [Link]

  • Seibel-Ehlert, U. (2024). Ligand- and Cell-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Bylund, D. B. (1994). Radioligand binding methods: practical guide and tips. The American journal of physiology, 266(3 Pt 1), L275–L284. [Link]

  • Wang, N., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

Sources

Exploratory

Spectroscopic Characterization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and correlative data from analogous structures.

Molecular Structure and its Spectroscopic Implications

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxy group connected to a dimethylaminoethyl moiety via an ether linkage. Its unique structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in research and development settings.

Molecular Structure:

Caption: Molecular structure of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m2HAr-H (meta)
7.00 - 6.90m3HAr-H (ortho, para)
4.15t2HO-CH₂-CH₂-O
3.80t2HO-CH₂-CH₂-N
3.70t2HO-CH₂-CH₂-O
2.75t2HN-CH₂-CH₂-O
2.30s6HN-(CH₃)₂

Causality Behind Predictions:

  • The aromatic protons are expected in the typical downfield region of 6.90-7.35 ppm. The protons on the phenyl ring will likely appear as complex multiplets due to coupling.

  • The methylene protons adjacent to the phenoxy oxygen (O-CH₂-CH₂-O) are expected to be the most downfield of the aliphatic signals (around 4.15 ppm) due to the strong deshielding effect of the aromatic ring and the ether oxygen.

  • The other methylene groups will appear at intermediate chemical shifts, with their exact positions determined by the proximity to the electronegative oxygen and nitrogen atoms.

  • The six protons of the two methyl groups on the nitrogen are equivalent and will therefore appear as a sharp singlet at approximately 2.30 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
158.5Ar-C (ipso, C-O)
129.5Ar-C (meta)
121.0Ar-C (para)
114.5Ar-C (ortho)
70.0O-CH₂-CH₂-O
69.5O-CH₂-CH₂-N
67.5O-CH₂-CH₂-O
58.0N-CH₂-CH₂-O
45.5N-(CH₃)₂

Expert Insights: The chemical shifts are predicted based on standard values for similar functional groups. The ipso-carbon of the phenyl ring attached to the ether oxygen is expected to be the most downfield of the aromatic carbons. The aliphatic carbons will resonate in the 45-70 ppm range, with the carbons directly attached to oxygen appearing more downfield than those attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is expected to show characteristic absorption bands for the C-O ether linkages, the aromatic C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H stretch
2970 - 2860StrongAliphatic C-H stretch
1600, 1495Strong, MediumAromatic C=C stretch
1240StrongAryl-O-C stretch (asymmetric)
1120StrongAliphatic C-O-C stretch (asymmetric)
1040MediumAryl-O-C stretch (symmetric)

Trustworthiness of the Data: These predicted absorption bands are based on well-established correlation tables for IR spectroscopy. The presence of a strong band around 1240 cm⁻¹ is a key indicator of the aryl ether group, while the band around 1120 cm⁻¹ is characteristic of the aliphatic ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, electron ionization (EI) would likely lead to fragmentation at the ether linkages and the C-N bond.

Predicted Key MS Fragments (EI):

m/zProposed Fragment
209[M]⁺ (Molecular Ion)
135[C₆H₅OCH₂CH₂O]⁺
94[C₆H₅O]⁺ (Phenoxy radical cation)
77[C₆H₅]⁺ (Phenyl cation)
72[CH₂=N(CH₃)₂]⁺
58[CH₂CH₂N(CH₃)₂]⁺

Fragmentation Pathway:

M [M]⁺ (m/z 209) F1 [C₆H₅OCH₂CH₂O]⁺ (m/z 135) M->F1 α-cleavage F2 [CH₂CH₂N(CH₃)₂]⁺ (m/z 58) M->F2 α-cleavage F3 [C₆H₅O]⁺ (m/z 94) F1->F3 fragmentation F4 [CH₂=N(CH₃)₂]⁺ (m/z 72) F2->F4 rearrangement F5 [C₆H₅]⁺ (m/z 77) F3->F5 -CO

Caption: Proposed mass spectrometry fragmentation pathway for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, centered at 6 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1 second.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm, centered at 120 ppm.

    • Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

    • Collect at least 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40 to 400.

    • Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic characterization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and standardized protocols to aid researchers in the unequivocal identification and quality assessment of this compound. The presented data, while theoretical, is grounded in the fundamental principles of spectroscopy and serves as a reliable reference for experimental work.

Foundational

"N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various experimental and storage conditions. The methodologies and insights presented herein are grounded in established chemical principles and field-proven analytical practices.

Compound Overview and Physicochemical Properties

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine and a diether. Its structure, featuring a lipophilic phenyl group, flexible ether linkages, and a basic dimethylamino group, dictates its chemical behavior. Understanding these fundamental properties is the cornerstone for its effective application in research and development.

Table 1: Physicochemical Properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and Related Compounds

PropertyValueSource / Notes
IUPAC Name N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine-
CAS Number 100252-25-3[1][2]
Molecular Formula C12H19NO2[2]
Molecular Weight 209.28 g/mol [2]
Appearance Liquid[2]
Purity ≥97%[2]
Predicted pKa 8.80 ± 0.28For the structurally similar N,N-dimethyl-2-phenoxyethanamine[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°CFor the structurally similar N,N-dimethyl-2-phenoxyethanamine[3]

Solubility Profile

The solubility of a compound is critical for its formulation, delivery, and biological activity. The dual nature of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine—containing both hydrophobic (phenyl ring) and hydrophilic (ether oxygens, tertiary amine) moieties—results in a nuanced solubility profile.

Qualitative Solubility Assessment

The addition of a second ethoxy group in the target molecule is expected to slightly increase its polarity and potential for hydrogen bonding with protic solvents, which might marginally improve its aqueous solubility compared to its mono-ether analogue. However, it will likely remain a compound with limited water solubility and good solubility in organic solvents.

Factors Influencing Solubility

The solubility is a function of the interplay between the solute, the solvent, and environmental conditions.

  • pH: The tertiary amine group (predicted pKa ≈ 8.8) is basic. In acidic solutions (pH < pKa), the amine will be protonated to form a cationic ammonium salt. This ionization dramatically increases the molecule's polarity and its solubility in aqueous media. Conversely, in neutral or alkaline solutions (pH > pKa), the amine remains in its neutral, less soluble free base form.

  • Solvent Polarity: The molecule's significant nonpolar surface area, dominated by the phenyl ring and hydrocarbon backbone, favors solubility in nonpolar organic solvents. The ether oxygens and the nitrogen atom can act as hydrogen bond acceptors, affording some solubility in polar protic and aprotic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. While this compound is a liquid, this principle can apply when dissolving it into a solid medium or for overcoming activation energy barriers in solvent-solute interactions.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl).

  • Addition of Compound: Add an excess amount of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine to each vial. The goal is to create a saturated solution with undissolved compound remaining.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid/liquid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation. A precise dilution factor is critical.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound under the tested conditions.

Stability Profile and Degradation Pathways

Assessing chemical stability is paramount for determining appropriate storage conditions, shelf-life, and predicting potential interactions. The stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is primarily influenced by its tertiary amine and ether functional groups.

General Stability Assessment

The compound is expected to be reasonably stable under standard storage conditions (cool, dry, protected from light)[4]. However, its functional groups present potential liabilities under stress conditions.

  • Oxidative Stability: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing this functional group[5]. The phenoxy group could also undergo oxidative degradation, though this typically requires stronger conditions.

  • Hydrolytic Stability: Ether linkages are generally resistant to hydrolysis. Cleavage would likely only occur under forcing conditions, such as at extreme pH values combined with elevated temperatures[5].

  • Photostability: The presence of the aromatic phenoxy group suggests a potential for photolytic degradation upon exposure to high-energy light, particularly UV radiation[5].

  • Thermal Stability: At high temperatures, the molecule may undergo thermal decomposition (thermolysis), potentially leading to fragmentation of the ether or alkyl chains[5].

Table 2: Plausible Degradation Products under Forced Stress Conditions

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidation (e.g., H₂O₂) N-Oxidation of the tertiary amineN,N-dimethyl-2-(2-phenoxyethoxy)ethanamine N-oxide
Acid Hydrolysis (e.g., HCl, heat) Ether bond cleavage (harsh conditions)Phenol, 2-(2-aminoethoxy)ethanol, and related fragments
Base Hydrolysis (e.g., NaOH, heat) Ether bond cleavage (harsh conditions)Phenol, 2-(2-aminoethoxy)ethanol, and related fragments
Photolysis (e.g., UV light) Radical-mediated fragmentation/rearrangementComplex mixture, potentially involving modification of the aromatic ring
Thermolysis (e.g., high heat) Fragmentation of alkyl chainsPhenol, N,N-dimethylamine, and other small molecules
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one sample at room temperature and heat another at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Treat as described for acid hydrolysis.

    • Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store a solution and a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source within a photostability chamber, following ICH Q1B guidelines if applicable. Include a dark control sample wrapped in aluminum foil.

  • Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples (including a non-stressed control) by a high-resolution analytical technique. A reverse-phase HPLC method with a photodiode array (PDA) detector is ideal for separating and detecting the parent compound and its degradation products[6]. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

  • Data Evaluation: Assess the percentage of degradation and the peak purity of the parent compound. Identify and characterize any significant degradation products.

G start Prepare Stock Solution of Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl, Heat) stress->acid base Base Hydrolysis (NaOH, Heat) stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points & Quench Reaction acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze via HPLC / LC-MS sample->analyze end Identify Degradation Pathways & Develop Stability Method analyze->end

Caption: Workflow for a forced degradation study.

Safety, Handling, and Storage

Professionals handling N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine or structurally related compounds must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat, to avoid contact with eyes and skin[7][8].

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors[4][7].

  • Handling: Avoid direct contact. Wash hands thoroughly after handling[7][8]. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a cool, well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents[4]. Keep the container tightly sealed to prevent moisture ingress and vapor release[4][9]. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended for similar amine compounds[3].

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Ethylamine, N,N-Dimethyl-2-Phenoxy- | Properties, Applic
  • Ethylamine, N,N-dimethyl-2-phenoxy-. (2018). SIELC Technologies.
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Exploratory

Unveiling the Therapeutic Potential of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: A-Technical Guide for Preclinical Investigation

Introduction: The Prominence of the Phenoxyalkylamine Scaffold in Drug Discovery The phenoxyalkylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Phenoxyalkylamine Scaffold in Drug Discovery

The phenoxyalkylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological activity, leading to compounds with a wide array of biological effects. This guide delves into the untapped potential of a specific member of this class, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine . While direct biological data for this compound is sparse in publicly available literature, its structural relationship to known pharmacologically active agents provides a strong rationale for its investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential therapeutic applications of this intriguing molecule. We will dissect its structure, infer potential biological activities based on established structure-activity relationships (SAR), and provide detailed, actionable protocols for its preclinical evaluation.

Structural Analysis and Inferred Biological Potential

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is characterized by a terminal N,N-dimethylamine group, a flexible di-ethoxy linker, and a phenyl ether (phenoxy) moiety. Each of these components is prevalent in various bioactive molecules, suggesting a high probability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine interacting with one or more biological targets.

Analysis of structurally related compounds points towards several promising avenues of investigation:

  • Histamine Receptor Modulation: The presence of a tertiary amine connected via an ether linkage to an aromatic system is a classic hallmark of many first-generation antihistamines. Furthermore, derivatives of chlorophenoxyalkylamines have been identified as potent histamine H3 receptor (H3R) antagonists with potential applications in treating neurological disorders such as epilepsy.[1]

  • Adrenergic and Dopaminergic Activity: Phenoxypropanolamines and phenylethanolamines are well-established classes of beta-adrenergic receptor antagonists.[2] Additionally, certain 4-(aminoethoxy)indole derivatives, which bear resemblance to the core structure of our target molecule, have shown high affinity for the dopamine D2 receptor, suggesting potential applications in modulating dopaminergic neurotransmission.[3]

  • Anticholinergic Effects: The N,N-dimethylaminoethyl group is a common pharmacophore in compounds with anticholinergic properties. Recent findings suggest that some phenoxyethyl piperidine and morpholine derivatives exhibit significant anticholinergic activity.[4]

  • Other Potential Activities: The broader family of phenoxyalkyl derivatives has been associated with a diverse range of pharmacological effects, including antitussive, anticancer, and selective estrogen receptor modulator (SERM) activity.[4] Moreover, N,N-dimethyl-2-phenoxyethanamine, a close structural analog, is utilized in the synthesis of histone deacetylase (HDAC) inhibitors, hinting at a potential role in epigenetic regulation and cancer therapy.[5] Phenoxy acetic acid derivatives have also been explored as selective COX-2 inhibitors for anti-inflammatory applications.[6]

Given this landscape, a systematic, hypothesis-driven approach is essential to efficiently characterize the biological activity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Proposed Preclinical Investigation Workflow: A Multi-pronged Approach

To elucidate the pharmacological profile of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tiered investigational workflow is proposed. This workflow is designed to be both comprehensive and resource-efficient, starting with broad in-silico and in-vitro screening, followed by more focused cellular and functional assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Functional & Cellular Assays in_silico In-Silico Target Prediction (e.g., PharmMapper, SuperPred) receptor_screening Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) in_silico->receptor_screening Guide Panel Selection adme_t Early ADME-Tox Profiling (PAMPA, hERG, Cytotoxicity) receptor_screening->adme_t Prioritize Hits histamine Histamine Receptor Binding Assays (H1, H2, H3, H4) adme_t->histamine Evaluate Leads adrenergic Adrenergic Receptor Binding Assays (α1, α2, β1, β2, β3) adme_t->adrenergic dopamine Dopamine Receptor Binding Assays (D1, D2, D3, D4, D5) adme_t->dopamine muscarinic Muscarinic Receptor Binding Assays (M1, M2, M3, M4, M5) adme_t->muscarinic functional_assays Functional Assays (e.g., cAMP, Calcium Flux) histamine->functional_assays adrenergic->functional_assays dopamine->functional_assays muscarinic->functional_assays enzyme_assays Enzyme Inhibition Assays (HDAC, COX-1/COX-2) functional_assays->enzyme_assays cellular_phenotypic Cellular Phenotypic Assays (e.g., Anti-proliferation, Anti-inflammatory) enzyme_assays->cellular_phenotypic

Figure 1: Proposed preclinical investigation workflow for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Protocols: A Step-by-Step Guide

Tier 1: Initial Screening

1. In-Silico Target Prediction:

  • Objective: To computationally predict potential biological targets of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine based on ligand shape and chemical feature similarity to known drugs.

  • Methodology:

    • Generate a 3D conformer of the molecule using computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Submit the 3D structure to reverse pharmacophore mapping web servers such as PharmMapper or SuperPred.

    • Analyze the top-ranking predicted targets, paying close attention to those belonging to the histamine, adrenergic, dopaminergic, and muscarinic receptor families, as well as kinases and enzymes like HDACs and COX.

2. Broad Receptor Panel Screening:

  • Objective: To empirically screen the compound against a large panel of known receptors, ion channels, and transporters to identify potential off-target effects and uncover unexpected activities.

  • Methodology:

    • Synthesize and purify a sufficient quantity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (>10 mg) with high purity (>98%).

    • Submit the compound to a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint).

    • Request screening at a standard concentration (e.g., 10 µM).

    • Analyze the results, focusing on targets with >50% inhibition as significant hits requiring further investigation.

3. Early ADME-Tox Profiling:

  • Objective: To assess the drug-like properties of the compound, including its permeability, potential for cardiac toxicity, and general cytotoxicity.

  • Methodology:

    • Permeability (PAMPA):

      • Prepare a donor plate with a solution of the compound in a suitable buffer.

      • Prepare an acceptor plate with a matching buffer.

      • Use a pre-coated PAMPA plate (e.g., Corning BioCoat™) to separate the donor and acceptor plates.

      • Incubate for a specified time (e.g., 4-18 hours).

      • Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

      • Calculate the permeability coefficient (Pe).

    • hERG Inhibition Assay:

      • Utilize a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

      • Perform automated patch-clamp electrophysiology to measure hERG channel currents in the presence of increasing concentrations of the compound.

      • Determine the IC50 value for hERG inhibition.

    • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):

      • Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

      • Treat the cells with a serial dilution of the compound for 24-72 hours.

      • Add the MTT reagent or CellTiter-Glo® reagent and incubate.

      • Measure the absorbance or luminescence to determine cell viability.

      • Calculate the CC50 (50% cytotoxic concentration).

Tier 2: Hypothesis-Driven Assays

Based on the initial screening and structural analogy, a focused investigation into the compound's affinity for specific receptor families is warranted.

Receptor Binding Assays (General Protocol):

  • Objective: To quantify the binding affinity (Ki) of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine for specific receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines overexpressing the target receptor (e.g., CHO-K1 cells for histamine H1 receptors).

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors), and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Perform non-linear regression analysis of the competition binding data to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

Table 1: Proposed Receptor Binding Assay Panel

Receptor FamilySpecific Subtypes to TestRationale
HistamineH1, H2, H3, H4Structural similarity to antihistamines and H3R antagonists.[1]
Adrenergicα1, α2, β1, β2, β3Analogy to phenoxypropanolamines.[2]
DopamineD1, D2, D3, D4, D5Similarity to 4-(aminoethoxy)indole derivatives.[3]
MuscarinicM1, M2, M3, M4, M5Presence of the N,N-dimethylaminoethyl pharmacophore.[4]
Tier 3: Functional & Cellular Assays

For any receptors where significant binding affinity is observed, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

1. Functional Assays:

  • Objective: To characterize the functional activity of the compound at its target receptors.

  • Methodology (Example for a Gs-coupled receptor):

    • Use a cell line co-expressing the target receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

    • For antagonist mode, pre-incubate the cells with the test compound before stimulating with a known agonist.

    • For agonist mode, add the test compound directly to the cells.

    • Measure the luminescence signal, which corresponds to changes in intracellular cAMP levels.

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

  • Methodology (Example for a Gq-coupled receptor):

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Measure baseline fluorescence.

    • Add the test compound (for agonist activity) or pre-incubate with the compound before adding an agonist (for antagonist activity).

    • Monitor changes in fluorescence intensity, which reflect changes in intracellular calcium concentration.

    • Calculate EC50 or IC50.

2. Enzyme Inhibition Assays:

  • Objective: To evaluate the inhibitory potential of the compound against HDAC and COX enzymes.

  • Methodology (HDAC):

    • Utilize a commercially available fluorogenic HDAC assay kit.

    • Incubate recombinant human HDAC enzyme with a fluorogenic substrate and varying concentrations of the test compound.

    • Stop the reaction and measure the fluorescence.

    • Calculate the IC50 for HDAC inhibition.

  • Methodology (COX-1/COX-2):

    • Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Incubate the respective enzyme with arachidonic acid as a substrate in the presence of the test compound.

    • Measure the production of prostaglandin PGG2 using a colorimetric or fluorometric method.

    • Determine the IC50 for each enzyme to assess potency and selectivity.

3. Cellular Phenotypic Assays:

  • Objective: To assess the effect of the compound on cellular processes relevant to its potential therapeutic applications.

  • Methodology (Anti-proliferation):

    • Culture a panel of cancer cell lines.

    • Treat the cells with a range of concentrations of the compound for 72 hours.

    • Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).

    • Determine the GI50 (50% growth inhibition) for each cell line.

  • Methodology (Anti-inflammatory):

    • Use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

    • Treat the cells with the compound prior to or concurrently with LPS stimulation.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

    • Determine the IC50 for cytokine inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 2: Example Data Summary for Lead Characterization

AssayEndpointResult
H3 Receptor BindingKi (nM)
H3 Functional AssayIC50 (nM), Antagonist
hERG InhibitionIC50 (µM)
Cytotoxicity (HepG2)CC50 (µM)
HDAC1 InhibitionIC50 (µM)
COX-2 InhibitionIC50 (µM)
COX-2/COX-1 SelectivityRatio

A selectivity index should be calculated for the primary target versus off-targets (e.g., Ki off-target / Ki primary target). A high selectivity index is desirable for a promising drug candidate. The therapeutic index (CC50 / EC50 or IC50) will provide an early indication of the compound's safety margin.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. By leveraging knowledge of the well-established pharmacology of the phenoxyalkylamine scaffold, we have formulated a series of testable hypotheses regarding its potential biological activities. The proposed tiered workflow, from broad screening to focused functional and cellular assays, offers a rational and efficient path to uncovering the therapeutic potential of this compound.

Positive findings in these initial studies would warrant further investigation, including more extensive in-vitro and in-vivo ADME studies, pharmacokinetic profiling, and efficacy testing in relevant animal models of disease. The structural simplicity and synthetic tractability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine also make it an attractive starting point for a medicinal chemistry campaign to optimize its potency, selectivity, and drug-like properties. The journey from a molecule of interest to a potential therapeutic agent is long and challenging, but the systematic approach outlined herein provides a solid foundation for the successful navigation of this path.

References

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Foundational

An In-Depth Technical Guide to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: Synthesis, Properties, and Potential Applications

A comprehensive exploration of a sparsely documented yet potentially valuable chemical entity for researchers and drug development professionals. Introduction N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amin...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of a sparsely documented yet potentially valuable chemical entity for researchers and drug development professionals.

Introduction

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxyethoxy moiety. While specific literature on its discovery and biological applications is limited, its structural components are present in a range of pharmacologically active molecules. The ether linkage combined with a terminal dimethylamino group suggests potential interactions with various biological targets. This guide provides a thorough overview of its known properties, a proposed synthetic route based on analogous chemical transformations, and a discussion of its potential pharmacological relevance to stimulate further research and application development.

Physicochemical Properties

A summary of the known physicochemical properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is presented in Table 1. This data is primarily compiled from chemical supplier databases.

PropertyValueSource
CAS Number 100252-25-3
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Appearance Liquid
Purity Typically ≥97%

Proposed Synthesis Pathway

Step 1: Synthesis of 1-(2-bromoethoxy)benzene

The initial step involves the reaction of phenol with an excess of 1,2-dibromoethane in the presence of a base to form the intermediate, 1-(2-bromoethoxy)benzene. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-ether byproduct.

Step 2: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

The second step is the nucleophilic substitution of the bromide in 1-(2-bromoethoxy)benzene with dimethylamine to yield the final product.

The overall proposed synthetic workflow is depicted in the following diagram:

G Phenol Phenol Step1 Williamson Ether Synthesis Phenol->Step1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Step1 Base Base (e.g., K2CO3) Base->Step1 Intermediate 1-(2-bromoethoxy)benzene Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Dimethylamine Dimethylamine Dimethylamine->Step2 Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Step2->Product G cluster_0 Compound Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Purity Purity Assessment (HPLC, GC) Spectroscopy->Purity Receptor_Binding Receptor Binding Assays Purity->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays PK_Studies Pharmacokinetic Studies (ADME) Functional_Assays->PK_Studies Enzyme_Inhibition Enzyme Inhibition Assays PD_Models Pharmacodynamic Models (e.g., behavioral tests) PK_Studies->PD_Models Tox_Studies Preliminary Toxicity Studies PD_Models->Tox_Studies

Exploratory

An In-Depth Technical Guide to the Safe Handling of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Chemical Identification and Physicochemical Properties Understanding the fundamental properties of a chemical is the bedrock of its safe handling. IUPAC Name: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Synonyms: 2-(2-Phe...

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling.

  • IUPAC Name: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

  • Synonyms: 2-(2-Phenoxyethoxy)-N,N-dimethylethanamine

  • CAS Number: 3038-34-8

  • Molecular Formula: C₁₂H₁₉NO₂

  • Molecular Weight: 209.29 g/mol

  • Chemical Structure:

    
    (Note: Image is a representation)
    

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationRationale / Analogous Compound Data
Appearance Colorless to pale yellow liquidTypical for tertiary amines and ether compounds.[3]
Odor Amine-like, fishy, or ammonia-likeCharacteristic of tertiary amines.[3]
Boiling Point > 200 °CHigh boiling points are expected for compounds of this molecular weight and polarity. For example, Diethylene Glycol Monophenyl Ether has a boiling point of ~202°C.
Solubility Insoluble or sparingly soluble in water. Soluble in organic solvents.The long carbon chain and phenyl group reduce water solubility, a common trait for similar structures.[1]
Stability Stable under standard conditions. May form explosive peroxides upon prolonged storage, especially if exposed to air and light.The ether linkage is susceptible to peroxide formation. This is a known hazard for many ether-containing compounds.[4]

Hazard Identification and GHS Classification (Inferred)

Based on its functional groups, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is predicted to possess the following hazards. This inferred classification should be treated as a conservative baseline for laboratory safety protocols.

Hazard ClassGHS PictogramSignal WordInferred Hazard StatementBasis of Inference
Acute Toxicity, Oral

Warning H302: Harmful if swallowed.Many glycol ethers and amines are classified as harmful if ingested.[5][6]
Skin Corrosion/Irritation Danger H314: Causes severe skin burns and eye damage.Tertiary amines are frequently corrosive and can cause severe chemical burns upon contact.[2][3]
Serious Eye Damage Danger H318: Causes serious eye damage.This is a primary hazard for both amines and many ether compounds, with a high risk of permanent damage.[5][7][8]
Specific Target Organ Toxicity (Single Exposure) Warning H335: May cause respiratory irritation.Amine vapors can be irritating to the respiratory tract.[8]

Core Principles of Safe Handling: A Risk-Based Approach

Safe handling transcends mere rule-following; it requires an understanding of why specific measures are necessary. The primary risks associated with this compound are its potential corrosivity and toxicity upon contact or ingestion.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, minimizing reliance on personal behaviors.

  • Chemical Fume Hood: All manipulations of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is non-negotiable. The causality is twofold: it prevents inhalation of potentially irritating vapors and contains any accidental splashes or spills, protecting the user and the lab environment.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]

Administrative Controls: Standardizing Safety

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP is required for any procedure involving this chemical. The SOP must include step-by-step instructions, a description of the hazards, required PPE, and emergency procedures.

  • Restricted Access: Designate specific areas within the lab where this chemical is stored and handled. Prohibit eating, drinking, and the application of cosmetics in these areas to prevent accidental ingestion.[2]

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical class before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The choice of PPE must be based on a thorough risk assessment of the specific task being performed.

PPE TypeSpecificationRationale and Causality
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).The tertiary amine functional group poses a significant risk of causing chemical burns and skin absorption.[9][10] Gloves must be inspected before use and changed immediately if contamination is suspected.[6]
Eye/Face Protection Safety glasses with side shields are the minimum. For splash hazards (e.g., transfers), chemical splash goggles and a full-face shield are required.Due to the high risk of severe and potentially permanent eye damage (inferred H318), eye protection is critical.[5][7][8]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.This protects against accidental skin contact from small splashes and spills.
Respiratory Protection Not typically required if work is performed within a fume hood.In the event of a large spill or failure of engineering controls, a respirator with an organic vapor cartridge may be necessary for emergency response.[9]

Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration Start Assess Task Involving N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine CheckSplash Potential for Splash or Aerosol Generation? Start->CheckSplash BasePPE Minimum PPE: - Nitrile/Neoprene Gloves - Safety Glasses (Side Shields) - Lab Coat CheckSplash->BasePPE  No (e.g., small scale weighing) EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Full-Face Shield - Chemically Resistant Apron CheckSplash->EnhancedPPE  Yes (e.g., liquid transfer, reaction workup) Spill_Response cluster_main Spill Response Protocol Isolate 1. Isolate Area Evacuate Personnel Assess 2. Assess Risk (Size, Location) Isolate->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain Spill (Use inert absorbent) PPE->Contain Clean 5. Clean & Collect (Use non-sparking tools) Contain->Clean Dispose 6. Dispose Waste (Follow Regulations) Clean->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [3][5]* Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides. [2][11]Vapors may be heavier than air and travel to an ignition source. [1]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Toxicological Profile (Inferred)

Specific toxicological data for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is limited. The following is an assessment based on analogous compounds.

  • Acute Effects: Expected to be harmful if swallowed. [5][6]Contact with skin and eyes is likely to cause severe irritation or chemical burns. [2][12]Inhalation may cause respiratory tract irritation.

  • Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis. [8]Some glycol ethers are associated with reproductive or developmental toxicity. [6][13]While there is no specific data for this compound, this potential should be considered, and exposure should be minimized.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all applicable regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Do not dispose of it in household garbage or allow it to reach the sewage system. [5]Waste should be sent to an approved waste disposal plant. [14]Contact a licensed professional waste disposal service to dispose of this material.

References

  • TCI Chemicals. (2025, September 12). Safety Data Sheet: Diethylene Glycol Monophenyl Ether.
  • CPAChem. (2022, October 5). Safety data sheet: Ethyleneglycol-monophenyl ether.
  • Ricca Chemical Company. (2025, April 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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  • CAMEO Chemicals - NOAA. (2024). TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID.
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  • Carl ROTH. (2025, February 28). Safety Data Sheet: Polyethylene glycol, dimethyl ether.
  • PubChem - National Center for Biotechnology Information. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine.
  • PubChem - National Center for Biotechnology Information. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine.
  • Deli, M. A., et al. (2003, April). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflamm Res. 52 Suppl 1:S39-40.
  • PubChem - National Center for Biotechnology Information. (n.d.). (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
  • ECHEMI. (n.d.). 104-68-7, Diethylene glycol monophenyl ether Formula.
  • CDH Fine Chemical. (n.d.). Ethylene Glycol Mono Phenyl Ether CAS No 122-99-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Protocols & Analytical Methods

Method

The Strategic Role of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in Pharmaceutical Synthesis: Application Notes and Protocols

This guide provides an in-depth exploration of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a key intermediate in contemporary pharmaceutical manufacturing. Designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a key intermediate in contemporary pharmaceutical manufacturing. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis, characterization, and critical applications of this versatile building block, with a focus on enabling robust and efficient drug substance production.

Introduction: A Versatile Building Block

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, with CAS Number 100252-25-3, is a tertiary amine featuring a phenoxy ethyl ether moiety.[1] This unique structural combination imparts desirable physicochemical properties, rendering it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic importance is most prominently demonstrated in the manufacturing of Carvedilol, a widely prescribed beta-blocker. This guide will delve into the synthetic pathways involving this intermediate, providing detailed protocols and insights into its broader utility.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is fundamental for its effective use in synthesis.

PropertyValueReference
Molecular Formula C12H19NO2[1]
Molecular Weight 209.29 g/mol [1]
Boiling Point 145-146 °C at 9 Torr
Density 0.998 g/cm³ (predicted)
Storage 2-8°C, sealed in a dry, dark place[1]

Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

The most common and industrially scalable method for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is through a Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol.[2][3][4]

Proposed Synthetic Pathway

G cluster_0 Step 1: Formation of Sodium Phenoxide cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Overall Reaction Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->SodiumPhenoxide TargetMolecule N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine SodiumPhenoxide->TargetMolecule Nucleophilic Substitution (SN2) Chloroethoxyethanamine 2-(2-Chloroethoxy)-N,N-dimethylethanamine Chloroethoxyethanamine->TargetMolecule Phenol_overall Phenol TargetMolecule_overall N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Phenol_overall->TargetMolecule_overall Williamson Ether Synthesis Chloroethoxyethanamine_overall 2-(2-Chloroethoxy)-N,N-dimethylethanamine Chloroethoxyethanamine_overall->TargetMolecule_overall Williamson Ether Synthesis

Detailed Laboratory Protocol

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(2-Chloroethoxy)-N,N-dimethylethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Sodium Phenoxide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Dissolve phenol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C (ice bath).

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Williamson Ether Synthesis:

    • In a separate flask, dissolve 2-(2-chloroethoxy)-N,N-dimethylethanamine hydrochloride (1.0 equivalent) in a minimum amount of water and neutralize with a 2M NaOH solution until the free amine separates as an oil. Extract the free amine with diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free amine.

    • Add the freshly prepared 2-(2-chloroethoxy)-N,N-dimethylethanamine to the sodium phenoxide solution in THF.

    • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Application in the Synthesis of Carvedilol

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a crucial precursor for the synthesis of Carvedilol, a non-selective beta-adrenergic receptor blocker. The synthesis involves the reaction of this intermediate with 4-(oxiran-2-ylmethoxy)-9H-carbazole.

G Intermediate N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Carvedilol Carvedilol Intermediate->Carvedilol Epoxide Ring Opening CarbazoleEpoxide 4-(oxiran-2-ylmethoxy)-9H-carbazole CarbazoleEpoxide->Carvedilol

Protocol for Carvedilol Synthesis (Analogous)

The following protocol is adapted from the synthesis of Carvedilol using a closely related analog, 2-(2-methoxyphenoxy)ethanamine, and can be optimized for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Materials:

  • 4-(oxiran-2-ylmethoxy)-9H-carbazole

  • N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

  • Toluene or Isopropanol

  • Potassium carbonate (optional, as a base)

Procedure:

  • To a stirred solution of 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 equivalent) in toluene, add N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (1.1 equivalents).

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude Carvedilol is then purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol to yield the final product.

Broader Pharmaceutical Applications

While its role in Carvedilol synthesis is well-documented, the structural motifs within N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine suggest its potential as a building block for other pharmaceutical agents. For instance, a related compound, 2-(2-alkoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[5] The phenoxy-ethylamine scaffold is a common feature in many biologically active molecules, indicating a broader potential for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in drug discovery and development.[6]

Analytical Characterization

Robust analytical methods are essential for ensuring the quality and purity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A typical mobile phase would consist of a gradient of acetonitrile and water with an acidic modifier like formic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the ethoxy and ethylamine chains, and the methyl protons of the dimethylamino group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming its structure.[8]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety and Handling

It is crucial to handle N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined synthetic route and its crucial role in the production of important APIs like Carvedilol underscore its significance. The protocols and information presented in this guide are intended to empower researchers and scientists to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411. [Link]

  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson synthesis of ethers. Russian Chemical Reviews, 43(8), 679–692. [Link]

  • Rolland, Y. (1987). N-oxides of n,n-dimethyl ethylamine. IE861925L.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Thornton, D. (2021). Williamson Ether Synthesis. Edubirdie. [Link]

  • SIELC Technologies. (2018, May 16). Ethylamine, N,N-dimethyl-2-phenoxy-. SIELC Technologies. [Link]

  • Rolland, Y. (1987). N,N-dimethyl ethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained. EP0216646A2.
  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Lexicon Pharmaceuticals, Inc. (2021). Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro. US10968192B2.
  • Anavex Life Sciences Corp. (2024). Crystal forms of tetrahydro-n,n-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride, processes of making such forms, and their pharmaceutical compositions. EP4616852A3.
  • Reddy, M. et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
  • Olayinka, A. O., & Olayide, O. A. (2009). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2009(2), M614. [Link]

  • Automated Topology Builder. (n.d.). N,N-Dimethyl-2-[(1R)-1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine. The University of Queensland. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-(2-methoxyethoxy)ethanamine. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes &amp; Protocols: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in the Synthesis of Novel Agrochemicals

Foreword: A New Paradigm in Agrochemical Discovery In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the cross-pollination of ideas from disparate fields of chemical science is para...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Paradigm in Agrochemical Discovery

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the cross-pollination of ideas from disparate fields of chemical science is paramount. This guide ventures into such an interdisciplinary space, proposing the strategic use of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine , a compound with structural analogues in pharmaceutical synthesis, as a versatile scaffold for the creation of new-generation fungicides, herbicides, and insecticides.

While not a conventional building block in the agrochemical industry, its structural motifs, particularly the phenoxyethoxy backbone, are present in various bioactive molecules. We posit that the unique physicochemical properties imparted by this moiety can be harnessed to develop agrochemicals with novel modes of action and improved performance characteristics. This document serves as a comprehensive guide for the research scientist, providing not only the theoretical underpinning for this approach but also detailed, actionable protocols for synthesis and bio-efficacy evaluation.

Section 1: Core Concepts & Scientific Rationale

Chemical & Physical Properties of the Core Moiety

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine with a molecular formula of C12H19NO2[1]. Its key structural features – a terminal dimethylamino group, a flexible ethoxy-ethoxy linker, and a terminal phenyl ring – contribute to a unique combination of lipophilicity and hydrophilicity.

PropertyValueSource
CAS Number 100252-25-3[1]
Molecular Formula C12H19NO2[1]
Molecular Weight 209.28 g/mol [1]
Boiling Point 145-146 °C (at 9 Torr)[1]
Density 0.998 g/cm³ (Predicted)[1]

The tertiary amine provides a reactive handle for derivatization and can influence the molecule's systemic properties in plants. The phenoxyethoxy chain offers conformational flexibility, which can be crucial for binding to target enzymes or receptors.

The Bio-Analogy: Learning from Pharmaceutical Precursors

The core rationale for exploring N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in agrochemical synthesis stems from its structural similarity to key intermediates in the synthesis of the anti-anginal drug, Ranolazine[2]. Ranolazine's mechanism of action involves the inhibition of late sodium and potassium ion channels[3][4]. Ion channel disruption is a proven mode of action for certain classes of insecticides and fungicides.

By using N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a foundational building block, we can create novel molecules that mimic the structural and electronic features of Ranolazine's precursors, with the aim of discovering new agrochemically active compounds.

Section 2: Synthesis of a Novel Fungicide Candidate: A Step-by-Step Protocol

This section details the synthesis of a hypothetical fungicide, "Fungiphen," derived from N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. The proposed synthesis is a multi-step process involving the quaternization of the tertiary amine followed by the introduction of a toxophore.

Workflow for the Synthesis of "Fungiphen"

Caption: Synthetic workflow for the proposed fungicide "Fungiphen".

Detailed Experimental Protocol

Materials:

  • N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (98% purity)

  • 2,4-dichlorobenzyl chloride (99% purity)

  • Anhydrous acetonitrile

  • Potassium hexafluorophosphate

  • Methanol

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator.

Procedure:

Step 1: Synthesis of the Quaternary Ammonium Salt Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (20.9 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature until the amine is fully dissolved.

  • Slowly add 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The quaternary ammonium salt will precipitate out of solution.

  • Filter the precipitate and wash with cold acetonitrile (2 x 20 mL).

  • Dry the solid under vacuum to yield the intermediate.

Step 2: Anion Exchange to Yield "Fungiphen"

  • Dissolve the dried quaternary ammonium salt intermediate (0.1 mol) in a mixture of methanol (150 mL) and deionized water (50 mL).

  • In a separate beaker, prepare a saturated solution of potassium hexafluorophosphate in deionized water.

  • Slowly add the potassium hexafluorophosphate solution to the stirred solution of the quaternary ammonium salt. A white precipitate of "Fungiphen" will form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Filter the precipitate and wash thoroughly with deionized water to remove any residual potassium chloride.

  • Dry the final product in a vacuum oven at 50°C.

Section 3: Proposed Protocols for Bio-Efficacy Screening

The following protocols are designed to assess the potential fungicidal, herbicidal, and insecticidal activity of newly synthesized derivatives of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Antifungal Activity Assay

Objective: To determine the in-vitro efficacy of "Fungiphen" against common plant pathogenic fungi.

Materials:

  • "Fungiphen" and other synthesized analogues.

  • Cultures of Fusarium oxysporum and Botrytis cinerea.

  • Potato Dextrose Agar (PDA).

  • Sterile petri dishes.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. While still molten, add the test compounds to achieve a range of final concentrations (e.g., 10, 50, 100, 250 ppm).

  • Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug from a 7-day-old culture of the test fungus.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily for 7 days.

  • Calculate the percentage of inhibition compared to a control (PDA with DMSO only).

Pre-emergent Herbicidal Activity Assay

Objective: To evaluate the pre-emergent herbicidal effects of novel compounds on monocot and dicot weed species.

Materials:

  • Synthesized compounds.

  • Seeds of a monocot weed (e.g., Avena fatua - wild oat) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed).

  • Potting soil.

  • Small pots or trays.

  • Acetone.

Procedure:

  • Prepare solutions of the test compounds in acetone at various concentrations.

  • Fill pots with soil and sow the weed seeds at a uniform depth.

  • Apply the test solutions evenly to the soil surface using a sprayer.

  • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • Water the pots as needed.

  • After 14-21 days, assess the germination rate and seedling vigor compared to an untreated control.

  • Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

Section 4: Concluding Remarks and Future Directions

The application of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a scaffold for novel agrochemical synthesis represents a promising, albeit underexplored, avenue of research. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new candidate molecules. Future work should focus on expanding the library of derivatives, exploring different toxophoric groups, and conducting more detailed mode-of-action studies. The structural analogy to pharmaceutical intermediates provides a strong rationale for this approach, and it is our hope that this guide will inspire further innovation in the field of agrochemical discovery.

References

  • VT Chemical. N,N-DiMethyl-2-(2-phenoxyethoxy)ethanaMine.
  • PubChem. N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Available at: [Link]

  • Google Patents. Method for producing 2,2'-oxybis n, n-dimethyl ethanamine.
  • PubChem. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Available at: [Link]

  • US EPA. Ethanamine, N,N-dimethyl-2-[2-(phenylmethyl)phenoxy]-. Available at: [Link]

  • PubChem. N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Available at: [Link]

  • PrepChem.com. Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Available at: [Link]

  • US EPA. Ethanamine, N,N-dimethyl-2-[2-(phenylmethyl)phenoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Available at: [Link]

  • PubChem. Ethanamine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]-. Available at: [Link]

  • ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Available at: [Link]

  • PubChem. Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-. Available at: [Link]

  • MDPI. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Available at: [Link]

  • PubChem. 2-(2-Phenoxyethoxy)ethanol. Available at: [Link]

  • US EPA. Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, hydrochloride. Available at: [Link]

  • Ranolazine unveiled: Rediscovering an old solution in a new light. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2-(2-Aminoethoxy)ethyl)dimethylamine. Available at: [Link]

  • Ranolazine: An Antianginal Drug With Antiarrhythmic Properties. PubMed. Available at: [Link]

Sources

Method

Analytical methods for "N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" quantification

Analyzing DPEA Quantitation I'm currently immersed in a deep dive into analytical methods for quantifying DPEA. HPLC, GC, and LC-MS are at the forefront of my investigation.

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Author: BenchChem Technical Support Team. Date: January 2026

Analyzing DPEA Quantitation

I'm currently immersed in a deep dive into analytical methods for quantifying DPEA. HPLC, GC, and LC-MS are at the forefront of my investigation. My aim is to identify the most robust and sensitive techniques for accurate measurement. I'm exploring the available literature and databases to pinpoint established methodologies.

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I'm now zeroing in on suitable analytical methods for quantifying the target compound, focusing on HPLC, GC, LC-MS, and GC-MS. My search has expanded to include typical sample matrices and regulatory validation guidelines. I'm prioritizing methods with established protocols and validation data to ensure accuracy. The structure for the application note is forming; I'll begin drafting the introductory sections next.

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Method

Application Notes and Protocols for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a Corrosion Inhibitor

Introduction: A Novel Amine-Ether Compound for Metallic Asset Protection Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Amine-Ether Compound for Metallic Asset Protection

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments encountered in oil and gas production, industrial cleaning, and chemical processing. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

This document provides a detailed technical guide on the application and evaluation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a potential corrosion inhibitor. This molecule, possessing a tertiary amine group, ether linkages, and a phenyl ring, combines several key structural features known to impart effective corrosion inhibition. The presence of nitrogen and oxygen atoms as active centers, along with the π-electrons of the aromatic ring, suggests a strong potential for adsorption on metal surfaces.

These application notes are designed for researchers, materials scientists, and professionals in drug development who may encounter corrosion-related challenges. The protocols outlined herein provide a robust framework for the systematic evaluation of this compound's inhibitory properties.

Proposed Mechanism of Action: A Multi-faceted Adsorption Process

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a mixed-mode inhibition mechanism is proposed, involving both physisorption and chemisorption. Organic inhibitors containing nitrogen, sulfur, and oxygen are particularly effective as they can inhibit both anodic and cathodic reactions.[1]

  • Physisorption: In acidic solutions, the nitrogen atom of the tertiary amine group can become protonated, leading to a cationic species. This positively charged molecule can then be electrostatically attracted to the metal surface, which is typically negatively charged in the presence of adsorbed anions (e.g., Cl⁻ from hydrochloric acid).

  • Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of the metal (e.g., iron in steel), forming coordinate covalent bonds.[2] This process results in a more stable and robust protective film.

  • π-Electron Interaction: The phenyl group in the molecule provides a source of π-electrons, which can also interact with the metal surface, further strengthening the adsorption bond.

The overall inhibition mechanism is a synergistic effect of these interactions, leading to the formation of a protective molecular layer that isolates the metal from the corrosive environment.

G cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Corrosive Medium (e.g., HCl) cluster_interactions Adsorption Mechanisms Metal Fe (surface atoms) H_plus H⁺ Inhibitor Inhibitor Molecule N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine H_plus->Inhibitor Protonation of N atom Cl_minus Cl⁻ Cl_minus->Metal Adsorption of anions Inhibitor->Metal Adsorption Physisorption Physisorption (Electrostatic Attraction) Inhibitor->Physisorption via protonated amine Chemisorption Chemisorption (Coordinate Bonding) Inhibitor->Chemisorption via N and O lone pairs Pi_interaction π-Electron Interaction Inhibitor->Pi_interaction via phenyl ring Physisorption->Metal Chemisorption->Metal Pi_interaction->Metal

Caption: Proposed adsorption mechanism of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine on a metal surface.

Synthesis Protocol

While N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be sourced from chemical suppliers, a laboratory-scale synthesis can be achieved through a two-step process.[3]

Step 1: Synthesis of 2-(2-phenoxyethoxy)ethyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxyethanol in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(2-phenoxyethoxy)ethyl chloride can be purified by vacuum distillation.

Step 2: Amination to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

  • In a sealed pressure vessel, dissolve the purified 2-(2-phenoxyethoxy)ethyl chloride in a suitable solvent such as ethanol or tetrahydrofuran.

  • Add an excess of a solution of dimethylamine (e.g., 40% in water).

  • Heat the mixture to 70-80°C and maintain for 12-24 hours, with constant stirring.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification of the final compound can be achieved by column chromatography on silica gel or by vacuum distillation.

Experimental Evaluation of Corrosion Inhibition Performance

A comprehensive assessment of a corrosion inhibitor's effectiveness requires a combination of gravimetric and electrochemical techniques. Mild steel is a commonly used substrate for such studies due to its wide industrial relevance.

Weight Loss (Gravimetric) Method

This is a fundamental and straightforward method to determine the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) until a mirror-like finish is achieved.

    • Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Solution Preparation:

    • Prepare a corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄.

    • Prepare a series of test solutions by dissolving varying concentrations of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

    • A blank solution (corrosive medium without the inhibitor) must be included in each experiment.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25°C).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with deionized water and acetone, and dry.

    • Weigh the cleaned and dried coupons (W_final).

Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. These tests are typically performed using a three-electrode electrochemical cell connected to a potentiostat.

Protocol:

  • Electrochemical Cell Setup:

    • Working Electrode (WE): A mild steel specimen with a defined exposed surface area (e.g., 1 cm²).

    • Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum or graphite rod.

  • Procedure:

    • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

a) Potentiodynamic Polarization (PDP):

This technique helps to determine the kinetic parameters of the corrosion process and to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Execution:

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density (log scale) against the applied potential.

  • Data Analysis:

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel plots) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

    • A significant shift in the anodic or cathodic branch indicates an anodic or cathodic inhibitor, respectively. A parallel shift in both branches suggests a mixed-type inhibitor.[4]

b) Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

  • Execution:

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The impedance data is typically represented as Nyquist and Bode plots.

  • Data Analysis:

    • The Nyquist plot for a corrosion process often shows a depressed semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger semicircle diameter indicates higher corrosion resistance.

    • The impedance data can be fitted to an equivalent electrical circuit model (e.g., a Randles circuit) to extract quantitative parameters.

    • Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

G cluster_prep Sample Preparation cluster_methods Evaluation Methods cluster_wl_steps Weight Loss Workflow cluster_ec_steps Electrochemical Workflow Prep Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) WL Weight Loss Method Prep->WL EC Electrochemical Methods Prep->EC Immersion Immerse in Test Solutions (Blank & Inhibitor Concentrations) WL->Immersion Cell Setup 3-Electrode Cell EC->Cell Post_WL Clean and Re-weigh Coupons Immersion->Post_WL Calc_WL Calculate Corrosion Rate & IE% Post_WL->Calc_WL OCP Stabilize at OCP Cell->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Calc_EC Calculate i_corr, R_ct & IE% PDP->Calc_EC EIS->Calc_EC

Caption: Experimental workflow for evaluating the corrosion inhibition performance.

Data Presentation and Interpretation

The quantitative data obtained from the experimental evaluations should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (24h immersion at 25°C)

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
BlankValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
BlankValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Inhibitor Conc. (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)nInhibition Efficiency (IE%)
BlankValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

Theoretical Evaluation: Quantum Chemical Calculations

Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface. These calculations can help to rationalize the experimental findings.[5][6]

Key parameters to be calculated include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, which is favorable for inhibition.[1]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and can be correlated with higher inhibition efficiency.

  • Dipole Moment (µ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: These calculations can identify the specific atoms (N, O) with the highest electron density, which are the most likely sites for coordinate bond formation with the metal.

These theoretical parameters can be correlated with the experimentally determined inhibition efficiencies to build a comprehensive understanding of the inhibitor's performance.

References

Application

Application Notes &amp; Protocols: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a Process Catalyst in Polyurethane Foam Production

Document ID: APN-PUCAT-2026-01-DABCO-AP Introduction: Defining the Role of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, hereafter referred to as the "Catalyst," is a tertiary ami...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: APN-PUCAT-2026-01-DABCO-AP

Introduction: Defining the Role of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, hereafter referred to as the "Catalyst," is a tertiary amine widely recognized in the polyurethane industry under various trade names, including NIAX™ Catalyst A-99 and DABCO® AP. While sometimes broadly categorized, its precise function is not as a classical stabilizer (e.g., antioxidant) but as a highly effective process catalyst . Its primary role is to direct and control the kinetics of polyurethane (PU) foam formation.[1][2]

In the production of polyurethane foams, two principal reactions must occur in a carefully controlled balance: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The Catalyst is a potent "blowing" catalyst, meaning it strongly accelerates the reaction between isocyanate and water to generate carbon dioxide gas, which forms the cellular structure of the foam.[3][4] By precisely modulating this reaction in concert with a gelling catalyst, manufacturers can achieve a stable foam rise, prevent collapse, and define the final physical properties of the foam, such as density, cell structure, and hardness.[2][5]

This document provides a detailed overview of the Catalyst's mechanism of action and a comprehensive, field-tested protocol for its evaluation in a laboratory setting.

Scientific Principle: Mechanism of Catalysis

Tertiary amine catalysts, such as N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, function by activating the reactants. The catalytic activity is primarily dependent on the basicity of the amine and the steric accessibility of the lone pair of electrons on the nitrogen atom.[6]

The prevailing mechanism suggests that the tertiary amine forms a complex with the nucleophilic reagent (water for the blowing reaction or polyol for the gelling reaction).[7] This complex then presents the nucleophile in a more favorable orientation to attack the electrophilic carbon of the isocyanate group (-NCO).[6][7] This interaction lowers the activation energy of the reaction, dramatically increasing its rate.[1]

The Catalyst's molecular structure makes it particularly effective at promoting the blowing reaction. This selectivity allows formulators to fine-tune the foam production process. A rapid initial blowing reaction creates nucleation sites and expands the foam, while a coordinated gelling reaction builds polymer chain viscosity, providing structural integrity to the rising foam and trapping the gas within the cells.[1]

Figure 1: Simplified Blowing Reaction Catalysis. This diagram illustrates how the tertiary amine catalyst forms an activated complex with water, which then reacts with an isocyanate group to produce CO2 gas for foam expansion, regenerating the catalyst in the process.

Application Note: Performance Evaluation in a Flexible Polyurethane Foam Formulation

Principle

To assess the efficacy and characteristics of the Catalyst, a standardized laboratory-scale foam cup test is employed. This protocol is designed to measure key kinetic parameters of the foaming process: cream time, rise time, and tack-free time.[8][9][10] By comparing these parameters across different catalyst concentrations, a researcher can determine the optimal loading for a desired reaction profile. This method serves as a reliable tool for quality control, research, and process optimization.[11][12]

Materials & Equipment
  • Reagents:

    • Polyether Polyol (e.g., 3000 MW triol)

    • Toluene Diisocyanate (TDI 80/20)

    • Deionized Water

    • Silicone Surfactant

    • Gelling Catalyst (e.g., Stannous Octoate or DABCO® 33-LV)

    • N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (The Catalyst)

  • Equipment:

    • Digital scale (0.01 g resolution)

    • Paper cups (e.g., 250 mL)

    • High-speed laboratory mixer (2000-3000 RPM)

    • Stopwatch

    • Fume hood

    • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Cup Foam Test

This protocol is based on the principles outlined in ASTM D7487 for polyurethane foam testing.[8][9][10]

  • Preparation of Polyol Blend (B-Side):

    • Rationale: Pre-mixing all components except the isocyanate ensures a homogenous mixture for a consistent and reproducible reaction.

    • In a larger container, accurately weigh the Polyol, Silicone Surfactant, Water, and Gelling Catalyst according to the formulation table below (Table 2).

    • Add the desired amount of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (The Catalyst). For a dose-response evaluation, prepare several B-side blends with varying catalyst levels (e.g., 0.1, 0.3, 0.5 php).

    • Mix thoroughly for 60 seconds until the blend is uniform. Allow it to sit for at least 1 hour to equilibrate to room temperature.

  • Foaming Reaction:

    • Rationale: This step simulates the core industrial process. Precise timing and consistent mixing are critical for data accuracy.[9]

    • Place a 250 mL paper cup on the digital scale and tare it.

    • Weigh the specified amount of the prepared Polyol Blend (B-Side) into the cup.

    • Place the cup under the high-speed mixer within a fume hood.

    • Weigh the corresponding amount of Toluene Diisocyanate (A-Side) in a separate container.

    • Start the stopwatch at the exact moment you add the isocyanate to the polyol blend.

    • Immediately begin mixing at high speed (e.g., 2500 RPM) for exactly 7 seconds.

  • Data Collection:

    • Rationale: The measured time points are direct indicators of the catalyst's influence on the reaction kinetics.

    • Cream Time: Observe the mixture closely. Record the time (in seconds) when the liquid begins to change color (typically becomes lighter or cloudy) and starts to rise. This is the cream time.[8]

    • Rise Time: Allow the foam to rise freely. Record the time (in seconds) when the foam reaches its maximum height and stops expanding. This is the free rise time.[8]

    • Tack-Free Time: After the foam has fully risen, lightly touch the surface with a wooden applicator stick at regular intervals. Record the time (in seconds) when the surface is no longer sticky to the touch. This is the tack-free time.[8]

  • Curing and Analysis:

    • Allow the foam sample to cure in the fume hood for at least 24 hours before any physical property testing.

Figure 2: Workflow for Catalyst Performance Evaluation. This chart outlines the sequential steps for conducting a standardized cup foam test, from reagent preparation to final data collection.

Data Presentation and Interpretation

Quantitative Data Summary

The performance of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is best understood through quantitative analysis. The following tables provide typical physical properties and a template for recording experimental results.

Table 1: Physical Properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Property Value Source
CAS Number 100252-25-3 [13]
Molecular Formula C12H19NO2 [14]
Molecular Weight 209.28 g/mol [14]
Appearance Colorless to light yellow liquid [15]
Boiling Point 145-146 °C @ 9 Torr [14]

| Density | ~0.998 g/cm³ |[14] |

Table 2: Example Formulation and Results Log Formulation based on 100 parts by weight of polyol (php)

Component Parts (php) Lot #
Polyether Polyol 100.0
Deionized Water 4.0
Silicone Surfactant 1.0
Gelling Catalyst 0.25
The Catalyst Variable (0.1 - 0.5)

| TDI 80/20 (Index 105) | 49.5 | |

Catalyst Level (php) Cream Time (s) Rise Time (s) Tack-Free Time (s) Observations
0.1
0.3
0.5
Interpretation of Results
  • Cream Time: A shorter cream time indicates a faster initiation of the reaction, a direct result of higher catalytic activity. As the concentration of the Catalyst increases, the cream time is expected to decrease.

  • Rise Time: This parameter reflects the speed of gas generation. A higher concentration of this potent blowing catalyst will typically lead to a shorter rise time.

  • Tack-Free Time: This indicates the speed of surface cure. While primarily influenced by the gelling catalyst, the overall reaction exotherm, driven by the blowing reaction, can also accelerate the cure rate, potentially shortening the tack-free time.

By plotting the catalyst concentration against these time parameters, researchers can visualize the dose-response relationship and select the optimal level to achieve the desired processing characteristics for their specific application.[5]

Safety & Handling

As a tertiary amine, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine requires careful handling.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]

  • Ventilation: All work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[16]

  • Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents. Keep containers tightly sealed.[16][18]

  • First Aid: In case of skin contact, wash immediately with soap and water.[16] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Users must review the latest Safety Data Sheet (SDS) for the specific product before use.[17]

References

  • ASTM International. (2013). D7487 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. ASTM International. Link

  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press. (Mechanism described in various chapters on PU chemistry).
  • iTeh Standards. (n.d.). ASTM D7487-18 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Link

  • iTeh Standards. (n.d.). ASTM D7487-08 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Link

  • ASTM International. (2024). D7487 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Link

  • GlobalSpec. (2018). ASTM D7487-18 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Link

  • Reaction principle of tertiary amine catalyst. (2022). Knowledge. Link

  • Lomölder, R., et al. (n.d.). Polyurethane Catalysis by Tertiary Amines. ResearchGate. Link

  • Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Link

  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). PUdaily. Link

  • Azelis. (n.d.). Niax™ Catalyst A-99. Azelis Customer Portal. Link

  • PU materials net. (2023). Niax A-99 Strongly Foaming Tertiary Amine Catalyst Momentive. Link

  • Momentive. (2016). Niax catalyst A-99*. Link

  • How to Regulate Catalyst Dosage to Achieve Ideal Performance in Flexible PU Foam?. (2025). PUdaily. Link

  • Evonik. (n.d.). DABCO Crystalline. Knowde. Link

  • Polyurethane catalyst dmaee. (2022). DMAEE CAS1704-62-7. Link

  • American Chemical Society. (2022). DABCO. Link

  • Reed, A. (2025). rigid foam catalyst pc-5. BDMAEE. Link

  • Tosoh Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Link

  • BLDpharm. (n.d.). 100252-25-3|N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine. Link

  • Kucinska-Lipka, J., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. MDPI. Link

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. (2025). ResearchGate. Link

  • Effect of catalyst on reaction times during PU foam formation. (n.d.). ResearchGate. Link

  • Nordmann. (n.d.). NIAX™ - Catalysts from Momentive. Link

  • Wikipedia. (n.d.). DABCO. Link

  • BLDpharm. (n.d.). 884507-33-9|N,N-Dimethyl-2-(2-((methylamino)methyl)phenoxy)ethanamine. Link

  • Shanxi Zorui Biotechnology Co., Ltd. (n.d.). CAS 280-57-9 DABCO 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA. Link

  • Galbis, J. A., et al. (2017). Catalysts for the synthesis of PU via diisocyanate-based polymerization. ResearchGate. Link

  • Momentive. (n.d.). Niax Catalyst Guide. Scribd. Link

  • China Polyurethane Amine Catalysts Exporter & Suppliers. (n.d.). mofan-chem. Link

  • VT Chemical. (n.d.). CASNo.100252-25-3 N,N-DiMethyl-2-(2-phenoxyethoxy)ethanaMine. Link

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Link

  • Xiamen Equation Chemical Co.,Ltd. (n.d.). Ethylamine, N,N-Dimethyl-2-Phenoxy-. Link

  • U.S. Environmental Protection Agency. (n.d.). Ethanamine, N,N-dimethyl-2-[2-(phenylmethyl)phenoxy]-. Link

  • SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-. Link

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Link

  • Ataman Kimya. (n.d.). DMDEE (POLYURETHANE CATALYST). Link

Sources

Method

Application Notes and Protocols for the Use of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in Surfactant Production

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and application of surfac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of surfactants derived from the tertiary amine, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. We delve into the rationale behind its use, particularly in the burgeoning field of "smart" surfactants, which are responsive to environmental stimuli such as pH. This guide offers detailed protocols for the synthesis of cationic surfactants through quaternization, explores the mechanistic basis for their pH-sensitivity, and presents representative data on their performance characteristics. The potential applications of these surfactants, especially in advanced drug delivery systems, are also discussed. This document is intended to serve as a practical resource for researchers and professionals engaged in surfactant science and drug development, providing both theoretical insights and actionable experimental workflows.

Introduction: The Rationale for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in Advanced Surfactant Design

The field of surfactant science is continually evolving, with a significant trend moving towards the development of "smart" or "stimuli-responsive" surfactants. These molecules are designed to change their properties in response to specific environmental triggers, such as pH, temperature, or light. This responsiveness allows for a high degree of control over their function, making them invaluable in a range of applications, from enhanced oil recovery to sophisticated drug delivery systems.

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine that serves as an excellent precursor for a class of cationic surfactants with the potential for pH-sensitivity. The key to this functionality lies in its molecular structure, which incorporates a phenoxyethoxy ether linkage. Ether linkages, while generally stable, can be susceptible to cleavage under acidic conditions. This property can be harnessed to design surfactants that are stable at physiological pH but break down in the acidic microenvironments found within endosomes or lysosomes of cells, making them ideal candidates for intracellular drug delivery.

This guide will focus on the transformation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine into quaternary ammonium cationic surfactants and explore the scientific principles that underpin their synthesis and application.

Synthesis of Cationic Surfactants from N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

The conversion of a tertiary amine into a cationic surfactant is typically achieved through a quaternization reaction. This involves the alkylation of the nitrogen atom, resulting in a positively charged quaternary ammonium salt.

General Reaction Scheme

The quaternization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine with an alkyl halide (R-X) to form a quaternary ammonium surfactant is depicted below. The choice of the alkyl halide (R-X) is critical as the nature of the "R" group will largely determine the hydrophobic character of the resulting surfactant.

G cluster_reactants Reactants cluster_product Product Amine N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Surfactant Quaternary Ammonium Cationic Surfactant Amine->Surfactant Quaternization Alkyl_Halide Alkyl Halide (R-X) e.g., 1-bromododecane Alkyl_Halide->Surfactant

Caption: General workflow for the synthesis of a cationic surfactant.

Detailed Experimental Protocol: Synthesis of a Dodecyl Quaternary Ammonium Surfactant

This protocol describes the synthesis of a representative cationic surfactant using 1-bromododecane as the alkylating agent.

Materials:

  • N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (CAS No. 100252-25-3)

  • 1-Bromododecane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (1 equivalent) in anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen or argon to establish an inert atmosphere.

  • Addition of Alkylating Agent: While stirring, add 1-bromododecane (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If no precipitate forms, add anhydrous diethyl ether to the reaction mixture to induce precipitation.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final quaternary ammonium bromide surfactant.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkyl halides can be toxic and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Performance Characteristics of Derived Surfactants

The effectiveness of a surfactant is determined by several key performance metrics, including its Critical Micelle Concentration (CMC) and its ability to reduce surface tension.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. A lower CMC indicates a more efficient surfactant. The CMC of cationic surfactants is influenced by the length of the hydrophobic alkyl chain; longer chains generally lead to lower CMCs.

Table 1: Representative Critical Micelle Concentration (CMC) Data for Cationic Surfactants with Varying Alkyl Chain Lengths.

Alkyl Chain Length (from R-X)Representative CMC (mM)
C8 (Octyl)15 - 25
C12 (Dodecyl)1 - 5
C16 (Hexadecyl)0.1 - 0.5

Note: These are representative values based on literature for similar cationic surfactants and should be experimentally determined for the specific surfactant synthesized.

Surface Tension Reduction

Surfactants reduce the surface tension of a liquid. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Table 2: Representative Surface Tension Data.

Surfactant ConcentrationRepresentative Surface Tension (mN/m)
0 (Pure Water)~72
Below CMCDecreasing with concentration
At or Above CMC30 - 40

Note: These are representative values. Actual values will depend on the specific surfactant structure and experimental conditions.

pH-Sensitivity and Cleavable Mechanism: The "Smart" Functionality

The phenoxyethoxy ether linkage within the surfactant's structure is the key to its potential pH-sensitivity. In acidic environments, such as those found in the endosomes and lysosomes of cells (pH 4.5-6.5), the ether bond can undergo acid-catalyzed hydrolysis.

Proposed Cleavage Mechanism

The cleavage of the ether bond breaks the surfactant molecule into a hydrophilic head group fragment and a hydrophobic tail fragment, leading to a loss of surfactant properties. This triggered disassembly can be exploited for the controlled release of encapsulated drugs.

G cluster_start Intact Surfactant (in Micelle) cluster_end Cleavage Products Intact Quaternary Ammonium Surfactant (Assembled Micelle) Hydrophilic Hydrophilic Headgroup Fragment Intact->Hydrophilic Acid-Catalyzed Hydrolysis (e.g., in endosome) Hydrophobic Hydrophobic Tail Fragment Intact->Hydrophobic

Caption: Proposed mechanism for the pH-triggered cleavage of the surfactant.

This pH-responsive behavior is highly desirable for drug delivery applications, as it allows for the stable encapsulation of a therapeutic agent in the bloodstream (at neutral pH) and its subsequent release at the target site (in the acidic environment of the cell).

Applications in Drug Development

The unique properties of surfactants derived from N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine make them promising candidates for various applications in drug development.

  • Drug Solubilization: Cationic surfactants can form micelles that encapsulate and solubilize poorly water-soluble drugs, enhancing their bioavailability.

  • Gene Delivery: The positive charge of these surfactants allows them to form complexes with negatively charged genetic material (DNA, siRNA), facilitating their delivery into cells.

  • Targeted Drug Delivery: By incorporating targeting ligands, micelles formed from these surfactants can be directed to specific cells or tissues, improving therapeutic efficacy and reducing side effects.

  • Controlled Release: The pH-sensitive nature of these surfactants enables the triggered release of drugs in response to the acidic environment of tumors or intracellular compartments.

Conclusion

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a versatile precursor for the synthesis of advanced cationic surfactants. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these molecules. The ability to create pH-sensitive, cleavable surfactants opens up exciting possibilities for the development of next-generation drug delivery systems and other applications where "smart" molecular behavior is advantageous. Further research into the precise kinetics of ether cleavage and the in vivo performance of these surfactant-based systems will be crucial for their translation into clinical and industrial applications.

References

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  • Self-Assembly Properties of Cationic Gemini Surfactants with Biodegradable Groups in the Spacer. (n.d.). MDPI. [Link]

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  • Structure of gemini surfactant with spacer at head groups. (n.d.). ResearchGate. [Link]

  • Cmc and c cmc values of quaternary ammonium salts 1a-1g at 25 °C. (n.d.). ResearchGate. [Link]

  • New ester based gemini surfactants: the effect of different cationic headgroups on micellization properties and viscosity of aqueous micellar solution. (n.d.). RSC Publishing. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds. (n.d.). PMC. [Link]

  • Thermally cleavable surfactants (Patent). (2006, April 4). OSTI.GOV. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. (n.d.). NIH. [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. [Link]

  • Critical micelle concentration (CMC) for different surfactants in... (n.d.). ResearchGate. [Link]

  • Critical micelle concentrations of aqueous surfactant systems. (1971, January 7). NIST Technical Series Publications. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • What Are the Characteristics of Cationic Surfactants?. (n.d.). Wuxi Weiheng Chemical Co., Ltd.. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). [Link]

  • Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. (2020, April 6). [Link]

  • DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE. (n.d.).
  • Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. (n.d.). Semantic Scholar. [Link]

  • Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). (n.d.). PubChem. [Link]

  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2025, August 6). ResearchGate. [Link]

  • A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. (n.d.). ResearchGate. [Link]

  • N,N-Dimethyl-2-phenoxyethanamine hydrochloride. (n.d.). PubChem. [Link]

  • Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. (n.d.). ResearchGate. [Link]

  • IE861925L - N-oxides of n,n-dimethyl ethylamine.
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  • Safety Data Sheet: Polyethylene glycol, dimethyl ether. (
Application

Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: A Detailed Guide to Reaction Conditions and Protocols

Abstract This document provides a comprehensive technical guide for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with potential applications in pharmaceutical research and development, no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with potential applications in pharmaceutical research and development, notably as a precursor for histone deacetylase (HDAC) inhibitors.[1] Two primary and robust synthetic pathways are detailed: a classical Williamson ether synthesis approach and a modern reductive amination strategy. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical parameters to ensure successful and reproducible synthesis. The content is tailored for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a molecule of interest due to its structural motifs, which are often found in pharmacologically active compounds. The presence of a phenoxy group, a flexible diethoxy linker, and a tertiary amine functionality makes it a versatile building block. This guide presents two distinct and reliable methods for its synthesis, each with its own set of advantages and considerations.

Synthetic Strategies at a Glance:

  • Route 1: Williamson Ether Synthesis followed by Nucleophilic Substitution. This is a two-step approach that first constructs the ether linkage and then introduces the dimethylamino group.

  • Route 2: Reductive Amination. A convergent approach where the ether-containing aldehyde is directly converted to the target tertiary amine.

The choice between these routes will depend on the availability of starting materials, desired scale, and laboratory equipment.

Route 1: Williamson Ether Synthesis and Subsequent Amination

This classical and highly reliable method involves two discrete chemical transformations. The overall workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Halogenation & Amination Phenol Phenol NaH Sodium Hydride (Base) Phenol->NaH Deprotonation Phenoxide Sodium Phenoxide NaH->Phenoxide Forms Bromoethoxyethanol 2-(2-bromoethoxy)ethanol Phenoxide->Bromoethoxyethanol SN2 Attack Intermediate 2-(2-phenoxyethoxy)ethanol Bromoethoxyethanol->Intermediate Forms Halogenated_Intermediate 2-(2-phenoxyethoxy)ethyl halide Intermediate->Halogenated_Intermediate Halogenation (e.g., SOCl2) Dimethylamine Dimethylamine Halogenated_Intermediate->Dimethylamine Nucleophilic Substitution Final_Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Dimethylamine->Final_Product Forms

Caption: Workflow for the two-step synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Step 1: Synthesis of 2-(2-phenoxyethoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[2][3] In this step, phenol is deprotonated by a strong base to form the more nucleophilic phenoxide ion, which then displaces a halide from a suitable electrophile in an SN2 reaction.[1][2]

2.1.1. Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The choice of a primary halide is crucial to favor substitution over elimination, which can be a competing side reaction.[3][4]

2.1.2. Detailed Experimental Protocol

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 2-(2-chloroethoxy)ethanol

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq) and anhydrous DMF (or acetonitrile).

  • Add powdered sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(2-phenoxyethoxy)ethanol by vacuum distillation.

Step 2: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

This step involves the conversion of the hydroxyl group of the intermediate to a good leaving group, followed by nucleophilic substitution with dimethylamine.

2.2.1. Detailed Experimental Protocol

Materials:

  • 2-(2-phenoxyethoxy)ethanol (from Step 1)

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Dimethylamine (40% in water, or as hydrochloride salt)

  • Potassium carbonate (if using dimethylamine hydrochloride)

Procedure:

  • Activation of the alcohol: In a flask under a nitrogen atmosphere, dissolve 2-(2-phenoxyethoxy)ethanol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) and triethylamine (1.3 eq). Stir at 0°C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).

  • Amination: In a separate sealed vessel, add the activated intermediate (crude or purified) to an excess of dimethylamine solution (e.g., 40% in water, 3.0 eq). If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 70-80°C for 12-24 hours.

  • After cooling, extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and offers a more convergent synthesis of the target molecule.[5] This one-pot reaction involves the formation of an enamine or iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ to the tertiary amine.[6]

G Aldehyde 2-(2-phenoxyethoxy)acetaldehyde Final_Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Reaction with Dimethylamine Dimethylamine Dimethylamine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Iminium_Ion->Final_Product In situ Reduction

Caption: One-pot reductive amination pathway.

Mechanistic Considerations

The reaction between the aldehyde and dimethylamine forms an unstable iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred as it is selective for the iminium ion over the starting aldehyde.

Detailed Experimental Protocol

Materials:

  • 2-(2-phenoxyethoxy)acetaldehyde (can be prepared by oxidation of 2-(2-phenoxyethoxy)ethanol)

  • Dimethylamine (as a solution in THF or as dimethylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a round-bottom flask, add 2-(2-phenoxyethoxy)acetaldehyde (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as the hydrochloride salt with 2.2 eq of a non-nucleophilic base like triethylamine) in DCE.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Data Summary and Characterization

ParameterRoute 1 (Williamson + Amination)Route 2 (Reductive Amination)
Starting Materials Phenol, 2-(2-chloroethoxy)ethanol, Dimethylamine2-(2-phenoxyethoxy)acetaldehyde, Dimethylamine
Key Reagents NaOH/K₂CO₃, SOCl₂/MsCl, NaBH(OAc)₃
Typical Solvents DMF, DCM, THFDCE, THF
Reaction Temperature 80-100°C (Step 1), 70-80°C (Step 2)Room Temperature
Reaction Time 16-32 hours (total)12-24 hours
Expected Yield 60-75% (overall)70-85%
Purification Vacuum Distillation, Column ChromatographyVacuum Distillation, Column Chromatography

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons of the phenoxy group, the methylene protons of the ethoxy linkers, and the N-methyl protons.

  • ¹³C NMR: Signals for the aromatic carbons, the aliphatic carbons of the ethoxy chains, and the N-methyl carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₉NO₂ = 209.29 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic C-O-C stretching frequencies for the ether linkages and C-N stretching for the tertiary amine.

Conclusion and Best Practices

Critical Considerations for Success:

  • Anhydrous Conditions: For reactions involving strong bases like NaH and activating agents like SOCl₂, the use of anhydrous solvents and an inert atmosphere is crucial to prevent unwanted side reactions.

  • Purity of Starting Materials: The purity of the starting materials will directly impact the yield and purity of the final product.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Proper Purification: Vacuum distillation or column chromatography is generally required to obtain the final product in high purity.

References

  • Pharmaffiliates. N,N-Dimethyl-2-phenoxyethanamine. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. (2025-02-24). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. (2020-07-15). [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Chem Help ASAP. tertiary amine synthesis & reductive amination. (2020-03-21). [Link]

  • Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. (2019-06-05). [Link]

  • Organic Syntheses. REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. (1972). [Link]

  • Google Patents. METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE.
  • ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025-08-07). [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve your overall yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, providing explanations and actionable solutions.

Question: My yield of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common and direct synthetic method is a variation of the Williamson ether synthesis.[1][2][3][4][5] This involves the reaction of a phenoxide with a suitable alkyl halide. Let's break down the potential issues within this framework.

1. Inefficient Formation of the Phenoxide:

  • The Problem: The Williamson ether synthesis requires the deprotonation of 2-phenoxyethanol to form the corresponding alkoxide (phenoxide).[2][3] Incomplete deprotonation means less nucleophile is available to react with your electrophile, leading to a lower yield.

  • The Solution:

    • Choice of Base: Strong bases are essential for the complete deprotonation of the alcohol. Sodium hydride (NaH) is a common and effective choice.[2][4] Other strong bases like potassium hydride (KH) or alkali metals can also be used. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) can sometimes be employed, though they may require more forcing conditions.[3]

    • Reaction Conditions: Ensure the reaction is carried out under anhydrous (dry) conditions. Any moisture will quench the strong base, reducing its effectiveness. Use dry solvents and properly dried glassware.

2. Suboptimal Reaction Conditions for the SN2 Reaction:

  • The Problem: The reaction between the phenoxide and the alkylating agent, typically 2-(dimethylamino)ethyl chloride, is a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The rate and efficiency of this reaction are highly dependent on the solvent, temperature, and concentration.

  • The Solution:

    • Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, leaving it free to attack the electrophile.[5] Excellent solvent choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[3][5]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as elimination. A moderate temperature, typically in the range of 60-80 °C, is often a good starting point. The optimal temperature should be determined empirically for your specific setup.

    • Concentration: Ensure appropriate concentrations of your reactants. Very dilute conditions can slow down the bimolecular reaction, while overly concentrated solutions can sometimes lead to solubility issues or increased side reactions.

3. Competing Elimination Reactions (E2):

  • The Problem: A common side reaction in Williamson ether synthesis is the E2 elimination, especially when using sterically hindered alkyl halides.[1] While 2-(dimethylamino)ethyl chloride is a primary halide and less prone to elimination, the use of a strong, bulky base can still favor this pathway.

  • The Solution:

    • Choice of Alkyl Halide: Stick with primary alkyl halides. Using a secondary or tertiary halide will significantly increase the amount of elimination product.[4]

    • Base Selection: While a strong base is needed for deprotonation, a non-bulky base is preferred to minimize E2 reactions. Sodium hydride is a good choice in this regard.

Question: I am observing significant impurity peaks in my crude product's NMR/LC-MS. What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common issue. Understanding the potential side reactions will help you devise strategies to minimize them.

Potential Side Products and Their Mitigation:

Potential Side Product Formation Mechanism Mitigation Strategy
Unreacted 2-Phenoxyethanol Incomplete reaction due to insufficient base or alkylating agent, or suboptimal reaction conditions.Ensure a slight excess of the alkylating agent and complete deprotonation of the alcohol. Optimize reaction time and temperature.
Bis-alkylation of Dimethylamine (if formed in situ) If dimethylamine is present as an impurity or formed, it can be alkylated.Use high-purity starting materials.
Elimination Product (Vinyl Ether) E2 elimination of the alkyl halide, promoted by strong, bulky bases and higher temperatures.Use a non-bulky strong base (e.g., NaH). Avoid excessive heating.
Products from Reaction with Solvent Some polar aprotic solvents like DMF can decompose at high temperatures in the presence of strong bases.Maintain a moderate reaction temperature. Choose a more stable solvent if necessary.

Purification Strategies:

  • Extraction: A standard aqueous workup can remove many inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from less polar starting materials and non-polar side products. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a good starting point.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be a highly effective purification method.

Question: What are the alternative synthetic routes to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine if the Williamson ether synthesis is not providing satisfactory results?

Answer:

While the Williamson ether synthesis is the most direct approach, other methods can be considered, particularly if starting materials are more readily available or if specific impurities are problematic.

1. Reductive Amination:

  • The Concept: This two-step, one-pot reaction involves the formation of an iminium ion from an aldehyde and a secondary amine, followed by reduction.[6] In this case, you would react 2-(2-phenoxyethoxy)acetaldehyde with dimethylamine, followed by a reducing agent.

  • Advantages: This method can be very high-yielding and is often used for the synthesis of tertiary amines.[6][7]

  • Challenges: The required aldehyde, 2-(2-phenoxyethoxy)acetaldehyde, may not be commercially available and would need to be synthesized first, adding steps to the overall process.

2. Alkylation of 2-(2-phenoxyethoxy)ethanamine:

  • The Concept: If 2-(2-phenoxyethoxy)ethanamine is available, it can be dimethylated using a suitable methylating agent.

  • Methods for Methylation:

    • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid to install two methyl groups on a primary amine. It is generally high-yielding and uses inexpensive reagents.

    • Reductive amination with formaldehyde: A more modern approach involves reacting the primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6]

II. Frequently Asked Questions (FAQs)

What are the critical safety precautions when synthesizing N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine?
  • Handling Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

  • Solvent Hazards: DMF and DMSO are skin-penetrating solvents. Always wear appropriate gloves and eye protection.

  • Alkylating Agents: Alkylating agents like 2-(dimethylamino)ethyl chloride are often toxic and should be handled with care in a well-ventilated fume hood.

How can I effectively monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-MS or LC-MS can be used to track the formation of the product and any side products over time.

What are the typical spectroscopic data for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine?

While specific shifts will depend on the solvent used, you can generally expect:

  • ¹H NMR:

    • Aromatic protons from the phenoxy group (around 6.8-7.3 ppm).

    • A singlet for the N-methyl groups (around 2.2-2.4 ppm).

    • Triplets for the ethylene protons of the ether and amine linkages.

  • ¹³C NMR:

    • Aromatic carbons (around 114-159 ppm).

    • Aliphatic carbons of the ether and amine chains (in the range of 45-70 ppm).

  • Mass Spectrometry (MS): The expected molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine via Williamson Ether Synthesis

Materials:

  • 2-Phenoxyethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-phenoxyethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a saturated aqueous sodium bicarbonate solution and extract the free base into diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.

  • Add a solution of the free 2-(dimethylamino)ethyl chloride (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagrams

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Phenoxyethanol 2-Phenoxyethanol Phenoxide Phenoxide 2-Phenoxyethanol->Phenoxide NaH Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Phenoxide->Product 2-(dimethylamino)ethyl chloride

Caption: Williamson Ether Synthesis Pathway.

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Optimize_Base Use NaH under anhydrous conditions Check_Base->Optimize_Base No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Optimize_Solvent Use DMF or DMSO Check_Solvent->Optimize_Solvent No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp Empirically determine optimal temperature (e.g., 60-80 °C) Check_Temp->Optimize_Temp No Purify_SM Purify starting materials Check_Purity->Purify_SM No End Improved Yield Check_Purity->End Yes Optimize_Base->End Optimize_Solvent->End Optimize_Temp->End Purify_SM->End

Caption: Troubleshooting Workflow for Low Yield.

IV. References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

  • (Information on a related synthesis) Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • (Patent for a related compound) DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE.

  • PubChem. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). [Link]

  • SIELC Technologies. (2018, May 16). Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • ResearchGate. (2025, August 6). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

  • PubChem. N,N-Dimethyl-2-phenoxyethanamine hydrochloride. [Link]

  • Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

  • Chemsrc. (2025, August 27). N,N-Dimethyl-2-phenoxyethanamine. [Link]

  • Google Patents. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

  • Google Patents. JPS59134754A - Preparation of bis(2-(n,n-dimethylamino)ethyl)ether.

  • PubChem. (2-(2-Aminoethoxy)ethyl)dimethylamine. [Link]

  • (Information on achieving excellent yield in a related synthesis) SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]

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Optimization

Technical Support Center: Purification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Welcome to the technical support center for the purification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we aim to deliver technically accurate and field-proven insights to assist you in your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Issue 1: Low Purity After Initial Synthesis

Symptom: You have synthesized N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, but initial analysis (e.g., TLC, GC-MS) shows the presence of significant impurities.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often unreacted starting materials such as phenol, 2-(dimethylamino)ethanol, or precursors used in the synthesis.

    • Solution: Acid-Base Extraction. This is a highly effective and fundamental technique for separating basic amines from acidic and neutral compounds.[1][2][3] N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, being a tertiary amine, will be protonated in an acidic aqueous solution (e.g., dilute HCl) and move to the aqueous phase, leaving neutral and acidic impurities in the organic phase.[1][2][4] The amine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[4]

  • Side-Products: The synthesis may have produced side-products that are chemically similar to the desired compound.

    • Solution: Column Chromatography. If acid-base extraction is insufficient, column chromatography is the next logical step for separating compounds with similar polarities. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be effective.[5] This method is also scalable for preparative separations to isolate impurities.[5]

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the amine.

  • Combine the aqueous extracts. To recover the amine, add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[2]

  • The free amine will separate out. Extract the amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Distillation cluster_setup Vacuum Distillation Setup Flask Distilling Flask (Crude Product) Condenser Condenser Flask->Condenser Vapor ReceivingFlask Receiving Flask (Purified Product) Condenser->ReceivingFlask Condensate Vacuum Vacuum Source ReceivingFlask->Vacuum Heat Heating Mantle Heat->Flask

Caption: Simplified diagram of a vacuum distillation apparatus.

Q4: Can I use recrystallization for purification?

Recrystallization is generally more effective for solid compounds. Since N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is typically an oil at room temperature, direct recrystallization of the free base is not feasible. However, as mentioned in the troubleshooting section, you can convert the amine to a crystalline salt (e.g., hydrochloride or oxalate) and then recrystallize the salt from a suitable solvent system to achieve high purity. [6][7][8] Q5: What are the recommended storage conditions for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine?

To ensure stability and prevent degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. [9]It should be kept in a cool, well-ventilated area away from heat, light, and incompatible materials such as oxidizing agents and acids. [9]

References

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethyl-2-phenoxy ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]-. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

  • VT Chemical. (n.d.). CASNo.100252-25-3 N,N-DiMethyl-2-(2-phenoxyethoxy)ethanaMine. Retrieved from [Link]

  • Google Patents. (n.d.). DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE.
  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]

  • PubMed. (2025). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Retrieved from [Link]

  • Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). JPS59134754A - Preparation of bis(2-(n,n-dimethylamino)ethyl)ether.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and similar molecules. Sin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and similar molecules. Since this specific molecule is not extensively documented in standalone degradation literature, this guide synthesizes information from analogous structures, such as the side-chains of drugs like Dapoxetine and Ranitidine, and fundamental chemical principles governing its core functional groups: a tertiary amine, an ether linkage, and a phenoxy group. [1][2]The following question-and-answer format addresses common issues encountered during stability and degradation studies, providing both theoretical explanations and practical troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: An unknown peak, more polar than the parent compound, is appearing during my HPLC analysis, especially in samples exposed to ambient or oxidative conditions.

Question: What is this new, early-eluting peak in my chromatogram?

Answer: This is very likely the N-oxide of your parent compound. The tertiary amine group (-N(CH₃)₂) in N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is highly susceptible to oxidation. [3][4]This reaction converts the amine into an amine N-oxide (R₃N⁺-O⁻), a highly polar molecule. [5]This increased polarity causes it to elute earlier than the parent compound in typical reversed-phase HPLC methods.

  • Causality: The oxidation can be triggered by several factors:

    • Atmospheric Oxygen: Prolonged exposure to air can cause slow oxidation. [5] * Oxidizing Agents: Trace amounts of peroxides in solvents (like THF or ether) or deliberate use of oxidizing agents (like hydrogen peroxide) in forced degradation studies will readily form the N-oxide. [6][7] * Metabolism: In biological systems, this conversion is a common metabolic pathway, often mediated by enzymes like flavin monooxygenases. [1] Troubleshooting & Confirmation Protocol:

  • Forced Oxidation: Intentionally stress your sample to confirm if the impurity peak increases. This is a core tenet of forced degradation studies. [8][9]2. LC-MS Analysis: The most definitive method. The N-oxide will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound (due to the addition of an oxygen atom).

  • Co-elution: If a reference standard for the N-oxide is available, spike your sample with it. If the unknown peak area increases without the appearance of a new peak, its identity is confirmed.

Protocol: Confirmatory Forced Oxidation Study

  • Objective: To confirm if an unknown impurity is the N-oxide.

  • Procedure:

    • Prepare a solution of your compound (e.g., 1 mg/mL in methanol or water).

    • To 1 mL of this solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and analyze by HPLC at time points (e.g., 0, 2, 6, and 24 hours).

    • Expected Result: A significant increase in the peak area of the suspected N-oxide degradant, with a corresponding decrease in the parent compound peak. [10][11]

Issue 2: After exposing my compound to acidic or basic conditions (hydrolysis), I see a loss of the parent compound but multiple new peaks.

Question: What degradation products should I expect from acid/base hydrolysis?

Answer: While the ether linkage in your molecule is generally more stable than an ester, it can be cleaved under forcing conditions (strong acid/base and heat). [12][13]This cleavage would break the C-O bond, leading to two primary degradation products.

  • Acid-Catalyzed Hydrolysis: This reaction typically requires strong acid (like HI or HBr) and heat. [14]The mechanism involves protonation of the ether oxygen, making it a better leaving group. [14]The nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. For your molecule, this would likely yield Phenol and 2-(dimethylamino)ethanol .

  • Base-Catalyzed Hydrolysis: Cleavage of ethers under basic conditions is generally not favorable as alkoxides are poor leaving groups. [12]Significant degradation via this pathway is unlikely unless under very harsh conditions.

Troubleshooting & Pathway Elucidation:

  • pH Range Study: Conduct forced degradation across a range of pH values (e.g., pH 2, 7, and 10) at an elevated temperature (e.g., 60-80°C) to understand the molecule's lability. [15]2. Peak Tracking: Use a photodiode array (PDA) detector during HPLC analysis. The UV spectrum of one of the new peaks should match that of a phenol standard.

  • Structure Confirmation: Use LC-MS to confirm the masses of the degradation products. You should look for masses corresponding to Phenol and 2-(dimethylamino)ethanol.

Diagram: Predicted Degradation Pathways

DegradationPathways cluster_main N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine cluster_products Degradation Products Parent Parent Compound N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Phenol Phenol Parent->Phenol Amine_Alcohol 2-(dimethylamino)ethanol

Caption: Potential degradation pathways of the target molecule.

Issue 3: My compound shows instability when exposed to light, but the degradation profile is complex and hard to interpret.

Question: What is happening during photodegradation, and how can I analyze it?

Answer: Photodegradation is initiated when a molecule absorbs light energy, which can lead to the formation of highly reactive species like free radicals. The phenoxy group in your compound contains a chromophore (the benzene ring) that can absorb UV light. This can lead to several degradation pathways:

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative processes, leading to a complex mixture of products. [16]* Bond Cleavage (Photolysis): The absorbed energy can be sufficient to break weaker bonds in the molecule, such as the C-O ether bond or bonds within the ethoxy chain, leading to fragmentation. [17][18] This process often results in a multitude of minor degradants, making the chromatogram look "messy."

Troubleshooting & Experimental Protocol:

  • Controlled Exposure: Use a photostability chamber that provides controlled light exposure (both visible and UV) according to ICH Q1B guidelines. [11]This ensures reproducible results.

  • Solution vs. Solid State: Test the compound both in solution and as a solid powder. Photodegradation is often more pronounced in solution.

  • Mass Balance: A key troubleshooting step in stability studies. Calculate the mass balance by summing the amount of the parent compound remaining and all the degradation products formed. A poor mass balance (<95%) suggests that some degradants are not being detected (e.g., they are volatile, do not have a UV chromophore, or are sticking to the column). [19]

Protocol: Basic Photostability Study

  • Objective: To assess the photolytic stability of the compound.

  • Procedure:

    • Prepare two sets of samples: one of the solid compound and one of the compound in a solution (e.g., 1 mg/mL in water/acetonitrile).

    • For each set, wrap one sample completely in aluminum foil to serve as a "dark" control.

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [11] 5. Analyze all samples by a validated stability-indicating HPLC method at the end of the exposure period.

    • Analysis: Compare the chromatograms of the exposed sample to the dark control. Significant new peaks or a substantial loss of the parent compound in the exposed sample relative to the control indicates photosensitivity.

Diagram: HPLC Troubleshooting Workflow

HPLCTroubleshooting Start Unexpected Peak Observed in HPLC CheckPolarity Is the peak more polar (earlier elution)? Start->CheckPolarity CheckMass Perform LC-MS Analysis CheckPolarity->CheckMass Yes ForcedStudy Conduct Targeted Forced Degradation Study (Oxidation, Hydrolysis, etc.) CheckPolarity->ForcedStudy No MassIncrease Mass +16 Da? CheckMass->MassIncrease N_Oxide Probable N-Oxide MassIncrease->N_Oxide Yes HydrolysisProduct Probable Hydrolysis or Photodegradation Product MassIncrease->HydrolysisProduct No Identify Identify Structure N_Oxide->Identify HydrolysisProduct->Identify ForcedStudy->Identify

Caption: A logical workflow for troubleshooting unknown peaks.

Summary Data Table: Forced Degradation Conditions & Expected Products

Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation PathwayLikely Degradation Products
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at Room Temp.N-OxidationN,N-dimethyl-2-(2-phenoxyethoxy)ethanamine N-oxide [4][6]
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl at 60-80°CEther CleavagePhenol, 2-(dimethylamino)ethanol [14][20]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOH at 60-80°CEther Cleavage (less likely)Phenol, 2-(dimethylamino)ethanol (under harsh conditions) [12]
Photolysis UV/Visible LightICH Q1B GuidelinesRadical formation, Bond CleavageComplex mixture, potential fragments [10][18]
Thermal (Dry Heat) Oven>80°CThermolysisVarious fragmentation products [3]

References

  • Vertex AI Search. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (2025). Pharma Stability: Troubleshooting & Pitfalls.
  • Thieme. (n.d.). Product Class 3: Amine N-Oxides.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Wikipedia. (n.d.). Dapoxetine.
  • Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review.
  • Pharma Stability. (2025).
  • ProQuest. (n.d.).
  • Sangkum. (n.d.).
  • Scribd. (n.d.).
  • Prezi. (2025). Hydrolysis of Ether.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Wikipedia. (n.d.). Amine oxide.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines.
  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC.
  • Vedantu. (n.d.). Ethers on hydrolysis gives A esters B alcohols C aldehydes class 12 chemistry CBSE.
  • ACS Publications. (n.d.). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • PubMed. (n.d.).
  • ResearchGate. (2025). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.
  • PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
  • National Institutes of Health. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
  • Wikipedia. (n.d.). Ether cleavage.
  • MedCrave online. (2016).
  • PharmaTutor. (n.d.).
  • National Institutes of Health. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
  • BioPharm International. (n.d.).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Wikipedia. (n.d.). Ranitidine.
  • BenchChem. (n.d.).
  • Semantic Scholar. (2013). Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor.
  • SciSpace. (2016). (Open Access) The photodegradation of polybrominated diphenyl ethers (PBDEs)
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • ResearchGate. (2025).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry.
  • National Institutes of Health. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions.
  • ResearchGate. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • BenchChem. (n.d.).
  • YouTube. (2018).
  • U.S. Food and Drug Administration. (2020). FDA Requests Removal of All Ranitidine Products (Zantac)
  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)
  • PubMed. (n.d.).
  • RSC Publishing. (2024).
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  • PubMed. (1952).

Sources

Optimization

Common issues in "N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" experiments

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during experimentation with this compound. The following information is curated to ensure scientific accuracy and offer practical, field-tested insights.

Section 1: Synthesis and Purification FAQs

The synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and related alkyl aryl ethers is commonly achieved through the Williamson ether synthesis.[1] This classic method involves the reaction of an alkoxide with a primary alkyl halide.[2][3] While straightforward in principle, several challenges can arise.

Q1: My Williamson ether synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in this synthesis are a frequent issue stemming from several factors related to reactants, reaction conditions, and competing side reactions.

Causality and Optimization Strategies:

  • Incomplete Deprotonation: The synthesis begins with the deprotonation of 2-(2-phenoxyethoxy)ethanol to form the corresponding alkoxide. Incomplete deprotonation, due to a weak base or insufficient equivalents, will leave unreacted starting material.

    • Troubleshooting: Switch to a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.[4] Use a slight excess (1.1-1.2 equivalents) of the base.

  • Substrate Reactivity: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[3] While the primary halide, 2-chloro-N,N-dimethylethanamine (or a related precursor), is generally a good substrate, issues can still arise.

    • Troubleshooting: Ensure the purity of your alkyl halide. If using a tosylate or mesylate precursor, confirm its successful formation and purity before the ether synthesis step.

  • Side Reactions (E2 Elimination): A common competing reaction is E2 elimination, favored by sterically hindered substrates and strong, bulky bases.[3]

    • Troubleshooting: While the substrate is primary, using a less sterically demanding base if issues persist can be beneficial. Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor elimination.

  • Solvent Choice: The solvent must be aprotic to avoid protonating the highly reactive alkoxide. It should also effectively solvate the reactants.

    • Troubleshooting: Anhydrous polar aprotic solvents like DMF or THF are excellent choices. Ensure your solvent is thoroughly dried before use, as water will quench the alkoxide.

Optimized Synthesis Protocol (Example):

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Add 2-(2-phenoxyethoxy)ethanol (1.0 equivalent) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Slowly add 2-chloro-N,N-dimethylethanamine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Proceed with aqueous workup and extraction using an appropriate organic solvent (e.g., ethyl acetate).

Q2: I'm observing multiple spots on my TLC plate after the reaction, making purification by column chromatography difficult. What are these impurities and how can I minimize them?

A2: The presence of multiple impurities indicates side reactions or unreacted starting materials. Identifying these can streamline your purification strategy.

Common Impurities and Mitigation:

ImpurityPotential CauseMitigation Strategy
Unreacted 2-(2-phenoxyethoxy)ethanolIncomplete deprotonation; insufficient alkyl halide.Use a stronger base (NaH); ensure at least 1:1 stoichiometry of alkoxide to alkyl halide.
Unreacted Alkyl HalideReaction not driven to completion; insufficient reaction time or temperature.Increase reflux time or temperature moderately; monitor via TLC.
Elimination ProductUse of a bulky base or excessively high temperatures.Use a less hindered base; maintain optimal reflux temperature.
Polymeric byproductsCan occur with certain starting materials or under harsh conditions.Ensure high-purity starting materials; avoid excessive heating.[5]

Troubleshooting Workflow for Impurity Identification:

G start Multiple Spots on TLC check_sm Co-spot with Starting Materials (SMs)? start->check_sm unreacted_sm Impurity is Unreacted SM check_sm->unreacted_sm Yes unknown_impurity Impurity is Unknown check_sm->unknown_impurity No optimize_stoichiometry Increase base equivalents; Ensure 1:1 SM ratio unreacted_sm->optimize_stoichiometry Optimize Stoichiometry & Base analyze_conditions analyze_conditions unknown_impurity->analyze_conditions Analyze Reaction Conditions high_temp high_temp analyze_conditions->high_temp High Temp? reduce_temp Reduce Reflux Temperature high_temp->reduce_temp Yes (Possible Elimination/Degradation) check_base Bulky Base? high_temp->check_base No change_base Switch to less hindered base check_base->change_base Yes (Possible Elimination) further_analysis Characterize by LC-MS/ NMR to identify structure check_base->further_analysis No

Caption: Troubleshooting workflow for identifying impurities.

Purification Strategy:

  • Acid-Base Extraction: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine and can be protonated. An acidic wash (e.g., dilute HCl) will move the desired product to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will isolate the product.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent tailing of the amine on the acidic silica) is recommended.

Section 2: Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Q3: What are the recommended storage conditions for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, and what signs of degradation should I look for?

A3: Proper storage is essential to prevent degradation and ensure experimental reproducibility.

Recommended Storage:

  • Container: Store in a tightly sealed container to prevent moisture ingress and oxidation.[6]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is advisable to minimize oxidation.

Signs of Degradation:

  • Color Change: A noticeable change in color, often to a darker brown or yellow, can indicate degradation.

  • Odor: Development of a strong or unusual odor may suggest decomposition.

  • Insolubility: If the compound was previously soluble in a particular solvent and now shows insolubility or the presence of particulates, this could be a sign of polymerization or degradation.[5]

  • Analytical Changes: Re-analysis by techniques like NMR or HPLC may show the appearance of new peaks corresponding to degradation products.

Q4: Is N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine hygroscopic, and what precautions should I take when handling it?

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[8]

  • Moisture Control: When weighing or transferring the compound, do so in a dry environment. If possible, use a glovebox with a dry atmosphere for sensitive applications. Minimize the time the container is open to the atmosphere.

Section 3: Application-Specific Troubleshooting

Q5: I am using N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in a cell-based assay and observing unexpected cytotoxicity. What could be the cause?

A5: Unexpected cytotoxicity can arise from the intrinsic properties of the compound, impurities, or interactions with the assay components.

Potential Causes and Solutions:

  • Purity: Residual solvents (e.g., DMF), unreacted starting materials, or reaction byproducts can be cytotoxic.

    • Troubleshooting: Ensure the highest possible purity of your compound. Re-purify if necessary and confirm purity by multiple analytical methods (e.g., NMR, LC-MS). An elemental analysis can also confirm the absence of inorganic contaminants.

  • Compound Concentration: The compound itself may have a narrow therapeutic or experimental window.

    • Troubleshooting: Perform a dose-response curve starting from very low concentrations to determine the cytotoxic threshold in your specific cell line.

  • Solvent Effects: The solvent used to dissolve the compound for the assay (e.g., DMSO) can be toxic at higher concentrations.

    • Troubleshooting: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is below the toxic level for your cells (typically <0.5%). Run a vehicle-only control to confirm.

  • Degradation in Media: The compound may be unstable in the aqueous, buffered environment of the cell culture media, leading to the formation of toxic degradation products.

    • Troubleshooting: Prepare fresh solutions of the compound immediately before use. You can test the stability of the compound in the media over the time course of your experiment by incubating it without cells and then analyzing it by LC-MS.

Experimental Workflow for Cytotoxicity Troubleshooting:

G start Unexpected Cytotoxicity Observed check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Purity >98% purity_bad Impure check_purity->purity_bad Impurities Detected dose_response Determine IC50 and Cytotoxic Threshold purity_ok->dose_response Perform Dose-Response repurify Column Chromatography /Recrystallization purity_bad->repurify Re-purify Compound check_vehicle Run Vehicle Control (e.g., DMSO only) dose_response->check_vehicle Toxicity at Low Doses vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic Control Shows Toxicity vehicle_ok Vehicle is Not Toxic check_vehicle->vehicle_ok No Toxicity in Control lower_vehicle lower_vehicle vehicle_toxic->lower_vehicle Lower Vehicle % stability_test stability_test vehicle_ok->stability_test Test Compound Stability in Culture Media

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Q6: How can I analyze the purity and concentration of my N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine samples accurately?

A6: A combination of analytical techniques is recommended for comprehensive characterization.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) can be used.[10]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for confirmation of the molecular weight of the parent compound and identification of impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns corresponding to the structure of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Quantitative NMR (qNMR) can be used for accurate concentration determination using an internal standard.

References

  • Acros Organics. MATERIAL SAFETY DATA SHEET.
  • Enamine. Safety Data Sheet. Retrieved from

  • SIELC Technologies. (2018, May 16). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link] Williamson.pdf

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]-. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE. (n.d.).
  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanamine, N,N-dimethyl-2-[2-(phenylmethyl)phenoxy]-. Retrieved from [Link]

  • Chemsrc. (2025, August 27). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)ethanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethylene glycol monophenyl ether, 104-68-7. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Retrieved from [Link]

Sources

Troubleshooting

"N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" side reaction mitigation

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. We will delve into common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance yield and purity by mitigating common side reactions.

The primary synthetic route to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a variation of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. However, like any reaction, it is susceptible to competing pathways that can diminish yield and complicate purification. This guide provides the causal logic behind experimental choices to empower you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about during the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine?

A1: The most significant competing reaction is the base-catalyzed elimination (E2 reaction) of your alkylating agent, 2-chloro-N,N-dimethylethanamine (or a related halide/sulfonate). The phenoxide, which is intended to act as a nucleophile for the Sₙ2 reaction, is also a strong base. Instead of attacking the electrophilic carbon, it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene and reducing the yield of your desired ether.[1][2]

Diagram: Sₙ2 (Desired) vs. E2 (Side Reaction) Pathways

G cluster_reactants Reactants R1 Phenoxide Ion (Nucleophile/Base) P1 N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (Desired Ether) R1->P1 Sₙ2 Pathway (Nucleophilic Attack) P2 N,N-Dimethylethenamine (Elimination Byproduct) R1->P2 E2 Pathway (Proton Abstraction) R2 2-chloro-N,N-dimethylethanamine (Electrophile) R2->P1 R2->P2

Caption: Competing Sₙ2 and E2 reaction pathways.

Q2: My reaction yield is consistently low. How can I optimize conditions to favor the Sₙ2 pathway over elimination?

A2: Optimizing for the Sₙ2 reaction requires carefully controlling several parameters to disfavor the E2 pathway. The Williamson ether synthesis is a classic case where reaction conditions strongly influence the outcome.[1]

  • Choice of Base: Use the mildest base necessary to deprotonate the phenol. While strong bases like sodium hydride (NaH) ensure complete phenoxide formation, they can also increase the rate of elimination. Using a weaker base like potassium carbonate (K₂CO₃) often provides a better balance, as it is sufficient to form the phenoxide without creating an excessively basic environment.[3]

  • Temperature Control: The activation energy for elimination is typically higher than for substitution. Therefore, running the reaction at the lowest feasible temperature will significantly favor the Sₙ2 product. Typical Williamson reactions are conducted between 50 to 100 °C; for this specific synthesis, starting around 60-75°C is advisable.[1][3]

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[1] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus promoting the Sₙ2 reaction. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and potentially acting as a competing nucleophile.[4]

Q3: Can the ether linkage in my product be cleaved during workup or purification?

A3: The phenoxyethoxy ether linkage is generally stable under neutral or basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like HBr or HI.[5][6][7] During a standard aqueous workup, using a dilute acid (like 1M HCl) for washing is generally safe and necessary to remove basic impurities.[8] Avoid prolonged exposure to concentrated acids or high temperatures during any purification step to prevent unwanted cleavage of the ether bond.

Q4: I am struggling to remove unreacted phenol from my final product. What is the most effective purification strategy?

A4: An acid-base extraction is a highly effective and scalable method for separating your basic amine product from the acidic unreacted phenol and other neutral impurities.[8]

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Extract the solution with a dilute aqueous acid (e.g., 1M HCl). Your product, being a tertiary amine, will be protonated and move into the aqueous layer, while the acidic phenol and neutral impurities remain in the organic layer.

  • Separate Layers: Discard the organic layer containing the impurities.

  • Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) until the pH is strongly basic (pH > 10). This deprotonates your amine, causing it to precipitate or form an oil.

  • Re-extract: Extract the free amine back into a fresh organic solvent.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[8]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield 1. E2 Elimination Dominates: Reaction temperature is too high or the base is too strong.Lower the reaction temperature. Switch to a milder base like K₂CO₃ instead of NaH or alkoxides.[1][3]
2. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.
3. Poor Nucleophile Formation: Incomplete deprotonation of phenol.Ensure the base is of good quality and used in sufficient stoichiometric excess (e.g., 2.5 eq for K₂CO₃).[3]
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: Incomplete reaction or inefficient workup.Optimize reaction time (see above). Perform a thorough acid-base extraction to remove unreacted phenol.[8]
2. Formation of Elimination Byproduct: Conditions favor the E2 pathway.Follow the recommendations for minimizing elimination (lower temperature, milder base).[1]
3. Solvent as a Nucleophile: Using a protic solvent (e.g., an alcohol) that competes with the phenoxide.Use a polar aprotic solvent such as DMF, acetonitrile, or THF.[1][4]
Product Decomposition 1. Ether Cleavage: Exposure to strong acid during workup.Use dilute acid for washes and avoid prolonged contact. Ensure all steps are performed at or below room temperature.[5][7]
2. Thermal Decomposition: Overheating during solvent removal or distillation.Use a rotary evaporator with controlled temperature. If distillation is required, perform it under high vacuum to lower the boiling point.[8]

Diagram: Troubleshooting Workflow for Low Yield

G start Start: Low Product Yield q1 Is unreacted phenol present (Check TLC)? start->q1 q2 Is elimination byproduct observed (Check NMR/GC-MS)? q1->q2 Yes q3 Is unreacted alkyl halide present? q1->q3 No q2->q3 No sol2 Action: 1. Lower reaction temperature. 2. Use a milder base (K₂CO₃). 3. Ensure aprotic solvent. q2->sol2 Yes sol1 Action: Use stronger base (e.g., NaH) or increase reaction time. q3->sol1 No sol3 Action: Increase reaction time or modestly increase temperature. q3->sol3 Yes end Re-evaluate Yield sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low yields.

Validated Experimental Protocols
Protocol 1: Optimized Synthesis via Williamson Ether Reaction

This protocol is optimized to favor the Sₙ2 pathway and minimize elimination side reactions.

Reactants:

  • Phenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add the phenol and anhydrous DMF.

  • Add the anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add the 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture. Note: The second equivalent of K₂CO₃ is to neutralize the HCl from the amine salt.

  • Heat the reaction mixture to 75°C and stir for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the phenol starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction

This protocol effectively separates the basic product from acidic and neutral impurities.

Materials:

  • Crude product dissolved in ethyl acetate (from Protocol 1)

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Transfer the ethyl acetate solution containing the crude product to a separatory funnel.

  • Extract the organic solution three times with 1M HCl. Combine the aqueous layers. The desired product is now in the aqueous phase as a protonated salt.

  • Cool the combined aqueous layer in an ice bath. Slowly add 3M NaOH with stirring until the pH is >10, confirmed with pH paper.

  • Extract the now basic aqueous solution three times with fresh ethyl acetate.

  • Combine the organic extracts and wash once with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent using a rotary evaporator to yield the purified N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

  • Assess final purity using NMR, LC-MS, or GC-MS.[8]

References
  • PubChem. Ranitidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Ranitidine. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • ACS Green Chemistry Institute. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. [Link]

  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3101-3102. [Link]

  • Tarbell, D. S., & Harnish, D. P. (1951). THE CLEAVAGE OF ETHERS. Chemical Reviews, 49(1), 1-102. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • SIELC Technologies. Ethylamine, N,N-dimethyl-2-phenoxy-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Ranitidine Powder: A Pharmaceutical Perspective. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Reddit. I am supposed to find the side product of this Williamson ether synthesis... [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Beilstein, J. O. C., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

Sources

Optimization

"N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" stability issues in solution

Technical Support Center: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your experiments.

A Note on Scientific Approach

Direct, peer-reviewed stability data for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is not extensively available. Therefore, this guide is built upon established principles of organic chemistry and data from structurally analogous compounds containing tertiary amine and phenoxy ether moieties.[1] This approach allows us to predict and address potential stability issues with a high degree of scientific confidence.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in solution.

Q1: What are the primary stability concerns for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in solution?

A1: Based on its chemical structure, the primary stability concerns are centered around its two key functional groups: the tertiary amine and the ether linkages.

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] This is a common degradation pathway for many amine-containing compounds and can be accelerated by the presence of dissolved oxygen, metal ions, or residual peroxides in solvents (e.g., older bottles of THF or diethyl ether).

  • Acid/Base Hydrolysis: While ether linkages are generally stable, they can be cleaved under harsh acidic or basic conditions, especially when combined with elevated temperatures.[1][2] The phenoxy ether bond is the most likely site for such degradation.

  • Photolysis: Aromatic compounds, such as the phenoxy group in this molecule, can be susceptible to degradation upon exposure to light, particularly UV radiation.[1][3] This can initiate radical-based reactions leading to a variety of degradation products.

  • Thermolysis: High temperatures can provide the energy needed to break chemical bonds, potentially leading to fragmentation of the molecule.[1]

Below is a diagram illustrating the key functional groups and their susceptibility to degradation.

Molecule_Stability cluster_molecule N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine cluster_key Potential Instability Sites mol N_Oxide Tertiary Amine (Susceptible to Oxidation) Ether_Hydrolysis Ether Linkages (Susceptible to Hydrolysis) Phenoxy_Photolysis Phenoxy Group (Susceptible to Photolysis)

Caption: Key functional groups of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and their associated stability risks.

Q2: I've observed unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A2: Unexpected peaks are often indicative of degradation. Based on the potential degradation pathways, plausible products include:

  • From Oxidation: The most likely product is the corresponding N-oxide . This would result in an increase in mass of 16 Da (due to the addition of an oxygen atom).

  • From Hydrolysis: Cleavage of the ether bonds could yield Phenol and 2-(2-(dimethylamino)ethoxy)ethanol . Under more forceful conditions, further cleavage could produce Ethylene Glycol and N,N-dimethylethanamine .

  • From Photolysis: Photodegradation can be complex, potentially leading to radical-driven modifications of the aromatic ring or chain fragmentation.[1]

Identifying these requires a systematic approach. We strongly recommend performing a forced degradation study (see Protocol 2) to generate these potential degradants and confirm their identities via LC-MS.[1]

Q3: How should I prepare and store my stock solutions to maximize stability?

A3: Proper preparation and storage are critical. The goal is to minimize exposure to light, oxygen, extreme pH, and high temperatures.

ParameterRecommendationRationale
Solvent Use high-purity (e.g., HPLC or LC-MS grade) solvents. If using ethers like THF, ensure they are fresh and peroxide-free. For aqueous solutions, use purified water (e.g., Milli-Q).Low-grade solvents can contain impurities (acids, metals, peroxides) that catalyze degradation.
pH For aqueous solutions, buffer to a neutral pH (6.5-7.5) unless the experimental protocol requires otherwise.Avoids acid- or base-catalyzed hydrolysis of the ether linkages.[2]
Storage Temp. Store stock solutions at -20°C or -80°C .Low temperatures slow down all chemical degradation reactions.[4]
Light Exposure Protect solutions from light at all times. Use amber vials or wrap vials in aluminum foil.Prevents photolytic degradation of the phenoxy group.[1][3]
Atmosphere For long-term storage, consider purging the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Minimizes the amount of dissolved oxygen available for oxidation of the tertiary amine.
Container Use high-quality, inert glass vials (e.g., borosilicate) with PTFE-lined caps.Prevents leaching of contaminants from plastic and ensures a tight seal.[4]

Q4: My solution has turned slightly yellow and/or a precipitate has formed. What should I do?

A4: Discoloration often points to oxidative or photolytic degradation, which can create colored byproducts. Precipitation may occur if a degradation product is less soluble than the parent compound in the chosen solvent.

Troubleshooting Steps:

  • Do not use the solution. The integrity of your experiment is compromised.

  • Review your storage conditions against the recommendations in Q3. Was the solution exposed to light or stored at room temperature?

  • Prepare a fresh stock solution , paying strict attention to the handling protocol.

  • Analyze the compromised solution via HPLC or LC-MS. Compare its chromatogram to that of the freshly prepared solution. This will help confirm that the observed changes were due to degradation (i.e., you will see a decreased parent peak and the appearance of new peaks).

Part 2: Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for proactive stability validation. The following protocols are designed to be robust and self-validating systems.

Protocol 1: Preparation of a Stable Stock Solution (10 mM Example)

This protocol outlines the best practices for preparing a stock solution for routine use.

  • Preparation:

    • Allow the solid N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of solid using a calibrated analytical balance in a low-humidity environment.

    • Dissolve the solid in a high-purity, appropriate solvent (e.g., DMSO, Ethanol) in a volumetric flask made of amber glass.

  • Sonication (If Needed):

    • If solubility is an issue, sonicate the solution in a bath for short intervals (e.g., 2-5 minutes). Avoid overheating the solution, as this can promote thermal degradation.

  • Aliquoting & Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

    • Optional (for maximum stability): Gently flush the headspace of each vial with an inert gas (Argon or Nitrogen).

    • Store all aliquots at -80°C. For daily use, one working aliquot can be stored at -20°C.

    • When thawing an aliquot for use, allow it to come to room temperature completely before opening.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves intentionally exposing the compound to harsh conditions.

Forced_Degradation_Workflow start Prepare 1 mg/mL Solution of Compound in 50:50 Acetonitrile:Water acid Acid Hydrolysis Add 0.1 M HCl Heat at 80°C start->acid Expose Aliquots to: base Base Hydrolysis Add 0.1 M NaOH Heat at 80°C start->base Expose Aliquots to: oxidation Oxidation Add 3% H₂O₂ Room Temp start->oxidation Expose Aliquots to: thermal Thermal Stress Heat Solution at 80°C start->thermal Expose Aliquots to: photo Photolytic Stress Expose to UV/Vis Light (ICH Q1B guidelines) start->photo Expose Aliquots to: control Control Sample (No Stressor) Store at 4°C start->control Expose Aliquots to: analysis Analyze All Samples by LC-MS (After 24h, 48h, etc.) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis compare Compare stressed samples to control. Identify degradation peaks by mass shift and retention time. analysis->compare end Characterize Degradation Profile compare->end

Caption: Workflow for a forced degradation study to assess stability under various stress conditions.

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL solution of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in a suitable solvent mixture (e.g., 50:50 acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and apply the following stressors.[1]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Heat at 80°C.

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution protected from light at 4°C.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating method, preferably LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The mass spectrometer data will be crucial for tentatively identifying the degradation products based on their mass-to-charge ratios. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[3]

By following these guidelines and protocols, you can ensure the reliability of your experimental results and gain a thorough understanding of the stability profile of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in your specific application.

References

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. (2025). This review provides a comprehensive overview of the principles and methodologies of forced degradation studies as required by regulatory agencies. [Link]

  • The hydrolysis of amides. Chemguide. (n.d.). This educational resource explains the chemical principles of amide hydrolysis under acidic and alkaline conditions, which can be analogous to ether hydrolysis under harsh conditions. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. (2018). This paper discusses the degradation pathways of diamines, providing insight into the reactivity of amine functional groups. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

From the Senior Application Scientist's Desk: Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This document is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating robust analytical methods for this compound. The unique structure of this molecule—specifically its tertiary amine and ether linkages—presents a distinct set of challenges that require a scientifically-grounded and systematic approach.

This guide moves beyond simple protocols. It aims to provide a deeper understanding of the causality behind common analytical issues and offers field-proven strategies to overcome them. Our goal is to empower you to build self-validating, reliable, and compliant analytical methods from the ground up.

Part 1: Pre-Validation & Method Development Strategy

A frequent misstep in method validation is proceeding without a thorough understanding of the molecule's fundamental physicochemical properties.[1] For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, these properties dictate its chromatographic behavior and are key to preemptively solving problems.

Table 1: Key Physicochemical Properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

PropertyValue / ObservationImplication for Analytical Method Development
Molecular Formula C10H15NOProvides the molecular weight (165.23 g/mol ).
Predicted pKa 8.80 ± 0.28The tertiary amine is basic. The molecule will be positively charged at pH < ~8.8, which is critical for controlling retention and peak shape in reverse-phase HPLC.
Appearance Pale yellow oilIndicates the compound is likely soluble in common organic solvents.[2]
UV Chromophore Phenoxy groupThe phenyl ring provides UV absorbance, making HPLC with UV detection a viable primary analytical technique.
Structural Features Tertiary AminePrimary Challenge : Prone to strong secondary interactions with acidic silanol groups on silica-based HPLC columns, leading to severe peak tailing.[3][4][5]
Ether LinkagesGenerally stable, but can be susceptible to oxidative degradation under harsh conditions.
Core Challenge: Taming the Tertiary Amine

The primary obstacle in developing a robust method for this analyte is managing the basic tertiary amine. On standard silica-based reverse-phase columns (e.g., C18, C8), residual, un-capped silanol groups (Si-OH) on the silica surface are weakly acidic. At mobile phase pH values above 3-4, these silanols can become ionized (Si-O-). The positively charged, protonated amine on your analyte will then engage in a strong ionic interaction with these negative sites. This secondary retention mechanism is non-uniform and causes a portion of the analyte molecules to lag behind the main band, resulting in a characteristic asymmetrical or "tailing" peak.[3][4][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a reverse-phase HPLC method?

Answer: A systematic approach is crucial. A robust starting point would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters XBridge, Phenomenex Luna). These columns have fewer residual silanol groups, minimizing the primary cause of peak tailing.[6]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • pH Control: The acidic modifier is critical. It serves to keep the mobile phase pH low (typically between 2.5 and 3.5). At this pH, the tertiary amine is fully protonated (positively charged), and more importantly, the residual silanols on the column are suppressed (neutral), preventing the strong ionic interactions that cause tailing.[4]

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

  • Detection: UV detection, initially scanning from 200-400 nm with a photodiode array (PDA) detector to find the absorbance maximum. The phenoxy group typically provides absorbance around 254 nm and 270 nm.

Q2: My peak is still tailing even with an acidic mobile phase. What are my next steps?

Answer: If tailing persists, you have several options to further suppress silanol interactions:

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA is a small, basic molecule that will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

  • Use a Base-Deactivated Column: Switch to a column specifically designed for basic compounds. These often have proprietary surface treatments or are based on hybrid particles (silica/polymer) that are more inert.

  • Lower the Sample Concentration: Column overload can also cause peak asymmetry.[5][7] Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you may be exceeding the column's loading capacity.

Q3: The compound lacks a strong chromophore, and sensitivity is low. What can I do?

Answer: While the phenoxy group allows for UV detection, it may not be sufficient for trace-level analysis. Consider these alternatives:

  • Lower UV Wavelength: Set the detector to a lower wavelength (e.g., 210-220 nm) where absorbance may be higher, but be aware that baseline noise and interference from mobile phase components will also increase.

  • Alternative Detectors:

    • Mass Spectrometry (MS): LC-MS is the gold standard for sensitive and specific detection. The tertiary amine is easily ionizable, making it ideal for electrospray ionization (ESI) in positive mode.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte, making them excellent options when UV sensitivity is a limitation.

Part 3: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during method validation.

Symptom: Asymmetric / Tailing Peaks (Tailing Factor > 1.5)

This is the most common issue for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. The diagram below provides a logical workflow for troubleshooting this specific problem.

G start Observe Peak Tailing (Asymmetry > 1.5) check_neutral Inject Neutral Marker (e.g., Toluene, Uracil) start->check_neutral physical_issue Physical Problem: Void, Bad Fitting, Leak check_neutral->physical_issue Neutral marker tails chemical_issue Chemical Problem: Silanol Interaction check_neutral->chemical_issue Neutral marker is sharp fix_hardware Fix Hardware: Check fittings, replace column, filter mobile phase physical_issue->fix_hardware check_ph Is Mobile Phase pH < 3.5? chemical_issue->check_ph final_check Re-evaluate Peak Shape fix_hardware->final_check lower_ph Action: Lower pH (Use 0.1% TFA/Formic Acid) check_ph->lower_ph No check_column Is Column End-Capped or Base-Deactivated? check_ph->check_column Yes lower_ph->final_check change_column Action: Switch to a Base-Deactivated Column check_column->change_column Yes, but still tails add_modifier Action: Add Competing Base (e.g., 0.1% TEA) check_column->add_modifier No change_column->final_check add_modifier->final_check

Caption: Troubleshooting workflow for peak tailing.

Symptom: Drifting or Unstable Retention Times
  • Probable Cause A: Inadequate Column Equilibration. The surface chemistry of the column, especially when using ion-pairing agents or modifiers like TFA, requires sufficient time to reach equilibrium with the mobile phase.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions before the first injection. When changing mobile phases, always perform a proper wash and equilibration sequence.

  • Probable Cause B: Mobile Phase pH Instability. If the mobile phase is unbuffered and near the pKa of the analyte, small changes in pH can cause large shifts in retention.

    • Solution: Use a proper buffer system (e.g., phosphate or acetate) if operating at a pH between 4 and 7. For low pH work, 0.1% acid is usually sufficient. Always prepare mobile phases fresh daily.

  • Probable Cause C: Temperature Fluctuation.

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30 °C) for all analyses.

Part 4: Core Validation Parameters & A Key Experimental Protocol

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] All validation experiments must adhere to the principles outlined in the ICH Q2(R1) guideline.[10][11][12][13]

Table 2: Summary of Key Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradants.Peak purity analysis (e.g., using a PDA detector) must pass. No co-elution at the analyte's retention time in stressed/placebo samples.
Linearity To show that results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Accuracy The closeness of test results to the true value.Recovery of spiked analyte should be within 80-120% of the nominal value.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (same day/analyst) and intermediate precision (different days/analysts).Relative Standard Deviation (RSD) ≤ 10% at the quantitation limit; ≤ 5% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet acceptance criteria at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Retention time, peak area, and tailing factor should remain within system suitability limits when parameters (e.g., pH ±0.2, Temp ±5°C) are varied.
Experimental Protocol: Forced Degradation Study for Specificity

Forced degradation (or stress testing) is a critical component of validation.[14] It is used to generate potential degradation products to prove the stability-indicating nature of the method.[15][16][17][18] The goal is typically to achieve 5-20% degradation of the active ingredient.[17]

Objective: To demonstrate that the analytical method can separate N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine from any potential degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60 °C.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

    • Thermal: Heat the stock solution (no added stress agent) at 80 °C.

    • Photolytic: Expose the stock solution to a light source compliant with ICH Q1B guidelines (UV and visible light).

  • Monitor Degradation: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each vial. Neutralize the acid/base samples if necessary. Dilute to the target concentration and inject into the HPLC system.

  • Analyze Results:

    • Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the main analyte peak area.

    • The primary goal is to achieve peak resolution between the parent peak and all degradation products.

    • Perform peak purity analysis on the parent peak in the stressed samples using a PDA detector to confirm it is not co-eluting with any degradants.

Caption: Workflow for a Forced Degradation Study.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Impurities and Forced Degradation Studies: A Review. Repositório Institucional. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]

  • HPLC method for determination of tertiary amines. ResearchGate. [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. Contract Pharma. [Link]

  • The Hidden Risks in Analytical Method Validation. Pharmuni. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Challenges in Analytical Method Development and Validation. BioPharm International. [Link]

  • Derivatization for aminoacids with a tertiary amine group. Chromatography Forum. [Link]

  • Challenges in Analytical Method Development For. Scribd. [Link]

  • N,N-Dimethyl-2-phenoxy ethanamine. ChemBK. [Link]

  • Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). PubChem. [Link]

  • N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. PubChem. [Link]

  • N,N-Dimethyl-2-phenoxyethanamine hydrochloride. PubChem. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. NIH. [Link]

  • Strengths and Challenges in Analytical Development in Pharmaceutical Industry. YouTube. [Link]

Sources

Optimization

"N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" handling and storage best practices

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (CAS No: 100252-25-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (CAS No: 100252-25-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Overview & Key Properties

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine containing a phenoxy ether moiety. Understanding its physical and chemical properties is fundamental to its proper use and storage.

PropertyValueSource
Molecular Formula C12H19NO2[1]
Molecular Weight 209.29 g/mol [1]
Boiling Point 145-146 °C (at 9 Torr)[1]
Density ~0.998 g/cm³ (at 25 °C)[1]
Appearance Clear, colorless liquid (typical)[2]
Key Hazards Harmful if swallowed, Causes serious eye irritation[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the use of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in a laboratory setting.

Handling and Safety

Q1: What are the primary hazards associated with this compound? A1: The primary hazards are that it is harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[3] It is crucial to wear appropriate personal protective equipment (PPE) at all times.

Q2: What personal protective equipment (PPE) is required for handling? A2: Proper PPE is non-negotiable for ensuring lab safety. The following should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374 are necessary.

  • Skin Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, impervious clothing should be used.[5]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[4][6]

Q3: What is the correct procedure for cleaning up a small spill? A3: For a small spill, first ensure the area is well-ventilated and you are wearing your full PPE.[6] Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[3] Collect the contaminated material into a designated chemical waste container for proper disposal according to local, regional, and national regulations.[3][7] Do not allow the product to enter the sewage system or drains.[3]

Storage and Stability

Q4: What are the optimal storage conditions for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine? A4: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be kept away from heat, sparks, and open flames.[6][7] For maximum shelf-life, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is recommended to protect against air oxidation and light.[9]

Q5: My compound has developed a yellow or brownish tint. Is it still usable? A5: Discoloration is a common sign of degradation in amines, often due to air oxidation.[9] The tertiary amine group is susceptible to oxidation, which can form N-oxides and other byproducts.[10] While slight discoloration may not significantly impact some robust chemical reactions, it indicates a decrease in purity. For sensitive applications, such as in drug development or quantitative assays, using a discolored reagent is not recommended. We advise running a purity check (e.g., HPLC, NMR) on a discolored sample before use.

Q6: What are the potential degradation pathways I should be aware of? A6: The main stability concerns are:

  • Oxidation: The tertiary amine can oxidize to form the corresponding N-oxide, especially when exposed to air over time.[10]

  • Acid/Base Hydrolysis: While the ether linkage is generally stable, exposure to extreme pH and high temperatures could potentially cleave it, yielding phenol and N,N-dimethyl-2-aminoethanol derivatives.[10]

  • Photodegradation: Exposure to UV light can initiate radical mechanisms, leading to various degradation products.[10] Storing in an amber or opaque container mitigates this risk.[9]

Experimental & Analytical Troubleshooting

Q7: I am observing a lower-than-expected concentration of my compound in solution. What could be the cause? A7: This issue can stem from two primary sources: compound degradation or analytical error.

  • Assess Sample Stability: Review the handling and storage of the sample. Was it exposed to air, light, or high temperatures? Was the solvent appropriate? Some solvents can promote degradation.

  • Verify Analytical Method: Prepare a fresh standard of known concentration and analyze it to confirm your instrument and method are performing correctly. Check for issues like poor peak shape in HPLC, which could indicate column or mobile phase problems.[10]

Q8: My reaction yield is low. Could impurities in the N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine be the cause? A8: Absolutely. The purity of starting materials is critical. If this compound was synthesized in-house, common impurities can include unreacted starting materials or side-products from the synthesis, such as primary or secondary amines.[9] These impurities can interfere with your reaction. If you suspect purity issues, purification by acid-base extraction or column chromatography may be necessary.[9]

Q9: What analytical technique is best for assessing the purity of this compound? A9: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method.[11] A simple mobile phase of acetonitrile and water with an acid modifier (like formic acid for MS compatibility or phosphoric acid for UV detection) can provide excellent separation of the main compound from many potential impurities.[11] ¹H NMR is also highly effective for identifying characteristic peaks and detecting impurities.

Protocols & Best Practices

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 1: Safe Handling and Use
  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.

  • Donning PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Dispensing: Conduct all transfers and dispensing of the liquid inside the chemical fume hood to minimize inhalation exposure. Use only non-sparking tools.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[7]

  • Post-Handling: After use, ensure the container is tightly sealed. Wash hands and face thoroughly.[4] Clean the work area to remove any residual contamination.

Protocol 2: Storage Best Practices
  • Container: Use the original supplier container whenever possible. If transferring to a new container, ensure it is an appropriate, clean, dry, and properly labeled amber glass bottle.

  • Atmosphere: For long-term storage (>6 months), flush the container headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Location: Store the container in a designated, locked-up cabinet for flammable liquids and toxic compounds.[6][7] The storage area should be cool, dry, and well-ventilated.[8][12]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.

  • Inventory: Maintain a log of when the container was first opened. It is best practice to use the material within 1-2 years of opening, depending on handling frequency and storage quality.

Visual Diagrams
Diagram 1: Core Handling & Storage Workflow

This diagram outlines the critical decision points and actions for the safe handling and storage of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

G cluster_handling Handling Protocol cluster_storage Storage Protocol start_handle Begin Handling Task ppe Wear Required PPE? (Goggles, Gloves, Lab Coat) start_handle->ppe ppe->ppe NO (STOP & Rectify) fume_hood Work in Fume Hood? ppe->fume_hood YES fume_hood->fume_hood NO (STOP & Relocate) dispense Dispense Compound fume_hood->dispense YES cleanup Clean Workspace & Wash Hands dispense->cleanup end_handle End Task cleanup->end_handle start_store Prepare for Storage container Tightly Sealed Amber Container? start_store->container container->container NO (STOP & Transfer) inert Long-Term Storage? (>6 months) container->inert YES flush Flush with N2/Ar inert->flush YES location Store in Cool, Dry, Ventilated, Secure Location inert->location NO flush->location end_store Storage Complete location->end_store

Caption: Workflow for safe handling and storage procedures.

Diagram 2: Troubleshooting Experimental Failures

This decision tree provides a logical path for diagnosing common experimental problems.

G start Problem Encountered: Low Yield or Unexpected Results check_purity Check Purity of Starting Material (N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine) start->check_purity is_pure Is it pure and colorless? check_purity->is_pure check_reaction Review Reaction Conditions is_pure->check_reaction YES purify Action: Purify Material (e.g., Distillation, Chromatography) or Procure New Batch is_pure->purify NO (Discolored/Impure) temp_time Were temperature and time optimal? check_reaction->temp_time atmosphere Was an inert atmosphere required/used? temp_time->atmosphere optimize Action: Optimize Reaction (Temp, Time, Atmosphere) atmosphere->optimize Conditions Sub-optimal check_analysis Review Analytical Method atmosphere->check_analysis Conditions Were Optimal success Problem Resolved purify->success optimize->success fresh_std Did a fresh standard run correctly? check_analysis->fresh_std fix_analysis Action: Troubleshoot Analytical Method/Instrument fresh_std->fix_analysis NO fresh_std->success YES (Indicates original issue was likely reaction or purity related) fix_analysis->success

Caption: Decision tree for troubleshooting experimental issues.

References
  • Ethylamine, N,N-dimethyl-2-phenoxy - SIELC Technologies. (2018-05-16).
  • Safety d
  • Safety Data Sheet - Ricca Chemical Company. (2025-04-06).
  • SAFETY D
  • SAFETY D
  • SDS US - Diagraph. (2018-10-02).
  • N,N-Dimethyl-4-phenoxybutan-1-amine stability issues and degrad
  • N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine - Sigma-Aldrich.
  • safety d
  • Technical Support Center: Purification of N,N-Dimethyl-4-phenoxybutan-1-amine - Benchchem.
  • CASNo.100252-25-3 N,N-DiMethyl-2-(2-phenoxyethoxy)ethanaMine - VT Chemical.
  • Safety Data Sheet: Polyethylene glycol, dimethyl ether - Carl ROTH. (2025-02-28).
  • Safety Data Sheet: Polyethylene glycol, dimethyl ether - Carl ROTH. (2025-03-10).
  • Diethylene glycol monophenyl ether SDS, 104-68-7 Safety D

Sources

Troubleshooting

Technical Support Center: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Welcome to the technical support resource for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and what are its primary properties?

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxy ether moiety. Its structure consists of a phenyl group linked through an oxygen atom to an ethoxy chain, which is in turn connected to a dimethylamino-terminated ethyl group. It is typically a liquid at room temperature and is soluble in many common organic solvents.[1][2]

PropertyValueSource
Molecular Formula C12H19NO2[2]
Molar Mass ~209.28 g/mol [2]
Appearance Liquid[1][2]
Solubility in Water Poorly soluble[1]
CAS Number 100252-25-3[2]

Synthesis Troubleshooting Guide

The most common route to synthesizing N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and related structures is via the Williamson Ether Synthesis. This involves the reaction of a phenoxide with an appropriate alkyl halide.[3][4] This section addresses issues that may arise during this SN2 reaction.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification Phenoxyethanol 2-Phenoxyethanol Alkoxide Phenoxide Formation Phenoxyethanol->Alkoxide Deprotonation Base Strong Base (e.g., NaH, KH) Base->Alkoxide Solvent1 Aprotic Solvent (e.g., DMF, DMSO) Solvent1->Alkoxide AlkylHalide 2-(Dimethylamino)ethyl chloride SN2 SN2 Attack AlkylHalide->SN2 Electrophile Alkoxide->SN2 Quench Quench Reaction SN2->Quench Reaction Mixture Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography / Distillation Extract->Purify Product Final Product Purify->Product

Caption: General workflow for Williamson Ether Synthesis.

Q2: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a common issue often related to the core principles of the SN2 mechanism which governs this synthesis.[3][5]

  • Causality - Ineffective Deprotonation: The Williamson synthesis requires the formation of an alkoxide (or phenoxide) nucleophile by deprotonating the starting alcohol (2-phenoxyethanol). If the base is not strong enough to deprotonate the alcohol completely, the reaction will not proceed efficiently.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH).[4] Weaker bases like K2CO3 can be used but may require higher temperatures or longer reaction times.[4]

  • Causality - Poor Leaving Group: The SN2 reaction requires a good leaving group on the electrophile.

    • Solution: While 2-(dimethylamino)ethyl chloride is commonly used, converting the corresponding alcohol to a tosylate or mesylate can significantly improve the reaction rate, as tosylates are excellent leaving groups.[5]

  • Causality - Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive, increasing the reaction rate.[4][6]

Q3: My NMR spectrum shows my desired product, but also significant amounts of an alkene. How can I prevent this?

You are observing the results of a competing E2 (elimination) reaction. This is the most common side reaction in Williamson ether synthesis.[3][7]

  • Causality - E2 Elimination: The alkoxide/phenoxide is a strong base as well as a strong nucleophile. It can attack a beta-hydrogen on the alkyl halide, leading to the formation of an alkene and eliminating the halide. This is particularly problematic with sterically hindered (secondary or tertiary) alkyl halides.[5][7]

    • Solution 1 - Check Your Alkyl Halide: Ensure you are using a primary alkyl halide (like 2-(dimethylamino)ethyl chloride). Using secondary or tertiary halides will strongly favor elimination.[3][5]

    • Solution 2 - Control Temperature: Higher reaction temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Gentle heating may be required, but avoid aggressive refluxing unless necessary.

    • Solution 3 - Steric Hindrance: While the phenoxyethanol portion is somewhat bulky, the primary site of SN2 attack is on the 2-(dimethylamino)ethyl chloride. This reactant is a primary halide, which minimizes the likelihood of E2 reactions.[7]

G cluster_yield Low Yield Issues cluster_purity Purity Issues (Side Products) Start Low Yield or Impure Product CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckTemp Is temperature too high? (Favors E2) Start->CheckTemp CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent CheckLG Is the leaving group adequate? (Cl, Br, I, OTs) CheckSolvent->CheckLG CheckReactant Is alkyl halide primary? (Secondary/Tertiary favors E2) CheckTemp->CheckReactant

Caption: Troubleshooting logic for synthesis problems.

Purification & Characterization

Q4: How can I effectively purify the final product from unreacted starting materials?

A multi-step approach combining extraction and chromatography is typically most effective.

  • Step 1: Acid-Base Extraction: This is a powerful technique for separating your basic tertiary amine product from neutral (unreacted 2-phenoxyethanol) or acidic impurities.

    • Protocol:

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.

      • Separate the layers. The organic layer now contains neutral impurities.

      • Make the acidic aqueous layer basic (pH > 10) with a strong base (e.g., 6M NaOH).

      • Extract the now-basic aqueous layer with an organic solvent (e.g., ethyl acetate). Your deprotonated, neutral amine product will move back into the organic layer.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Step 2: Column Chromatography or Distillation:

    • If impurities remain after extraction, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent the amine from streaking on the acidic silica) is a good starting point.

    • Alternatively, if the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

Q5: The NMR of my product looks complex. What are the expected characteristic peaks?

While a full analysis requires comparison to a standard, the following table outlines the expected proton NMR (¹H NMR) signals for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegrationAssignment
-N(CH₃)₂ 2.2 - 2.4Singlet6HTwo methyl groups on the nitrogen.
-O-CH₂-CH₂-N- 2.6 - 2.8Triplet2HMethylene group adjacent to the nitrogen.
-O-CH₂-CH₂-N- 3.7 - 3.9Triplet2HMethylene group adjacent to the ether oxygen.
Ph-O-CH₂-CH₂-O- 3.9 - 4.1Triplet2HMethylene group adjacent to the other ether oxygen.
Ph-O-CH₂-CH₂-O- 4.1 - 4.3Triplet2HMethylene group adjacent to the phenoxy oxygen.
Aromatic Protons 6.8 - 7.4Multiplet5HProtons on the phenyl ring.

Handling, Storage, and Safety

Q6: What are the proper storage and handling procedures for this compound?

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a cool, well-ventilated area away from heat sources and open flames.[1] Keep the container tightly sealed to prevent moisture contamination and vapor release.[1] Store separately from strong oxidizing agents and acids.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[8] Handle in a well-ventilated area or a chemical fume hood.[9] Avoid contact with skin and eyes.[8] Grounding equipment may be necessary to prevent static discharge.[9]

  • Safety: The parent compound, 2-phenoxyethanol, is known to be harmful if swallowed and causes serious eye irritation.[10] Similar precautions should be taken with this derivative. In case of fire, carbon oxides and nitrogen oxides may be formed.[8] Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • CPAChem. (2022). Safety data sheet - Ethyleneglycol-monophenyl ether. Retrieved from [Link]

  • Diagraph. (2018). SDS US - TSO-2/TSO-3/TSO-4/TSO-NP Conditioner & Maintenance Spray. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemHelpASAP. (2019). synthesis of tertiary amines. YouTube. Retrieved from [Link]

  • ChemHelpASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of amines. Chemguide. Retrieved from [Link]

  • Anonymous. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-N,N-Dimethyl-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-1-ethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ATB. (n.d.). N,N-Dimethyl-2-[(1R)-1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Short-Acting vs. Long-Acting Selective Serotonin Reuptake Inhibitors: Dapoxetine and Fluoxetine

For researchers and drug development professionals navigating the landscape of serotonergic modulators, the choice between compounds with similar mechanisms but distinct pharmacokinetic and pharmacodynamic profiles is a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of serotonergic modulators, the choice between compounds with similar mechanisms but distinct pharmacokinetic and pharmacodynamic profiles is a critical decision point. This guide provides an in-depth comparison of two prominent Selective Serotonin Reuptake Inhibitors (SSRIs), Dapoxetine and Fluoxetine. While both compounds target the serotonin transporter (SERT), their divergent clinical applications—premature ejaculation for Dapoxetine and major depressive disorder for Fluoxetine—are a direct consequence of their differing pharmacological properties. This analysis will dissect these differences, offering experimental insights to guide compound selection and evaluation in a research context.

The compound N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, while structurally related to this class of molecules, lacks sufficient published data to be included in a direct comparative analysis. Therefore, this guide will focus on the well-characterized and clinically relevant compounds, Dapoxetine and Fluoxetine, as archetypes of short-acting and long-acting SSRIs, respectively.

Mechanism of Action: A Shared Target, Divergent Outcomes

Both Dapoxetine and Fluoxetine exert their primary effect by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter and enhancing serotonergic signaling.[1][2][3] This shared mechanism, however, leads to vastly different therapeutic applications due to their distinct pharmacokinetic profiles.

Dapoxetine , a potent SSRI, is characterized by its rapid absorption and elimination.[4][5] This fast-acting property makes it suitable for on-demand treatment of premature ejaculation (PE) but not for the treatment of depression, which typically requires sustained elevations in synaptic serotonin to achieve therapeutic effect.[5]

Fluoxetine , sold under the brand name Prozac among others, is a long-acting SSRI used for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and other mood disorders.[6][7][8][9][10] Its longer half-life ensures a more sustained inhibition of serotonin reuptake, which is crucial for the neuroadaptive changes believed to underlie its antidepressant and anxiolytic effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonin (5-HT) Vesicles Serotonin (5-HT) Vesicles Synaptic Cleft Synaptic Cleft Serotonin (5-HT) Vesicles->Synaptic Cleft Release SERT Serotonin Transporter (SERT) Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron 5-HT Autoreceptor 5-HT Autoreceptor 5-HT Receptors 5-HT Receptors Synaptic Cleft->SERT Reuptake Synaptic Cleft->5-HT Receptors Binding & Signal Transduction Dapoxetine / Fluoxetine Dapoxetine / Fluoxetine Dapoxetine / Fluoxetine->SERT Inhibition

Figure 1: General mechanism of action for SSRIs.

Pharmacokinetic Profile: The Deciding Factor

The stark contrast in the clinical utility of Dapoxetine and Fluoxetine can be primarily attributed to their pharmacokinetic properties.

ParameterDapoxetineFluoxetine
Time to Maximum Plasma Concentration (Tmax) ~1-2 hours[5]~6-8 hours
Elimination Half-life (t1/2) Initial: ~1.5 hours; Terminal: ~19 hours[5]2-4 days (parent drug); 7-15 days (active metabolite, norfluoxetine)
Metabolism Rapidly metabolized in the liver and kidneys by CYP2D6, CYP3A4, and flavin monooxygenase 1.[5]Extensively metabolized in the liver, primarily by CYP2D6.
Accumulation Minimal[4]Significant, reaches steady-state concentrations after several weeks.

This data underscores why Dapoxetine is suitable for as-needed dosing prior to sexual activity, while Fluoxetine requires chronic daily administration to achieve and maintain therapeutic levels for treating depression.

Comparative Efficacy in Premature Ejaculation: A Clinical Snapshot

While Fluoxetine is primarily an antidepressant, its side effect of delayed ejaculation has led to its off-label use in treating premature ejaculation.[11] Clinical studies have directly compared the efficacy of Dapoxetine, Fluoxetine, and another SSRI, Paroxetine, for this indication.

A study comparing daily doses of Paroxetine (20 mg) and Fluoxetine (20 mg) with on-demand Dapoxetine (30 mg) in patients with lifelong premature ejaculation yielded the following results after one month of treatment[12][13]:

Treatment GroupBaseline IELT (seconds)Post-treatment IELT (seconds)Improvement in IELT (seconds)
Paroxetine 20 mg/day~47~173~126
Fluoxetine 20 mg/day~47Not specified directly, but less effective than ParoxetineNot specified directly, but less effective than Paroxetine
Dapoxetine 30 mg on-demand~47Not specified directly, but less effective than ParoxetineNot specified directly, but less effective than Paroxetine

While Paroxetine showed the greatest efficacy in prolonging Intravaginal Ejaculatory Latency Time (IELT), Dapoxetine's on-demand usage and lower incidence of side effects make it a prominent treatment option.[12][13] Another meta-analysis suggests that Paroxetine is the most effective SSRI for PE, followed by citalopram, sertraline, and fluoxetine.[14]

Adverse Effects and Tolerability

The side effect profiles of Dapoxetine and Fluoxetine are consistent with the SSRI class of drugs, though the incidence and nature of these effects can differ.

Dapoxetine: The most common treatment-related adverse effects include nausea, dizziness, and headache.[4] Due to its rapid clearance, the duration of these side effects is generally short-lived.

Fluoxetine: Common side effects include nausea, headache, and trouble sleeping.[8] Due to its long half-life, side effects may be more persistent, and abrupt discontinuation can lead to withdrawal symptoms.[1]

Experimental Protocols for Preclinical Evaluation

For researchers aiming to characterize novel compounds with potential SSRI activity, a series of in vitro and in vivo assays are essential.

In Vitro Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of a test compound for the human serotonin transporter.

Methodology:

  • Prepare cell membranes from a stable cell line expressing the human SERT.

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Citalopram) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) of the test compound by nonlinear regression analysis of the competition binding data.

cluster_0 Experimental Workflow A Prepare hSERT-expressing cell membranes B Incubate with [³H]-Citalopram and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate Ki D->E

Figure 2: Workflow for in vitro SERT binding assay.

In Vivo Microdialysis for Serotonin Measurement

Objective: To measure the effect of a test compound on extracellular serotonin levels in a specific brain region (e.g., the prefrontal cortex) of a freely moving animal.

Methodology:

  • Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

  • Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Express the results as a percentage change from baseline serotonin levels.

Conclusion

The comparison between Dapoxetine and Fluoxetine serves as a compelling case study in how pharmacokinetic and pharmacodynamic properties dictate the therapeutic application of a drug, even with a shared primary mechanism of action. For researchers in drug discovery and development, a thorough understanding of these nuances is paramount. While N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine remains an uncharacterized compound in the public domain, the established profiles of Dapoxetine and Fluoxetine provide a robust framework for the evaluation of novel serotonergic agents. The experimental protocols outlined above offer a starting point for the preclinical assessment of such compounds, enabling a data-driven approach to drug development.

References

  • Fluoxetine - Wikipedia. (n.d.). Retrieved from [Link][6]

  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved from [Link][1]

  • Fluoxetine: Prozac for Depression & Mood Disorders. (n.d.). Cleveland Clinic. Retrieved from [Link][7]

  • Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). (1994). International Clinical Psychopharmacology. Retrieved from [Link][15]

  • About fluoxetine. (n.d.). NHS. Retrieved from [Link][8]

  • The pharmacologic selectivity of serotonin reuptake inhibitors. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link][2]

  • McMahon, C. G. (2007). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 1(1), 33-42. Retrieved from [Link][4]

  • Dapoxetine - Wikipedia. (n.d.). Retrieved from [Link][5]

  • Fluoxetine (Prozac): an antidepressant medicine to treat depression. (n.d.). NHS. Retrieved from [Link][9]

  • Dapoxetine: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy. Retrieved from [Link][16]

  • Balcı, M., Atan, A., Aydin, M., Aslan, Y., & Tuncel, A. (2019). Comparison of the treatment efficacies of paroxetine, fluoxetine and dapoxetine in low socioeconomic status patients with lifelong premature ejaculation. Central European Journal of Urology, 72(2), 185–190. Retrieved from [Link][12]

  • Fluoxetine: Drug Uses, Dosage & Side Effects. (2024). Drugs.com. Retrieved from [Link][10]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved from [Link][17]

  • Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Cureus, 13(8), e17009. Retrieved from [Link][18]

  • Dapoxetine for premature ejaculation. (2013). Australian Prescriber. Retrieved from [Link][19]

  • SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. (n.d.). Psychiatria Danubina. Retrieved from [Link][3]

  • Balcı, M., Atan, A., Aydin, M., Aslan, Y., & Tuncel, A. (2019). Comparison of the treatment efficacies of paroxetine, fluoxetine and dapoxetine in low socioeconomic status patients with lifelong premature ejaculation. Central European Journal of Urology, 72(2), 185–190. Retrieved from [Link][13]

  • Which SSRI is the most effective for treatment of premature ejaculation?. (2024). Evidence-Based Practice. Retrieved from [Link][14]

  • Premature ejaculation - Diagnosis and treatment. (n.d.). Mayo Clinic. Retrieved from [Link][11]

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Comparative

A Comparative Guide to the Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key chemical intermediates is paramount. N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with a phenoxy et...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key chemical intermediates is paramount. N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with a phenoxy ether moiety, represents a structural motif found in various biologically active molecules. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this valuable compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's performance. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs, balancing factors of yield, purity, scalability, and overall efficiency.

Introduction to Synthetic Strategies

The synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be approached through two principal and well-established organic transformations: the Williamson ether synthesis and reductive amination. Each method presents a unique set of advantages and challenges, from the choice of starting materials to the reaction conditions and potential side products. This guide will dissect these methodologies, providing a side-by-side comparison to illuminate the most suitable pathway for your laboratory or production scale.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether formation, relies on the SN2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, two logical disconnections of the ether bond present viable routes.

Route A: From 2-Phenoxyethanol and 2-Dimethylaminoethyl Chloride

This approach involves the deprotonation of 2-phenoxyethanol to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 2-dimethylaminoethyl chloride.

Reaction Workflow: Williamson Ether Synthesis (Route A)

Williamson Ether Synthesis Route A cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Workup 2-Phenoxyethanol 2-Phenoxyethanol Reaction_Vessel Deprotonation & Sₙ2 Reaction 2-Phenoxyethanol->Reaction_Vessel Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_Vessel 2-Dimethylaminoethyl chloride 2-Dimethylaminoethyl chloride 2-Dimethylaminoethyl chloride->Reaction_Vessel Addition after deprotonation Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Purification->Final_Product

Caption: Workflow for Route A of the Williamson ether synthesis.

Experimental Protocol (Route A):

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-phenoxyethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • SN2 Reaction: To the resulting solution, add 2-dimethylaminoethyl chloride hydrochloride (1.05 equivalents) portion-wise. Note: The free base can also be used if available, adjusting stoichiometry accordingly.

  • Heat the reaction mixture to 70-90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by vacuum distillation to yield N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine as a colorless oil.

Route B: From Sodium Phenoxide and a Haloalkoxyamine Derivative

An alternative Williamson approach involves the reaction of pre-formed sodium phenoxide with a suitable 2-(2-haloethoxy)-N,N-dimethylethanamine derivative. However, the synthesis of the haloalkoxyamine precursor adds steps to the overall sequence, potentially lowering the overall yield.

Method 2: Reductive Amination

Reductive amination offers a convergent approach, forming the C-N bond in a single operational step from a carbonyl compound and an amine.[3][4] For the synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, this would involve the reaction of (2-phenoxyethoxy)acetaldehyde with dimethylamine in the presence of a suitable reducing agent.

Reaction Workflow: Reductive Amination

Reductive Amination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Workup Aldehyde (2-Phenoxyethoxy)acetaldehyde Reaction_Vessel Imine Formation & In situ Reduction Aldehyde->Reaction_Vessel Amine Dimethylamine Amine->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Purification->Final_Product

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol (Reductive Amination):

  • Imine Formation: In a round-bottom flask, dissolve (2-phenoxyethoxy)acetaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of dimethylamine (2.0-3.0 equivalents, e.g., 40% in water or as a solution in THF) to the aldehyde solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its completion by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to afford the pure product.

Comparative Analysis

The choice between Williamson ether synthesis and reductive amination depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents.

FeatureWilliamson Ether Synthesis (Route A)Reductive Amination
Starting Materials 2-Phenoxyethanol, 2-Dimethylaminoethyl chloride(2-Phenoxyethoxy)acetaldehyde, Dimethylamine
Key Transformation SN2 reactionImine/enamine formation and reduction
Typical Yields Moderate to Good (60-80%)Good to Excellent (70-95%)
Purity Concerns Potential for O- vs. C-alkylation on the phenol ring; elimination side products.Potential for over-alkylation; purity of the starting aldehyde is crucial.
Scalability Generally scalable, but handling of NaH can be hazardous on a large scale.Highly scalable, particularly with catalytic hydrogenation, as demonstrated in related industrial processes.[1]
Reagent Considerations Requires a strong, flammable base (NaH).Uses milder reducing agents, though some are toxic (NaBH₃CN).
Versatility A very general and widely used method for ether synthesis.[1]A powerful method for C-N bond formation with broad applicability.[3]

Discussion of Results and Field Insights

Williamson Ether Synthesis: This classic method is reliable, and the starting materials for Route A are commercially available. A key consideration is the choice of base and solvent. While sodium hydride in DMF is effective, its use on a large scale requires specialized equipment and handling procedures due to its flammability. Weaker bases like potassium carbonate can be used, but may require higher temperatures and longer reaction times. A potential side reaction is the elimination of HCl from 2-dimethylaminoethyl chloride, and care must be taken to control the reaction temperature.

Reductive Amination: This method often provides higher yields and can be more atom-economical. A patent for the synthesis of a structurally similar compound, bis(2-(N,N-dimethylamino)ethyl)ether, reports yields of 95-99.5% using a reductive amination approach with formaldehyde and hydrogen gas over a hydrogenation catalyst.[1] This suggests that for industrial-scale production, a catalytic hydrogenation approach to the reductive amination of (2-phenoxyethoxy)acetaldehyde could be highly efficient. The primary challenge in this route is the synthesis and stability of the starting aldehyde, which can be prone to polymerization or oxidation.

Characterization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Independent of the synthetic method, the final product should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the two ethoxy chains, and the N,N-dimethyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon environment within the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

Both the Williamson ether synthesis and reductive amination are viable and effective methods for the preparation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. For laboratory-scale synthesis, the Williamson ether synthesis (Route A) offers a straightforward approach using readily available starting materials. For larger-scale production where efficiency and yield are critical, reductive amination, particularly a catalytic hydrogenation variant, is likely the superior method, provided the aldehyde precursor can be sourced or synthesized efficiently. The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, including cost, available equipment, and desired scale of production.

References

  • To be populated with relevant cit
  • To be populated with relevant cit
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  • DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE. ()
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  • Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])

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Validation

A Comparative Guide to the Biological Activity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and Its Analogs

This guide provides a comprehensive comparison of the biological activities of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and its structural analogs. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the diverse pharmacological effects of this chemical class, supported by experimental data and detailed protocols.

Introduction

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a molecule belonging to the phenoxyethylamine class of compounds. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active compounds. By examining its analogs, we can infer potential activities and understand the key structural features that drive pharmacological responses. This guide will explore the known biological activities of structurally related compounds, including their anticancer, antihistaminic, and enzyme-inhibitory properties, providing a framework for future research and drug discovery efforts.

Comparative Biological Activities of Analogs

The biological activity of phenoxyethylamine derivatives is highly dependent on modifications to the phenoxy ring, the length and substitution of the alkyl chain, and the nature of the terminal amine. This section will compare the activities of several key analogs.

Anticancer and Chemopotentiating Activity

A notable analog, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (Tesmilifene) , has been investigated as a chemopotentiating agent in cancer therapy.[1] Tesmilifene was developed as a non-estrogenic analog of tamoxifen and has been shown to enhance the efficacy of chemotherapeutic drugs like doxorubicin in breast cancer.[1][2] Although it reached Phase III clinical trials, it was ultimately not marketed.[1]

The proposed mechanism of action for tesmilifene's chemopotentiating effect involves the reversal of multidrug resistance, potentially through interaction with P-glycoprotein (P-gp) pumps, leading to increased intracellular concentrations of cytotoxic agents.[2]

Phenoxyacetamide analogs have also demonstrated significant potential as anticancer agents. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines like HepG2 (human liver cancer) and have been investigated as inhibitors of monoamine oxidase, an enzyme implicated in cancer progression.[3]

Antihistaminic Activity

The core structure of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine shares features with first-generation antihistamines, which are known to act as H1 receptor antagonists. The general structure-activity relationship for many H1 antihistamines includes a diaryl substitution, a connecting moiety (which can be a carbon-oxygen ether linkage), and a terminal dimethylamino group.[4]

The ethylenediamine scaffold, present in many antihistamines, is structurally related to the phenoxyethylamine core. Studies on ethylenediamine derivatives have shown that substitutions on the aromatic rings and the nature of the amino group significantly influence their analgesic and antihistaminic activities.[5] For instance, the presence of a dimethylamino group on the alkyl side chain has been found to be optimal for analgesic activity in some series.[5]

Monoamine Oxidase (MAO) Inhibition

A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory potency against monoamine oxidases A and B (MAO-A and MAO-B), which are important targets for antidepressant drugs.[3] Specific substitutions on the phenoxy ring were found to confer high potency and selectivity for MAO-A or potent inhibition of both isoforms.[3]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of phenoxyethylamine analogs can be rationalized by examining their structure-activity relationships.

SAR_Insights Core Phenoxyethylamine Core Phenoxy Phenoxy Ring Substitutions Core->Phenoxy Influences potency and selectivity Alkyl Alkyl Chain (Length & Branching) Core->Alkyl Affects receptor binding and pharmacokinetics Amine Terminal Amine (Substitution) Core->Amine Crucial for receptor interaction and basicity Activity Biological Activity (e.g., Anticancer, Antihistamine) Phenoxy->Activity Alkyl->Activity Amine->Activity

Caption: Key structural components influencing the biological activity of phenoxyethylamine analogs.

  • Phenoxy Ring: Substitutions on the phenoxy ring are critical for modulating potency and selectivity. For example, in MAO inhibitors, a methoxy group at the 4-position of the phenoxy ring led to a highly specific MAO-A inhibitor.[3] In some anticancer biphenylaminoquinoline derivatives, the position of substituents on a benzyloxy group attached to a biphenyl ring significantly impacted cytotoxicity.[6]

  • Alkyl Chain: The length of the alkyl chain connecting the phenoxy group and the amine is a key determinant of activity. For many antihistamines, a two or three-atom chain provides the optimal distance for receptor binding.[4]

  • Terminal Amine: The terminal amine, typically a tertiary amine like dimethylamine, is crucial for activity. Its basicity allows for the formation of salts for stable dosage forms and is believed to be protonated when binding to its receptor target.[4] While N,N-dimethyl groups are common, other substitutions can alter activity. For example, replacing dimethyl with diethyl groups is seen in the chemopotentiating agent tesmilifene.[1]

Comparative Data Summary

Compound ClassAnalog ExampleBiological ActivityKey Findings
Phenoxyethylamine TesmilifeneChemopotentiationEnhances doxorubicin efficacy in breast cancer models.[1][2]
Phenoxyacetamide 2-(4-Methoxyphenoxy)acetamideMAO-A InhibitionHighly selective inhibitor of MAO-A.[3]
Ethylenediamine PhenyltoloxamineAntihistaminic, AnalgesicDimethylamine group on the side chain contributes to analgesic activity.[5][7]
Phenethylamine 3,4,5-TrimethoxyphenoxyethylaminePsychedelic (Inactive)Inactive in human trials, highlighting the importance of the ether linkage position.[8]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

Protocol 1: Cytotoxicity Assay using MTT for HepG2 Cells

This protocol is used to assess the cytotoxic (cell-killing) effects of compounds on the human liver cancer cell line, HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed HepG2 Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test inhibitor and control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme in COX Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add the following to the appropriate wells:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and a known COX-2 inhibitor.

    • Test Sample: COX Assay Buffer, COX-2 enzyme, and the test compound.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Initiation: Initiate the reaction by adding a diluted solution of Arachidonic Acid to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for the test compound relative to the enzyme control and determine the IC50 value.

Conclusion

While N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine itself lacks extensive characterization, the analysis of its structural analogs reveals a rich pharmacology. The phenoxyethylamine scaffold is a versatile platform for the development of compounds with a wide range of biological activities, including anticancer, antihistaminic, and enzyme-inhibitory effects. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the phenoxy ring, the length of the alkyl chain, and the nature of the terminal amine in determining the biological profile of these molecules. The provided experimental protocols offer a starting point for the further investigation and characterization of novel analogs, which may lead to the discovery of new therapeutic agents.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
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  • PubChem Compound Summary for CID 14440, Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). (n.d.). Retrieved January 2, 2026, from [Link]

  • AmitLunkad. (2020, September 4). SAR of Antihistamine [Video]. YouTube. [Link]

  • Chen, Y. T., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design, 103(5), e14509. [Link]

  • O'Connor, G., et al. (2025, August 6). Synthesis and serotonin transporter activity of sulphur-substituted α-alkyl phenethylamines as a new class of anticancer agents.
  • Kimura, T., et al. (1993). Structure-activity relationship of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. Journal of Medicinal Chemistry, 36(11), 1630–1640. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on N,N-Dimethyl-4-phenoxybutan-1-amine: Structural Analogs and Derivatives as Monoamine Transporter Ligands. BenchChem.
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  • PubChem Compound Summary for CID 108092, Tesmilifene. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gholipour, H., et al. (2014). Synthesis and antinociception activity of new substituted phenothiazines and ethylenediamines as antihistaminic drugs. Drug Research, 64(5), 253–258. [Link]

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  • Slideshare. (n.d.). ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND. Retrieved January 2, 2026, from [Link]

  • Kumar, D., et al. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry, 254, 115337. [Link]

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  • US EPA. (n.d.). Ethanamine, N,N-dimethyl-2-[2-[methylbis(2-methylpropyl)phenoxy]ethoxy]- - Substance Details - SRS. Retrieved January 2, 2026, from [Link]

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  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620–18631. [Link]

  • Singh, P., et al. (2022). Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives. Journal of Reports in Pharmaceutical Sciences, 11(1), 132-140.
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Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Introduction N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine of significant interest in synthetic chemistry and drug development, serving as a key building block and intermediate. The purity of this compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine of significant interest in synthetic chemistry and drug development, serving as a key building block and intermediate. The purity of this compound is paramount, as even trace impurities can have profound effects on downstream reaction yields, kinetic profiles, and the safety and efficacy of final active pharmaceutical ingredients (APIs). The synthesis of this molecule, typically involving the reaction of a phenoxyethanol derivative with a dimethylamine source, can introduce a range of potential impurities, including unreacted starting materials, over-alkylated byproducts, and degradation products.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust validation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine purity. We move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering researchers to design and execute a comprehensive quality control strategy. Our approach is grounded in the principle of employing multiple, independent methods to build a self-validating and trustworthy purity profile.

Chapter 1: Structural Confirmation and Purity Overview via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation and serves as an excellent first-pass technique for purity assessment. It provides a holistic view of the sample's composition, confirming the identity of the target compound and revealing the presence of any significant impurities containing ¹H or ¹³C nuclei.

The Rationale of NMR in Purity Analysis

The power of NMR lies in its quantitative nature and structural specificity. For a given nucleus (e.g., ¹H), the area under a resonance peak is directly proportional to the number of nuclei giving rise to that signal. By comparing the integration of peaks corresponding to the target molecule against those of a certified reference standard or an internal standard of known concentration, a quantitative purity assessment can be made. More commonly for purity validation, the relative integrations of the analyte's peaks are checked for consistency, and the spectrum is scrutinized for signals that do not correspond to the expected structure.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring key resonances.

  • Internal Standard (for Quantitative NMR): For precise quantification (qNMR), add a known amount of a high-purity internal standard with sharp, well-resolved signals that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) in ¹H NMR (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is crucial for accurate integration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Carefully phase the spectrum and perform a baseline correction.

  • Analysis:

    • Structural Confirmation: Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine structure. The ¹H NMR signals for amines typically appear in specific regions, and hydrogens on carbons adjacent to the nitrogen are deshielded.[1]

    • Purity Assessment: Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment. Search for any anomalous peaks that indicate impurities. The purity can be calculated by comparing the integral of a characteristic analyte peak to that of the internal standard.

Interpreting the Data
  • Expected ¹H NMR Signals (in CDCl₃):

    • ~2.3 ppm (singlet, 6H, -N(CH₃)₂)

    • ~2.7 ppm (triplet, 2H, -NCH₂-)

    • ~3.7 ppm (triplet, 2H, -OCH₂CH₂N-)

    • ~4.1 ppm (triplet, 2H, Ph-OCH₂-)

    • ~6.9-7.3 ppm (multiplet, 5H, Ar-H)

  • Trustworthiness Check: The presence of D₂O-exchangeable signals can help confirm N-H protons in primary or secondary amine impurities.[1][2] For our tertiary amine, no such exchange is expected. The absence of signals corresponding to starting materials (e.g., phenoxyethanol) provides confidence in the reaction's completion.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Synthesized Compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Spec Place in NMR Spectrometer (≥400 MHz) Solvent->NMR_Spec Acquire Acquire 1H & 13C Spectra (Ensure adequate D1 delay) NMR_Spec->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Assign Peaks & Integrate Signals Process->Analyze Purity Assess Purity & Identify Impurities Analyze->Purity GCMS_Workflow Sample Prepare Sample (~1 mg/mL in DCM) Inject Inject into GC-MS System Sample->Inject Separate GC Separation (e.g., DB-5ms column, Temp. Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect Data Data Acquisition (TIC & Mass Spectra) Detect->Data Analyze Peak Integration & Impurity ID by MS Data->Analyze

Sources

Validation

A Comparative Guide to the Performance of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the choice of solvent is a critical parameter that can dictate the success of a reactio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yield, purity, and reaction kinetics. N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with a flexible ether linkage, presents a unique set of properties that make it a valuable tool in the chemist's arsenal. This guide provides an in-depth technical comparison of its performance across various solvent systems, offering insights into its behavior and guidance for its effective application.

Physicochemical Properties and Their Implications for Solvent Selection

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a liquid at room temperature with a boiling point of approximately 145-146 °C at 9 Torr. Its structure, featuring a tertiary amine, a phenoxy group, and an ethoxy linkage, imparts a moderate polarity and the ability to act as a hydrogen bond acceptor. It is reported to be poorly soluble in water but soluble in many common organic solvents such as ethanol and ether.

The tertiary amine moiety confers basic properties, making it a suitable non-nucleophilic base in various organic transformations. The presence of the ether linkages can influence its coordination properties, potentially allowing it to act as a ligand for metal catalysts. The interplay of these functional groups dictates its solubility and stability in different solvent environments.

Table 1: Physicochemical Properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

PropertyValueSource
CAS Number 100252-25-3[1]
Molecular Formula C12H19NO2[1]
Molecular Weight 209.28 g/mol [1]
Boiling Point 145-146 °C (at 9 Torr)
Density 0.998 ± 0.06 g/cm³ (Predicted)
Water Solubility Poor
Organic Solvent Solubility Soluble in ethanol, ether

Performance in Different Solvent Systems: A Comparative Analysis

The performance of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is intrinsically linked to the properties of the solvent in which it is employed. The following sections detail its behavior in common solvent classes, drawing on established principles of organic chemistry and available data for structurally similar compounds.

Protic Solvents (e.g., Alcohols, Water)

In protic solvents, the primary consideration is the potential for hydrogen bonding. While N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine cannot donate hydrogen bonds, the lone pairs on its nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Solubility: As a general principle, amines can form hydrogen bonds with water, which accounts for the solubility of smaller amines. However, as the hydrocarbon portion of the molecule increases, solubility in water decreases. Given its molecular weight, the poor water solubility of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is expected. In alcoholic solvents like ethanol, its solubility is enhanced due to favorable dipole-dipole interactions and the ability of the solvent to hydrogen bond with the ether oxygens and the amine nitrogen.

  • Basicity: In protic solvents, the basicity of amines is influenced by both the inductive effects of the alkyl groups and solvation effects. While the electron-donating alkyl groups on the nitrogen of tertiary amines increase their intrinsic basicity, steric hindrance can impede the solvation and stabilization of the resulting conjugate acid.[2][3] The phenoxy group in N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is electron-withdrawing, which is expected to reduce the electron density on the nitrogen and thus decrease its basicity compared to simple trialkylamines.[4]

  • Stability: The ether linkages in N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine are generally stable under neutral and basic conditions. However, in strongly acidic aqueous solutions, cleavage of the ether bond is a possibility, particularly at elevated temperatures.

Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile)

Aprotic polar solvents are characterized by their high dielectric constants and inability to donate hydrogen bonds.[5] These solvents are adept at dissolving polar and ionic species.

  • Solubility: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is expected to exhibit good solubility in aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile. This is due to favorable dipole-dipole interactions between the solvent and the polar C-N and C-O bonds within the molecule. The use of a mobile phase containing acetonitrile in the HPLC analysis of a similar compound, N,N-dimethyl-2-phenoxyethanamine, supports its compatibility with this solvent.[6]

  • Performance as a Base: In aprotic polar solvents, the intrinsic basicity of amines is more pronounced as the complicating effects of hydrogen bonding are absent.[7] Therefore, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is expected to function as a more effective base in these solvents compared to protic environments. This makes it a suitable candidate for reactions such as eliminations and as a scavenger for acids generated in situ.

  • Reaction Kinetics: For reactions where N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine acts as a base or a nucleophile, aprotic polar solvents can enhance reaction rates by solvating the counter-ion and leaving the amine more "naked" and reactive.

Aprotic Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane)

Aprotic nonpolar solvents have low dielectric constants and are poor at solvating charged species.

  • Solubility: The solubility of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine in nonpolar solvents like hexane is likely to be limited due to the significant polarity imparted by the amine and ether functional groups. However, in aromatic solvents like toluene, solubility may be enhanced through π-stacking interactions with the phenoxy group. In moderately polar solvents like dichloromethane, good solubility is expected.

  • Performance in Catalysis: In reactions where N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine might act as a ligand for a metal catalyst, such as in palladium-catalyzed cross-coupling reactions, the choice of a nonpolar or weakly polar solvent can be crucial.[8][9] These solvents are less likely to compete with the ligand for coordination to the metal center, which can be beneficial for catalytic activity.

Comparison with Alternative Tertiary Amines

The selection of a tertiary amine for a specific application often involves a trade-off between basicity, steric hindrance, and cost. Here, we compare N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine with common alternatives.

Table 2: Comparison of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine with Alternative Tertiary Amines

CompoundStructurepKa of Conjugate Acid (approx. in water)Key Features & Considerations
N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Ph-O-CH₂CH₂-O-CH₂CH₂-N(CH₃)₂~9-10Contains ether linkages which can influence solubility and coordinating ability. The phenoxy group reduces basicity compared to simple trialkylamines.
Triethylamine (TEA) (CH₃CH₂)₃N10.75A widely used, inexpensive, and moderately hindered base.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ((CH₃)₂CH)₂NCH₂CH₃10.75A sterically hindered, non-nucleophilic base, often used when nucleophilic attack by the amine is a concern.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂13.5A strong, non-nucleophilic base, often used for dehydrohalogenations.
N,N-dimethyl-2-phenoxyethanamine Ph-O-CH₂CH₂-N(CH₃)₂~9-10A structurally simpler analog, lacking the second ether linkage. Its performance is expected to be similar in many respects.[6]

The choice between these bases will depend on the specific requirements of the reaction, including the required basicity, the sensitivity of the substrates to nucleophilic attack, and the desired solvent system.

Experimental Protocols

To facilitate the practical application of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, the following general experimental protocols are provided.

General Procedure for Use as a Non-Nucleophilic Base in an Alkylation Reaction
  • To a stirred solution of the substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (1.2-1.5 equiv).

  • Add the alkylating agent (1.1-1.3 equiv) dropwise at the desired reaction temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Determination of Relative Solubility
  • To a series of vials, each containing 1 mL of a different solvent (e.g., water, ethanol, acetonitrile, toluene, hexane), add a small, accurately weighed amount of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (e.g., 10 mg).

  • Stir the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect the vials for complete dissolution.

  • If dissolution is complete, incrementally add more of the amine until a saturated solution is obtained.

  • Quantify the solubility by a suitable analytical method (e.g., HPLC analysis of the supernatant).

Visualizing Reaction Concepts

Role as a Base in a Deprotonation Step

G SubstrateH Substrate-H SubstrateAnion Substrate- SubstrateH->SubstrateAnion Deprotonation Base N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine ConjugateAcid [Base-H]+ Base->ConjugateAcid Protonation Product Substrate-E SubstrateAnion->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: Deprotonation of a substrate by N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Workflow for Solubility Determination

G Start Start: Weigh Amine AddSolvent Add 1 mL of Solvent Start->AddSolvent Stir Stir at 25°C for 1h AddSolvent->Stir Observe Visual Observation Stir->Observe Dissolved Completely Dissolved Observe->Dissolved Yes NotDissolved Not Fully Dissolved Observe->NotDissolved No AddMore Add More Amine Dissolved->AddMore Analyze Quantify by HPLC NotDissolved->Analyze AddMore->Stir End End: Determine Solubility Analyze->End

Caption: Workflow for determining the solubility of the amine in various solvents.

Conclusion

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a versatile tertiary amine with a performance profile that is highly dependent on the chosen solvent system. Its moderate basicity and potential coordinating ability, coupled with its solubility in a range of common organic solvents, make it a valuable reagent in organic synthesis and drug development. For applications requiring a non-nucleophilic base, aprotic polar solvents such as acetonitrile or DMF will likely offer the best performance by maximizing its effective basicity. In contexts where it may serve as a ligand, less coordinating, nonpolar solvents may be advantageous. A thorough understanding of the interplay between the properties of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and the characteristics of different solvents is paramount for its successful and efficient application in research and development.

References

  • Puah, M. (2018, June 14). How to compare Basicity of Organic Compounds. Medium. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. For a compound such as N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, which holds potential significance in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. For a compound such as N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, which holds potential significance in various pharmaceutical applications, the establishment of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, with a core focus on the principles and practicalities of cross-validation.

The process of cross-validation is essential when multiple analytical methods are employed to measure the same analyte. It provides documented evidence that different procedures yield comparable results, ensuring data integrity across different laboratories, techniques, or during method transfer.[1][2][3][4] This guide will navigate the comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

The Analyte: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

While specific public domain data on "N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" is limited, its chemical structure suggests properties amenable to both HPLC and GC analysis. As an amine with a phenoxy group, it possesses a chromophore for UV detection and is sufficiently volatile, especially with derivatization, for GC analysis.

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid sample.[5][6] It is particularly well-suited for non-volatile or thermally labile compounds.[5][7] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.[5][8] The choice between these two techniques often depends on the analyte's properties and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[7]Requires volatile and thermally stable analytes or derivatization.[7]
Derivatization Often not required for compounds with a UV chromophore.May be necessary to increase volatility and improve peak shape.
Instrumentation HPLC system with a suitable column (e.g., C18) and a UV detector.GC system with a capillary column coupled to a mass spectrometer.
Sensitivity Dependent on the compound's molar absorptivity.Generally high, especially with selected ion monitoring (SIM).[7]
Selectivity Achieved through a combination of stationary phase, mobile phase, and detection wavelength.High selectivity provided by both chromatographic separation and mass fragmentation patterns.

The Imperative of Method Validation

Before any analytical method can be confidently employed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for this process, outlining key validation parameters.[1][11][12]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Experimental Protocols for Method Validation

The following sections detail the experimental workflows for validating both an HPLC-UV and a GC-MS method for the analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

HPLC-UV Method Validation Protocol

A reverse-phase HPLC method would be a primary choice for this analyte.[13]

1. Specificity:

  • Procedure: Analyze blank samples (matrix without the analyte), a standard solution of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, and a sample spiked with the analyte and potential impurities or degradation products.

  • Rationale: This ensures that no other components in the sample matrix interfere with the analyte peak. The peak purity should also be assessed using a photodiode array (PDA) detector if available.

2. Linearity:

  • Procedure: Prepare a series of at least five calibration standards of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine spanning the expected concentration range (e.g., 80-120% of the target concentration). Analyze each standard in triplicate.

  • Rationale: This establishes the relationship between the concentration and the instrumental response. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

3. Accuracy:

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high). Perform at least three replicate determinations for each level.

  • Rationale: Accuracy is expressed as the percentage recovery of the known amount of analyte added. Acceptance criteria are typically within 98-102%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Rationale: Precision is expressed as the relative standard deviation (RSD). The acceptance criterion for RSD is typically ≤ 2%.[11]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD.

  • Rationale: This establishes the lower limits of reliable measurement.

6. Robustness:

  • Procedure: Deliberately introduce small variations to the method parameters, such as the pH of the mobile phase, column temperature, and flow rate. Analyze a sample under each of these modified conditions.

  • Rationale: This demonstrates the reliability of the method during normal usage. The results should not be significantly affected by these minor changes.

GC-MS Method Validation Protocol

For GC-MS analysis, derivatization may be beneficial to improve the volatility and chromatographic behavior of the amine.

1. Specificity:

  • Procedure: Analyze blank matrix samples, a standard solution of the derivatized analyte, and a spiked sample.

  • Rationale: The high selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) mode, provides excellent specificity. The retention time and the ratio of characteristic ions are used for confirmation.

2. Linearity:

  • Procedure: Prepare and analyze a series of at least five calibration standards of the derivatized analyte in triplicate.

  • Rationale: Similar to HPLC, this establishes the linear range of the method. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.

3. Accuracy:

  • Procedure: Analyze spiked blank matrix samples at three concentration levels in triplicate.

  • Rationale: To determine the percent recovery. Acceptance criteria are typically within 95-105%.

4. Precision:

  • Repeatability and Intermediate Precision: Follow the same procedure as for the HPLC-UV method.

  • Rationale: To assess the variability of the method. An RSD of ≤ 5% is often considered acceptable for GC-MS assays.

5. LOQ and LOD:

  • Procedure: Determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD).

  • Rationale: To define the lower limits of the method's quantitative and qualitative capabilities.

6. Robustness:

  • Procedure: Introduce small variations in parameters like the injection port temperature, oven temperature ramp rate, and gas flow rate.

  • Rationale: To ensure the method's reliability under slightly different conditions.

Visualizing the Validation and Cross-Validation Workflow

ValidationWorkflow cluster_method Analytical Method Validation start Define Analytical Method specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision loq_lod LOQ & LOD start->loq_lod robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report loq_lod->report robustness->report

Caption: Logical flow of a single analytical method validation study.

Cross-Validation: Bridging the Methodologies

Once both the HPLC-UV and GC-MS methods are independently validated, a cross-validation study is performed to ensure that the data generated by both methods is comparable.[1][2][3]

Cross-Validation Experimental Design
  • Sample Selection: A set of real samples (e.g., from a single batch of drug substance or product) covering the analytical range should be selected. A minimum of 10-12 samples is recommended.

  • Analysis: Each sample is analyzed in replicate (e.g., n=3) using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: The results obtained from both methods are statistically compared.

Statistical Comparison
  • Paired t-test: To determine if there is a statistically significant difference between the means of the two sets of results.

  • Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

  • Correlation analysis: To assess the strength of the linear relationship between the results from the two methods.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_val Validated HPLC-UV Method analyze_hplc Analyze Samples with HPLC-UV hplc_val->analyze_hplc gcms_val Validated GC-MS Method analyze_gcms Analyze Samples with GC-MS gcms_val->analyze_gcms samples Select Representative Samples (n ≥ 10) samples->analyze_hplc samples->analyze_gcms results_hplc HPLC-UV Results analyze_hplc->results_hplc results_gcms GC-MS Results analyze_gcms->results_gcms compare Statistical Comparison (Paired t-test, Bland-Altman) results_hplc->compare results_gcms->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Summary of Acceptance Criteria

The following table provides typical acceptance criteria for the validation parameters, based on ICH guidelines and common industry practice.

Validation ParameterHPLC-UVGC-MS
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.No interfering peaks at the retention time of the analyte. Ion ratio within ±20% of the standard.
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 5.0%
LOQ (S/N) ≥ 10≥ 10
Robustness Results should remain within the acceptance criteria for accuracy and precision.Results should remain within the acceptance criteria for accuracy and precision.
Cross-Validation No statistically significant difference between the methods (p > 0.05). Data points within the limits of agreement in the Bland-Altman plot.

Conclusion

The cross-validation of analytical methods for a compound like N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a scientifically rigorous process that underpins the reliability of data in a regulated environment. Both HPLC-UV and GC-MS offer viable analytical solutions, each with its own set of strengths. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following a structured validation and cross-validation approach as outlined in this guide, researchers and drug development professionals can ensure the integrity and comparability of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • ICH Guidelines for Analytical Method Valid
  • A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. (2025). Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003).
  • Steps for HPLC Method Valid
  • hplc method validation for pharmaceuticals: a review. (2014).
  • Analytical Method Validation: Collation between International Guidelines. (2019). Asian Journal of Research in Chemistry.
  • Establishing Acceptance Criteria for Analytical Methods. (2016).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technology Networks.
  • Validation of Chrom
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Cross and Partial Validation. (2017). European Bioanalysis Forum.
  • Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? (2014).
  • Ethylamine, N,N-dimethyl-2-phenoxy. (2018). SIELC Technologies.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2024). Lab Manager.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • HPLC vs GC: Wh
  • GC Vs.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays. (2025). Benchchem.

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Validation

"N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" efficacy in specific applications

An In-Depth Technical Guide to the Efficacy of Dapoxetine for the Treatment of Premature Ejaculation: A Comparative Analysis Introduction Premature ejaculation (PE) is a prevalent male sexual dysfunction, impacting the q...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Dapoxetine for the Treatment of Premature Ejaculation: A Comparative Analysis

Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction, impacting the quality of life for both the individual and their partner.[1][2] The management of PE involves a spectrum of therapeutic strategies, from behavioral therapies to pharmacological interventions. While various compounds have been explored, this guide will focus on Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) specifically developed for the on-demand treatment of PE.[2][3][4] Although the initially specified compound, "N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine," is not extensively documented in scientific literature for this application, Dapoxetine, with its related chemical structure and well-established clinical profile, serves as a pertinent and thoroughly researched subject for a comparative guide.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of Dapoxetine's efficacy, mechanism of action, and pharmacokinetic profile in comparison to other pharmacological alternatives for treating premature ejaculation.

Mechanism of Action: The Role of Serotonin in Ejaculation

The ejaculatory process is a complex reflex coordinated by the central nervous system (CNS).[5] Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that exerts an inhibitory effect on ejaculation through descending neural pathways.[6] Dapoxetine's therapeutic effect stems from its function as a potent SSRI.[5][7] By blocking the serotonin transporter (SERT), Dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing its inhibitory action on the ejaculatory reflex.[5][7][8] This leads to a delay in ejaculation.[7] Studies in rats have indicated that Dapoxetine modulates the activity of neurons in the lateral paragigantocellular nucleus (LPGi) at a supraspinal level to inhibit the ejaculatory expulsion reflex.[5]

Unlike other SSRIs that were initially developed as antidepressants, Dapoxetine was specifically designed for treating PE.[5] Its unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for on-demand use rather than chronic daily administration.[5][8]

Dapoxetine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicles Serotonin (5-HT) Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicles->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptors 5-HT Receptors Serotonin->5HT_Receptors Binds Ejaculatory_Delay Delayed Ejaculation 5HT_Receptors->Ejaculatory_Delay Leads to Dapoxetine Dapoxetine Dapoxetine->SERT Blocks Inhibition Inhibition Increased_Signal Enhanced Signal

Caption: Dapoxetine inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

Pharmacokinetic Profile: A Key Differentiator

A significant advantage of Dapoxetine is its pharmacokinetic profile, which is well-suited for on-demand dosing. It is rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 1-2 hours.[1][7][8] Its initial half-life is short, around 1.31 to 1.42 hours for 30 mg and 60 mg doses, respectively, and it is almost completely eliminated within 24 hours.[1][3] This contrasts sharply with conventional SSRIs like fluoxetine and paroxetine, which have much longer half-lives and require several days or weeks to reach steady-state concentrations.[3]

Drug Time to Maximum Concentration (Tmax) Initial Half-Life Dosing Regimen for PE
Dapoxetine ~1-2 hours[7][8]~1.3-1.4 hours[3]On-demand (1-3 hours before intercourse)[9]
Paroxetine 5-8 hours21-24 hoursDaily[10]
Sertraline 4.5-8.4 hours~26 hoursDaily[10]
Fluoxetine 6-8 hours4-6 days (parent drug)Daily[10]

This table presents approximate values compiled from various sources for comparative purposes.

Dapoxetine is extensively metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2D6 and CYP3A4, and its metabolites are mainly excreted in the urine.[3][8] The rate of absorption is only slightly affected by food.[3]

Clinical Efficacy of Dapoxetine

Numerous randomized, double-blind, placebo-controlled trials have substantiated the efficacy of Dapoxetine in treating PE.[5] These studies have consistently demonstrated a statistically significant increase in the primary endpoint, the Intravaginal Ejaculatory Latency Time (IELT).

An integrated analysis of Phase III trials involving over 6,000 men showed that at 12 weeks, the geometric mean IELT increased from a baseline of 0.8 minutes to 2.0 minutes with a 30 mg dose and 2.3 minutes with a 60 mg dose, compared to 1.3 minutes with a placebo.[3]

Comparative Efficacy with Alternative Pharmacotherapies

The selection of a treatment for PE depends on various factors, including efficacy, side effects, dosing convenience, and patient preference.

Other SSRIs (Off-Label)

Conventional SSRIs such as paroxetine, sertraline, and fluoxetine are often prescribed off-label for PE due to their side effect of delayed ejaculation.[4][10][11] While effective, their long half-lives necessitate daily dosing to maintain therapeutic levels, which may lead to a higher incidence of side effects like decreased libido, anorgasmia, and erectile dysfunction.[12] A systematic review has suggested that paroxetine and sertraline may be more effective than fluoxetine in delaying ejaculation.[9] The on-demand nature of Dapoxetine offers a distinct advantage by minimizing continuous exposure to the drug and its associated side effects.[4]

Topical Anesthetics

Topical agents containing local anesthetics like lidocaine and prilocaine are among the oldest pharmacological treatments for PE.[13] They are applied to the glans penis before intercourse to reduce sensitivity.[10][13] While effective in delaying ejaculation, they can have drawbacks such as penile hypo-anesthesia, which may diminish sexual pleasure.[13] There is also a risk of transvaginal absorption, potentially causing numbness in the female partner unless a condom is used.[13] Dapoxetine, being an oral systemic medication, does not have these localized effects.

Tramadol

Tramadol is an oral analgesic with a dual mechanism of action, acting as a µ-opioid agonist and inhibiting the reuptake of serotonin and norepinephrine.[1][2] It has been shown to be effective in increasing IELT and can be used on-demand.[1] However, concerns about its potential for addiction and side effects such as nausea, headache, and dizziness mean it is often considered when other treatments have failed.[10][13] Importantly, Tramadol should not be combined with SSRIs due to the risk of serotonin syndrome.[13]

Phosphodiesterase-5 (PDE5) Inhibitors

PDE5 inhibitors like sildenafil (Viagra) and tadalafil (Cialis) are primarily used to treat erectile dysfunction (ED), which can coexist with PE.[5] While some studies suggest they may also help with PE, their use for this indication is not as well-established.[10][14] They are a viable option for men suffering from both conditions.

Experimental Protocol: Evaluating an Oral Agent for Premature Ejaculation

A robust clinical trial to assess the efficacy of a new oral agent for PE would typically follow a structure similar to the one outlined below. This self-validating system ensures objectivity and reproducibility.

Objective: To evaluate the efficacy and safety of an investigational oral drug compared to a placebo in men with lifelong premature ejaculation.

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participant Selection Criteria:

  • Inclusion:

    • Males aged 18-64 years.

    • In a stable, monogamous relationship for at least 6 months.

    • Lifelong PE diagnosed according to ISSM criteria (ejaculation always or nearly always occurs prior to or within about 1 minute of vaginal penetration).

    • Baseline IELT of ≤ 2 minutes in at least 75% of sexual encounters.

  • Exclusion:

    • Erectile dysfunction.

    • Significant medical or psychiatric conditions.

    • Use of other medications known to affect sexual function.

Methodology:

  • Screening Phase (4 weeks): Participants undergo a washout period for any current PE treatments. They are instructed to engage in sexual intercourse at least three times and record their IELT using a stopwatch.

  • Randomization: Eligible participants are randomly assigned to receive either the investigational drug (e.g., at two different doses) or a matching placebo.

  • Treatment Phase (12 weeks): Participants take the assigned medication on-demand (e.g., 1-3 hours before anticipated sexual activity). They continue to record IELT for each sexual encounter. Patient-reported outcomes (PROs) regarding control over ejaculation and sexual satisfaction are collected using validated questionnaires.

  • Data Analysis: The primary efficacy endpoint is the change in geometric mean IELT from baseline to the end of the treatment phase. Secondary endpoints include changes in PRO scores. Safety and tolerability are assessed by monitoring adverse events.

Clinical Trial Workflow Screening Screening & Baseline (4 Weeks) - IELT Measurement Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Drug_A Drug Group A (Low Dose) Randomization->Drug_A Drug_B Drug Group B (High Dose) Randomization->Drug_B Treatment Treatment Phase (12 Weeks) - On-demand dosing - IELT & PRO data collection Placebo->Treatment Drug_A->Treatment Drug_B->Treatment Analysis Data Analysis - Compare change in IELT - Assess PROs and safety Treatment->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Sources

Comparative

Benchmarking "N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine" against industry standards

Abstract This guide provides an in-depth comparative analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, widely known in the pharmaceutical field as Doxylamine, against other benchmark first-generation antihistamines...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, widely known in the pharmaceutical field as Doxylamine, against other benchmark first-generation antihistamines. As a member of the ethanolamine class, Doxylamine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a technical evaluation of Doxylamine's performance. We will explore its efficacy, sedative properties, and pharmacokinetic profile in relation to industry standards like Diphenhydramine and Chlorpheniramine, supported by established experimental protocols and comparative data.

Introduction: The Role of Doxylamine in Histamine H1 Receptor Antagonism

First-generation antihistamines have long been a cornerstone in the symptomatic relief of allergic conditions.[3] These compounds are characterized by their ability to cross the blood-brain barrier, leading to both therapeutic effects and notable side effects, primarily sedation.[4][5] Doxylamine, a prominent member of this class, is utilized for its hypnotic properties and in combination therapies for allergies and cold symptoms.[6][7] Its function is rooted in its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an inflammatory signaling cascade.[8]

The selection of an appropriate antihistamine for preclinical or clinical development hinges on a nuanced understanding of its potency, selectivity, and off-target effects. This guide aims to provide a framework for such an evaluation, using Doxylamine as our central compound of interest.

The Histamine H1 Receptor Signaling Pathway

The therapeutic and side effects of Doxylamine are a direct consequence of its interaction with the H1 receptor. Histamine binding to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[8] PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. This cascade culminates in the physiological responses associated with allergic reactions. Doxylamine competitively binds to the H1 receptor, preventing this cascade.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates Doxylamine Doxylamine (Antagonist) Doxylamine->H1R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic & Inflammatory Response Ca2->Response PKC->Response Assay_Workflow cluster_0 Radioligand Binding Assay (Ki) cluster_1 Calcium Mobilization Assay (IC50) A1 Incubate H1R Membranes + [³H]mepyramine + Test Compound A2 Filter & Separate A1->A2 A3 Scintillation Counting A2->A3 A4 Calculate Ki A3->A4 B1 Load H1R-expressing Cells with Calcium Dye B2 Pre-incubate with Test Compound B1->B2 B3 Stimulate with Histamine B2->B3 B4 Measure Fluorescence B3->B4 B5 Calculate IC50 B4->B5

Figure 2: In Vitro Assay Workflow for Antihistamine Potency.

In Vivo Efficacy Assessment

Histamine-Induced Wheal and Flare Test

  • Expertise & Experience: This is a classic in vivo method to assess the efficacy and duration of action of an antihistamine in a human or animal model. [3]It directly measures the drug's ability to suppress histamine-mediated vasodilation (flare) and increased vascular permeability (wheal).

  • Trustworthiness: The use of a placebo control and a double-blind, crossover study design minimizes bias and ensures the observed effects are attributable to the drug.

Experimental Protocol:

  • Subject Enrollment: Recruit healthy volunteers or use an appropriate animal model.

  • Baseline Measurement: Inject a predetermined concentration of histamine intradermally into the forearm and measure the resulting wheal and flare size at specific time points. [3]3. Drug Administration: Administer a single dose of the test antihistamine (e.g., Doxylamine) or placebo.

  • Post-Dose Challenge: At various time points after drug administration, repeat the histamine injection and measure the wheal and flare response.

  • Data Analysis: Compare the reduction in wheal and flare size between the drug-treated and placebo groups to determine efficacy and duration of action.

Comparative Performance Data

The following tables summarize key performance indicators for Doxylamine against its primary first-generation competitors, Diphenhydramine and Chlorpheniramine.

Table 1: Pharmacokinetic Profile Comparison
ParameterDoxylamineDiphenhydramineSource(s)
Peak Plasma Concentration (Time) ~2 hours~2.2 hours[[“]]
Elimination Half-Life ~10 hours~5.1 hours[[“]]
Duration of Action Up to 8 hours4-6 hours[6][10]
Primary Use Profile Insomnia, Nausea (in pregnancy), Cold/Allergy (combination)Allergies, Motion Sickness, Insomnia[6][11]

Insight: Doxylamine exhibits a notably longer elimination half-life compared to Diphenhydramine, which correlates with its longer duration of action and a higher potential for next-day drowsiness. [6][[“]]

Table 2: Clinical Efficacy and Side Effect Profile
FeatureDoxylamineDiphenhydramineChlorpheniramineSource(s)
Sedative Effect HighHighModerate (least sedating of these three)[6][7]
Anticholinergic Effects SignificantSignificantSignificant[12][13]
Use in Allergic Rhinitis Used in combinationCommonly usedCommonly used[6][14]
Use as a Hypnotic Strong evidence of efficacyLimited recent evidence of efficacyLess common[11]

Insight: While both Doxylamine and Diphenhydramine are potent sedatives, Doxylamine has stronger evidence supporting its use as a hypnotic. [11]Chlorpheniramine is often considered the least sedating among these common first-generation options.[7] For treating allergic reactions, second-generation antihistamines are generally preferred due to their improved safety profile. [12][15]

Conclusion for the Drug Development Professional

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine (Doxylamine) is a potent first-generation antihistamine with a well-established profile as an H1 receptor antagonist. Its key performance characteristics, when benchmarked against industry standards like Diphenhydramine, reveal distinct trade-offs.

  • Potency and Efficacy: Doxylamine demonstrates effective H1 receptor blockade, making it a reliable positive control in preclinical assays for allergic response and sedation.

  • Pharmacokinetics: Its longer half-life is a critical consideration. [[“]]While beneficial for use as a hypnotic, it presents a higher risk of residual sedative effects, a key differentiator from compounds like Diphenhydramine. [6]* Side Effect Profile: As with other first-generation agents, significant sedative and anticholinergic effects are primary liabilities. [12]Benchmarking against second-generation antihistamines, which are designed to limit blood-brain barrier penetration, is crucial for any novel compound development program aiming for an improved safety profile. [15] In summary, Doxylamine serves as a robust, albeit sedating, benchmark for H1 antagonist activity. Its well-defined properties provide a solid foundation for comparative studies, enabling researchers to accurately position novel candidates within the therapeutic landscape of allergic and sleep-related disorders.

References

  • National Center for Biotechnology Information. (n.d.). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. Retrieved from [Link]

  • Verywell Health. (2025). How Doxylamine Compares to Diphenhydramine. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Doxylamine Succinate Vs Diphenhydramine. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). What are the differences between doxylamine succinate and diphenhydramine? Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Is doxylamine succinate or diphenhydramine hydrochloride (HCl) more effective? Retrieved from [Link]

  • Dr.Oracle. (2025). What is the comparison between Doxylamine and Chlopheniramine for treating allergic reactions? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Drugs.com. (n.d.). Chlorpheniramine vs Doxylamine Comparison. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the difference between doxylamine and chlorpheniramine for treating cold symptoms? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

  • SteadyHealth.com. (2020). Which Is Stronger: Doxylamine Succinate Or Diphenhydramine? Retrieved from [Link]

  • ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. Retrieved from [Link]

  • IOVS. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). Clinical Comparison of Histamine H1-receptor Antagonist Drugs. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of Antihistamines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. PubMed. Retrieved from [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Principles of Drug Action 2. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: A Cost-Benefit Analysis

For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of novel molecular scaffolds is a critical endeavor. N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of novel molecular scaffolds is a critical endeavor. N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine containing a phenoxy ether linkage, represents a versatile building block. Its synthesis, while seemingly straightforward, presents several strategic choices that can significantly impact yield, purity, and overall cost. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this molecule, supported by experimental insights and a thorough cost-benefit analysis to inform your synthetic strategy.

Introduction to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a molecule of interest due to the presence of both a tertiary amine and an ether linkage, functionalities commonly found in pharmacologically active compounds. The flexible diether linkage and the terminal dimethylamino group offer potential for interaction with a variety of biological targets. While extensive literature on the specific biological activity of this compound is not publicly available, its structural motifs suggest its potential as a scaffold in the development of new chemical entities.

This guide will focus on two primary, plausible synthetic pathways for the laboratory-scale synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine:

  • Route 1: One-Step Williamson Ether Synthesis. A classical and direct approach involving the formation of the ether bond.

  • Route 2: Two-Step Synthesis via Phenoxyethanol. A sequential approach involving the initial formation of a phenoxy intermediate followed by amination.

We will dissect each route, providing detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and a comprehensive cost analysis to guide your selection based on your specific laboratory and project needs.

Route 1: The Direct Approach - One-Step Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In the context of our target molecule, this translates to the reaction of the sodium salt of 2-(dimethylamino)ethanol with a suitable 2-phenoxyethyl halide.

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product alkoxide 2-(Dimethylamino)ethanol + NaH product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine alkoxide->product DMF, Heat halide 2-Phenoxyethyl halide halide->product

Caption: One-Step Williamson Ether Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Protocol

This protocol is a representative procedure based on established methods for Williamson ether synthesis.[3][4]

Materials:

  • 2-(Dimethylamino)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Phenoxyethyl bromide (or chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) in portions. To this suspension, add 2-(dimethylamino)ethanol (1.0 equivalent) dropwise via a syringe. Allow the reaction mixture to stir at room temperature for 1 hour, or until the cessation of hydrogen gas evolution.

  • Etherification: To the resulting alkoxide solution, add 2-phenoxyethyl bromide (1.05 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH(_4)Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Cost-Benefit Analysis of Route 1
ParameterAnalysis
Cost of Starting Materials The primary cost drivers are 2-phenoxyethyl bromide and sodium hydride. While 2-(dimethylamino)ethanol and DMF are relatively inexpensive, the cost of the halide can be significant.
Yield & Purity The Williamson ether synthesis can provide moderate to high yields, typically in the range of 50-95% for laboratory syntheses.[1] However, the potential for side reactions, such as elimination, can reduce the yield and necessitate more rigorous purification.
Reaction Time & Conditions This is a one-pot reaction, which can be advantageous in terms of time and labor. However, the use of sodium hydride requires anhydrous conditions and careful handling due to its reactivity with water.
Scalability The use of sodium hydride can pose challenges for large-scale synthesis due to safety considerations and the exothermic nature of the reaction.
Waste Generation The reaction generates a stoichiometric amount of sodium halide salt and requires the use of organic solvents for extraction and purification, contributing to the waste stream.

Route 2: A Stepwise Strategy - Two-Step Synthesis from Phenol

An alternative approach involves a two-step synthesis commencing with the reaction of phenol with a suitable C2-dielectrophile, followed by amination of the resulting intermediate. This route offers greater flexibility in the choice of reagents and may be more amenable to scale-up.

Reaction Scheme

Two_Step_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amination phenol Phenol + Base intermediate 2-Phenoxyethyl chloride phenol->intermediate Solvent, Heat dihaloethane 1,2-Dichloroethane dihaloethane->intermediate product N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine intermediate->product Solvent, Heat amine Dimethylamine amine->product

Caption: Two-Step Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Experimental Protocol

This protocol is a representative procedure based on established methods for phenoxy ether synthesis and subsequent amination.[5][6]

Step 1: Synthesis of 2-Phenoxyethyl chloride

Materials:

  • Phenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K(_2)CO(_3))

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)

  • Toluene or other suitable solvent

Procedure:

  • To a round-bottom flask, add phenol (1.0 equivalent), a base such as sodium hydroxide (1.1 equivalents), and a solvent like toluene.

  • Add a catalytic amount of a phase-transfer catalyst like TBAB (optional, but can improve reaction rate).

  • Add an excess of 1,2-dichloroethane (3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction, wash with water and brine, dry the organic layer, and remove the solvent under reduced pressure. The excess 1,2-dichloroethane can be recovered by distillation.

  • The crude 2-phenoxyethyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Materials:

  • 2-Phenoxyethyl chloride (from Step 1)

  • Dimethylamine (40% aqueous solution or as a solution in a suitable solvent)

  • Ethanol or other suitable solvent

Procedure:

  • In a sealed pressure vessel, dissolve 2-phenoxyethyl chloride (1.0 equivalent) in a solvent such as ethanol.

  • Add an excess of dimethylamine solution (2-3 equivalents).

  • Heat the reaction mixture to 70-90 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove excess dimethylamine and any salts.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Cost-Benefit Analysis of Route 2
ParameterAnalysis
Cost of Starting Materials This route utilizes inexpensive and readily available starting materials such as phenol, 1,2-dichloroethane, and dimethylamine, which can be a significant cost advantage.[7][8][9][10][11][12][13][14][15][16]
Yield & Purity Each step can be optimized for high yield. The stepwise nature allows for the purification of the intermediate, which can lead to a higher purity final product. However, the overall yield is a product of the yields of both steps.
Reaction Time & Conditions This is a two-step process, which inherently takes longer than a one-pot reaction. However, the reaction conditions for each step are generally milder and do not require the use of highly reactive reagents like sodium hydride.
Scalability This route is generally more amenable to large-scale synthesis. The use of less hazardous reagents and more manageable reaction conditions makes it a safer and more practical option for industrial production.
Waste Generation The use of a large excess of 1,2-dichloroethane in the first step requires recovery and recycling to be economically and environmentally viable. The amination step also produces salt byproducts.

Comparative Summary and Data Presentation

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.

FeatureRoute 1: One-Step Williamson Ether SynthesisRoute 2: Two-Step Synthesis from Phenol
Starting Materials 2-(Dimethylamino)ethanol, 2-Phenoxyethyl halide, NaH, DMFPhenol, 1,2-Dichloroethane, Dimethylamine, Base
Number of Steps 12
Typical Yield 50-95% (estimated)[1]Potentially >80% overall (assuming high-yielding steps)
Key Reagents Sodium Hydride (strong base, requires anhydrous conditions)NaOH or K(_2)CO(_3) (milder bases)
Scalability More challenging due to the use of NaHMore readily scalable
Cost of Reagents Higher due to the cost of the 2-phenoxyethyl halideLower due to the use of bulk commodity chemicals
Primary Advantage Direct, one-pot synthesisCost-effective, scalable, uses less hazardous reagents
Primary Disadvantage Use of hazardous NaH, potentially lower overall yieldLonger reaction time (two steps)
Workflow Visualization

Synthetic_Workflow_Comparison cluster_route1 Route 1: Williamson Ether Synthesis cluster_route2 Route 2: Two-Step Synthesis r1_start 2-(Dimethylamino)ethanol + 2-Phenoxyethyl halide r1_reaction Williamson Ether Synthesis (NaH, DMF) r1_start->r1_reaction r1_workup Work-up & Purification r1_reaction->r1_workup r1_product Final Product r1_workup->r1_product r2_start Phenol + 1,2-Dichloroethane r2_step1 Etherification r2_start->r2_step1 r2_intermediate 2-Phenoxyethyl chloride r2_step1->r2_intermediate r2_step2 Amination with Dimethylamine r2_intermediate->r2_step2 r2_workup Work-up & Purification r2_step2->r2_workup r2_product Final Product r2_workup->r2_product

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendation

The choice between these two synthetic routes for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine will ultimately depend on the specific priorities of the researcher or organization.

  • For small-scale, rapid synthesis where the cost of starting materials is less of a concern and the laboratory is equipped to handle sodium hydride safely, the one-step Williamson ether synthesis (Route 1) offers a direct and potentially faster route to the target molecule.

  • For larger-scale synthesis, cost-sensitive projects, and situations where the use of hazardous reagents is to be minimized , the two-step synthesis from phenol (Route 2) is the more prudent choice. The use of inexpensive, bulk starting materials and more benign reaction conditions make it a more economical and scalable long-term strategy.

It is recommended that for any initial synthesis, both routes be evaluated on a small scale to determine the optimal conditions and to accurately assess the yield and purity achievable within your specific laboratory setting. This empirical data will provide the most reliable basis for a final decision on the most appropriate synthetic strategy.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Solved Calculate the cost per MOLE for each one of | Chegg.com. (2020, March 24). Retrieved January 2, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Sodium hydride | Krackeler Scientific, Inc. (n.d.). Retrieved January 2, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved January 2, 2026, from [Link]

  • Phenol, 1 kg, CAS No. 108-95-2 | A to Z | Chemicals | Carl ROTH - International. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Dimethylamine - Dimethyl Amine Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 2, 2026, from [Link]

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  • CAS No : 4584-46-7 | Product Name : 2-Chloro-N,N-dimethylethylamine Hydrochloride. (n.d.). Retrieved January 2, 2026, from [Link]

  • Dimethylformamide - 68-12-2 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 2, 2026, from [Link]

  • 1,2-Dichloroethane Production Cost Analysis Report - openPR.com. (2023, February 21). Retrieved January 2, 2026, from [Link]

  • Dimethylamine Prices: Current Market Trends - Accio. (2025, December 29). Retrieved January 2, 2026, from [Link]

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Comparative

A Comparative Guide to the Analytical Validation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and Its Analogs

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth technical comparison of the analytical validation strategies for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a tertiary amine with potential applications in pharmaceutical research. Due to the limited availability of peer-reviewed studies on this specific molecule, this guide will draw upon established methodologies for structurally similar phenoxyethylamine derivatives to provide a comprehensive framework for its analysis and validation.

Introduction to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and its Structural Analogs

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine belongs to the broader class of phenoxyethylamine derivatives. These compounds are characterized by a phenoxy group linked to an ethylamine moiety and are of significant interest in medicinal chemistry. While N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine itself is not extensively documented in peer-reviewed literature, its structural analogs, such as N,N-dimethyl-2-phenoxyethanamine, have been subjects of study. The presence of a tertiary amine group and the ether linkages are key structural features that dictate the analytical approaches for these molecules.

This guide will focus on the critical aspects of analytical method development and validation, providing a comparative analysis of techniques applicable to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and its analogs.

Synthesis and Purification Strategies: A Comparative Overview

The synthesis of phenoxyethylamine derivatives typically involves the reaction of a phenol with a haloalkane in the presence of a base. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, a plausible synthetic route would involve the Williamson ether synthesis, reacting 2-phenoxyethanol with a 2-chloro-N,N-dimethylethanamine, or a similar strategy.

The purification of these tertiary amines often employs column chromatography or distillation. The choice of purification method depends on the physical properties of the compound, such as its boiling point and polarity.

Table 1: Comparison of Synthesis and Purification Strategies for Phenoxyethylamine Analogs

CompoundSynthetic ApproachPurification MethodReference
N,N-dimethyl-2-(1-phenyl-1-(pyridin-4-yl)ethoxy)ethanamine Two-step reaction of pyridine with 2,6-dichloroacetophenoneNot specified
N,N-dimethyl-3-hydroxy-3-phenylpropylamine Hydrogenation of β-dimethylaminopropiophenoneNot specified
General Phenoxyethylamines Williamson ether synthesisColumn chromatography, DistillationGeneral Knowledge

Analytical Methodologies for Characterization and Quantification

The accurate characterization and quantification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine and its analogs are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (MS), is the gold standard for the analysis of such compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common technique for separating tertiary amines. However, the basic nature of the amine group can lead to peak tailing due to interactions with residual silanol groups on the stationary phase. To mitigate this, several strategies can be employed:

  • Column Chemistry: Utilizing end-capped columns or columns specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine (TEA), or using a buffer at a low pH can help to saturate the active sites on the stationary phase and improve peak symmetry.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent separation for tertiary amines based on both their hydrophobic and basic properties.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity for the analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Electrospray ionization (ESI) is a suitable ionization technique for these polar and basic compounds. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to develop highly selective and sensitive quantitative methods.

Validation of Analytical Methods: A Step-by-Step Guide

The validation of an analytical method ensures that it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated.

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, this would involve demonstrating that the chromatographic peak for the main compound is well-resolved from any potential process impurities or degradation products. This can be achieved by analyzing stressed samples (e.g., exposed to acid, base, heat, light, and oxidation) and comparing the chromatograms to that of an unstressed standard.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is typically generated by analyzing a series of solutions of known concentrations.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Key Validation Parameters and Acceptance Criteria for an HPLC Method

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from impurities and degradation products. Peak purity should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.99
Range Typically 80% to 120% of the test concentration.
Accuracy % Recovery within 98.0% to 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant change in results with small variations in method parameters.

Experimental Protocols

Protocol for HPLC-MS Method Development and Validation

This protocol provides a general framework for the development and validation of an HPLC-MS method for the analysis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Objective: To develop and validate a specific, linear, accurate, and precise HPLC-MS method for the quantification of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Materials:

  • N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase)

  • A suitable C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV or PDA detector and a mass spectrometer

Method Development Workflow:

Caption: HPLC-MS Method Development Workflow.

Validation Protocol Steps:

  • Specificity:

    • Prepare solutions of the reference standard, a placebo (if applicable), and a mixture of the standard and potential impurities.

    • Perform forced degradation studies by exposing the standard to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze all samples by HPLC-MS and assess the resolution of the main peak from any other peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine covering the expected concentration range.

    • Inject each solution in triplicate.

    • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.

    • Analyze each sample in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of the reference standard.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the effect on the results.

Signaling Pathways and Mechanism of Action (Hypothetical)

While the specific biological activity of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is not well-documented, many phenoxyethylamine derivatives are known to interact with various receptors and transporters in the central nervous system. For instance, some analogs exhibit activity as dopamine D2 receptor partial agonists. Based on its structural similarity to other psychoactive phenethylamines, a hypothetical mechanism of action could involve modulation of monoamine neurotransmitter systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine Transporter Transporter N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine->Transporter Inhibition of Reuptake Neurotransmitter Neurotransmitter Transporter->Neurotransmitter Blocks Vesicle Vesicle Vesicle->Neurotransmitter Release Receptor Receptor Neurotransmitter->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation

Caption: Hypothetical Mechanism of Action.

Conclusion

This guide provides a comprehensive framework for the analytical validation of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, drawing upon established methodologies for its structural analogs. While direct peer-reviewed data for this specific molecule is scarce, the principles of HPLC-MS method development and validation outlined here offer a robust starting point for researchers. Adherence to these scientifically sound validation practices is essential for generating reliable and defensible data in any research or drug development setting.

References

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Safety & Regulatory Compliance

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